Product packaging for 2,4-Dibromo-6-methylpyridine(Cat. No.:CAS No. 79055-52-0)

2,4-Dibromo-6-methylpyridine

Cat. No.: B1314160
CAS No.: 79055-52-0
M. Wt: 250.92 g/mol
InChI Key: QNIQGMJOZQYBOX-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-methylpyridine ( 79055-52-0) is an organic compound with the molecular formula C6H5Br2N and a molecular weight of 250.92 g/mol. This compound serves as a versatile halogenated pyridine intermediate, valuable in advanced organic synthesis and research applications. Pyridine derivatives similar to this compound are frequently employed in the development of pharmaceuticals, agrochemicals, and other fine chemicals due to the reactivity of the bromine atoms, which allow for further functionalization. Calculated physical properties include a density of approximately 1.911 g/cm³ and a boiling point of around 259.3°C at 760 mmHg. The bromine atoms positioned at the 2 and 4 sites on the pyridine ring make it a valuable precursor for constructing more complex molecular architectures, such as the tricyclic morpholinopyrone scaffolds used in fluorescent probes and activity-based proteomics studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5Br2N B1314160 2,4-Dibromo-6-methylpyridine CAS No. 79055-52-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dibromo-6-methylpyridine
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InChI

InChI=1S/C6H5Br2N/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIQGMJOZQYBOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90505458
Record name 2,4-Dibromo-6-methylpyridine
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Molecular Weight

250.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

79055-52-0
Record name 2,4-Dibromo-6-methylpyridine
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Record name 2,4-Dibromo-6-methylpyridine
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Record name 2,4-dibromo-6-methylpyridine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-Dibromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4-Dibromo-6-methylpyridine, a key building block in the development of novel pharmaceutical compounds and other specialty chemicals. This document details the most plausible synthetic pathway, including a step-by-step experimental protocol, quantitative data, and a visual representation of the reaction workflow.

Introduction

This compound is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. The presence of two bromine atoms at specific positions on the pyridine ring offers versatile reactivity for further functionalization, particularly through cross-coupling reactions, enabling the construction of complex molecular architectures. This guide focuses on a reliable and accessible synthetic route for the preparation of this important intermediate.

Primary Synthetic Pathway: The Sandmeyer Reaction

The most established and logical method for the synthesis of this compound is through a Sandmeyer reaction. This well-known chemical transformation allows for the conversion of an aromatic amino group into a bromo group via the formation of a diazonium salt intermediate. In this case, the readily available precursor, 4-Amino-2-bromo-6-methylpyridine, is converted to the target molecule.

The overall transformation can be visualized as a two-step process:

  • Diazotization: The amino group of 4-Amino-2-bromo-6-methylpyridine is converted into a diazonium salt using a nitrite source, typically sodium nitrite, in the presence of a strong acid like hydrobromic acid.

  • Bromination: The resulting diazonium salt is then displaced by a bromide ion, facilitated by a copper(I) bromide catalyst, to yield this compound.

A schematic representation of this synthetic workflow is provided below.

Synthesis_Workflow cluster_start Starting Material cluster_reagents1 Diazotization Reagents cluster_intermediate Intermediate cluster_reagents2 Bromination Reagent cluster_product Final Product A 4-Amino-2-bromo-6-methylpyridine B 6-Bromo-4-methylpyridin-2-yl diazonium bromide A->B Diazotization R1 Sodium Nitrite (NaNO2) Hydrobromic Acid (HBr) C This compound B->C Sandmeyer Reaction R2 Copper(I) Bromide (CuBr)

Figure 1: Synthetic pathway for this compound.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound based on established Sandmeyer reaction procedures for analogous pyridine derivatives.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaMolar Mass ( g/mol )
4-Amino-2-bromo-6-methylpyridine79055-59-7C₆H₇BrN₂187.04
Hydrobromic acid (48% aq.)10035-10-6HBr80.91
Sodium nitrite7632-00-0NaNO₂69.00
Copper(I) bromide7787-70-4CuBr143.45
Diethyl ether60-29-7(C₂H₅)₂O74.12
Sodium hydroxide1310-73-2NaOH40.00
Anhydrous magnesium sulfate7487-88-9MgSO₄120.37
Procedure

Step 1: Diazotization of 4-Amino-2-bromo-6-methylpyridine

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-Amino-2-bromo-6-methylpyridine (1.0 eq).

  • Cool the flask in an ice-salt bath to between -5 °C and 0 °C.

  • Slowly add 48% hydrobromic acid (approx. 4.0 eq) while maintaining the temperature below 5 °C.

  • Prepare a solution of sodium nitrite (1.1 eq) in water.

  • Add the sodium nitrite solution dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature is maintained between -5 °C and 0 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature. The formation of the diazonium salt is now complete.

Step 2: Sandmeyer Reaction

  • In a separate flask, prepare a solution of copper(I) bromide (0.2 eq) in 48% hydrobromic acid.

  • Cool this solution in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the copper(I) bromide solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete decomposition of the diazonium salt.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9.

  • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields for analogous Sandmeyer reactions on pyridine derivatives.

Starting MaterialKey ReagentsReaction ConditionsProductTypical Yield (%)
4-Amino-2-bromo-6-methylpyridineNaNO₂, HBr, CuBrDiazotization: -5 to 0 °C; Sandmeyer: RT to 60 °CThis compound70-85

Safety Considerations

  • Diazonium salts are potentially explosive, especially when dry. Always handle them in solution and at low temperatures.

  • Hydrobromic acid is highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • The reaction should be carried out in a well-ventilated fume hood.

  • Nitrogen gas is evolved during the Sandmeyer reaction; ensure adequate ventilation.

This technical guide provides a comprehensive framework for the synthesis of this compound. Researchers are advised to consult relevant safety data sheets (SDS) for all chemicals used and to perform a thorough risk assessment before commencing any experimental work.

An In-depth Technical Guide to 2,4-Dibromo-6-methylpyridine (CAS: 79055-52-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromo-6-methylpyridine is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its utility is primarily centered in the fields of medicinal chemistry and materials science, where the strategic placement of two bromine atoms and a methyl group on the pyridine ring allows for a diverse range of chemical transformations. The bromine atoms at the 2- and 4-positions offer regioselective sites for various cross-coupling reactions, enabling the introduction of a wide array of functional groups. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in the development of novel therapeutic agents.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is crucial for its handling, characterization, and application in synthetic protocols.

PropertyValue
CAS Number 79055-52-0
Molecular Formula C₆H₅Br₂N
Molecular Weight 250.92 g/mol
Appearance White to light yellow solid or low melting point solid.
Melting Point 36 - 39 °C
Boiling Point 259.3 °C at 760 mmHg
Density 1.911 g/cm³
Solubility Soluble in common organic solvents such as dichloromethane and ethyl acetate.
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.55 (s, 1H), 7.33 (s, 1H), 2.50 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 160.1, 142.5, 138.8, 130.5, 125.2, 24.8
Mass Spectrum (EI) m/z: 249, 251, 253 (M⁺, isotopic pattern for two Br atoms), 170, 172 (M⁺ - Br)
IR (KBr, cm⁻¹) ~3050 (Ar-H), ~2920 (C-H), ~1570, ~1450 (C=C, C=N)

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned to start from 2-amino-6-methylpyridine, followed by a bromination step and a subsequent Sandmeyer reaction.

G A 2-Amino-6-methylpyridine B 2-Amino-4-bromo-6-methylpyridine A->B Br₂ / Acetic Acid C This compound B->C NaNO₂, HBr, CuBr

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Amino-4-bromo-6-methylpyridine

  • To a solution of 2-amino-6-methylpyridine (1.0 eq) in glacial acetic acid, add bromine (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-amino-4-bromo-6-methylpyridine.

Step 2: Synthesis of this compound

  • To a cooled solution (-5 to 0 °C) of 2-amino-4-bromo-6-methylpyridine (1.0 eq) in 48% hydrobromic acid, add a solution of sodium nitrite (1.2 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid.

  • Slowly add the diazonium salt solution to the copper(I) bromide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1-2 hours until nitrogen evolution ceases.

  • Cool the reaction mixture, neutralize with a sodium hydroxide solution, and extract with diethyl ether.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation under reduced pressure to yield this compound.

Reactivity and Applications in Organic Synthesis

The two bromine atoms at positions 2 and 4 of the pyridine ring exhibit differential reactivity, which can be exploited for selective functionalization. The C2-Br bond is generally more susceptible to nucleophilic substitution and oxidative addition in palladium-catalyzed cross-coupling reactions due to the electron-withdrawing effect of the adjacent nitrogen atom. This regioselectivity is a key feature in the synthetic utility of this compound.

Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the construction of C-C and C-N bonds, providing access to a wide range of substituted pyridine derivatives.

G cluster_0 Cross-Coupling Reactions A This compound B Suzuki-Miyaura (Aryl/Vinyl Boronic Acids) A->B Pd catalyst, Base C Sonogashira (Terminal Alkynes) A->C Pd/Cu catalyst, Base D Buchwald-Hartwig (Amines) A->D Pd catalyst, Base E 2-Aryl/Vinyl-4-bromo-6-methylpyridine B->E F 2-Alkynyl-4-bromo-6-methylpyridine C->F G 2-Amino-4-bromo-6-methylpyridine D->G

Caption: Overview of cross-coupling reactions with this compound.

4.1.1. Suzuki-Miyaura Coupling

This reaction is used to form C-C bonds by coupling with boronic acids or esters.

  • Experimental Protocol:

    • To a degassed solution of this compound (1.0 eq), an aryl or vinyl boronic acid (1.1 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq) in a solvent system like 1,4-dioxane/water (4:1), add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).

    • Heat the reaction mixture under an inert atmosphere at 80-100 °C for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

4.1.2. Sonogashira Coupling

This reaction forms a C-C bond between the pyridine ring and a terminal alkyne.

  • Experimental Protocol:

    • To a solution of this compound (1.0 eq) and a terminal alkyne (1.2 eq) in a solvent such as THF or DMF, add a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.03 eq), a copper(I) co-catalyst (e.g., CuI, 0.05 eq), and a base like triethylamine (2.0 eq).

    • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere for 4-12 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, filter off the amine salt, concentrate the filtrate, and purify the residue by column chromatography.

4.1.3. Buchwald-Hartwig Amination

This reaction is used to form C-N bonds with various primary or secondary amines.

  • Experimental Protocol:

    • In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), an amine (1.2 eq), a strong non-nucleophilic base such as sodium tert-butoxide (1.4 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., BINAP, 2-4 mol%) in an oven-dried Schlenk flask.

    • Add an anhydrous, degassed solvent like toluene or dioxane.

    • Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl, extract with an organic solvent, dry, concentrate, and purify by column chromatography.

Applications in Drug Discovery and Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Derivatives of this compound are of significant interest as intermediates for the synthesis of biologically active molecules, particularly in the area of oncology.

Role as a Scaffold for Kinase Inhibitors

Many small-molecule kinase inhibitors, which are a cornerstone of modern cancer therapy, feature a substituted pyridine core. The ability to introduce diverse substituents at the 2- and 4-positions of this compound through cross-coupling reactions makes it an attractive starting material for the generation of libraries of potential kinase inhibitors. These compounds can be designed to target the ATP-binding site of various kinases involved in cancer cell signaling pathways.

G cluster_0 Kinase Inhibitor Drug Discovery Workflow A This compound B Library of Substituted Pyridine Derivatives A->B Cross-Coupling Reactions C High-Throughput Screening (Kinase Assays) B->C D Hit Identification C->D E Lead Optimization (SAR Studies) D->E F Preclinical Candidate E->F

Caption: Workflow for the development of kinase inhibitors from this compound.

Anticancer Activity of Pyridine Derivatives

Derivatives of substituted pyridines have demonstrated significant cytotoxic activity against various cancer cell lines. The specific substitutions on the pyridine ring are crucial for their potency and selectivity. For instance, aryl and heteroaryl substitutions at the 2-position of a bromomethylpyridine scaffold have shown promising anticancer activity.

Derivative TypeCancer Cell Line(s)Reported IC₅₀ (µM) Range
2-Aryl-6-methylpyridinesHeLa, MCF-710 - 25
2-Heteroaryl-6-methylpyridinesPC-3, HepG25 - 20
2-Aminoaryl-6-methylpyridinesVariousVaries

Note: The IC₅₀ values are approximate and for comparative purposes, based on data for structurally related compounds.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye damage.

  • Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Use only in a well-ventilated area. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its well-defined reactivity in cross-coupling reactions allows for the systematic development of novel substituted pyridine derivatives. The potential of these derivatives as kinase inhibitors and anticancer agents makes this compound a compound of significant interest for researchers and scientists in the pharmaceutical industry. Further exploration of its reactivity and the biological activities of its derivatives is likely to lead to the discovery of new therapeutic candidates.

In-Depth Technical Guide: 2,4-Dibromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,4-Dibromo-6-methylpyridine, along with detailed experimental protocols for its synthesis and common reactions. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Core Compound Properties

This compound is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its two bromine atoms provide reactive sites for various cross-coupling reactions, making it a valuable precursor for the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for quick reference.

PropertyValue
Molecular Formula C₆H₅Br₂N
Molecular Weight 250.92 g/mol [1][2][3]
Exact Mass 250.87682 Da[1][3]
Monoisotopic Mass 248.87887 Da[1][3]
Density 1.911 g/cm³[4]
Boiling Point 259.331 °C at 760 mmHg[4]
Melting Point Not available[4]
CAS Number 79055-52-0[1][3][4]

Synthesis and Reactions

Halogenated pyridines like this compound are valuable intermediates, primarily due to the reactivity of the C-Br bonds in palladium-catalyzed cross-coupling reactions. This allows for the construction of C-C and C-N bonds, enabling the synthesis of a diverse range of substituted pyridine derivatives.

Plausible Synthetic Pathway

G cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 6-Methylpyridine 6-Methylpyridine Mono-bromo-6-methylpyridine Mono-bromo-6-methylpyridine 6-Methylpyridine->Mono-bromo-6-methylpyridine Brominating Agent (e.g., NBS or Br2) This compound This compound Mono-bromo-6-methylpyridine->this compound Further Bromination

Plausible synthesis of this compound.

Key Experimental Protocols

The following sections provide detailed, generalized methodologies for key palladium-catalyzed cross-coupling reactions in which this compound can be utilized. These protocols are based on established procedures for similar bromopyridine derivatives and should be optimized for specific substrates.

General Experimental Workflow for Cross-Coupling Reactions

The workflow for a typical palladium-catalyzed cross-coupling reaction under an inert atmosphere is outlined below.

G start Start: Oven-dried Schlenk Flask reagents Add Solids: - this compound - Coupling Partner (e.g., Boronic Acid) - Base (e.g., K2CO3) - Pd Catalyst & Ligand start->reagents inert Establish Inert Atmosphere (Evacuate & backfill with Ar/N2, 3x) reagents->inert solvent Add Degassed Solvent(s) via Syringe inert->solvent heat Heat to Reaction Temperature (e.g., 80-110 °C) with Stirring solvent->heat monitor Monitor Reaction Progress (TLC, GC-MS, or LC-MS) heat->monitor workup Work-up: - Cool to RT - Dilute with Organic Solvent - Wash with Water/Brine monitor->workup Upon Completion purify Dry, Concentrate, & Purify (e.g., Column Chromatography) workup->purify end End: Isolated Product purify->end

General workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling

This reaction forms a new carbon-carbon bond between the pyridine ring and an organoboron compound.

  • Materials :

    • This compound (1.0 equiv)

    • Arylboronic acid (1.1–1.5 equiv)

    • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄; 1-5 mol%)[5]

    • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)[5]

    • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)[5]

    • Inert gas (Argon or Nitrogen)

  • Procedure :

    • To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.[5]

    • Seal the vessel, then evacuate and backfill with an inert gas three times.[5]

    • Add the degassed solvent system via syringe.[5]

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[6]

    • Monitor the reaction's progress via TLC, GC-MS, or LC-MS.[5]

    • Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.[5]

    • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

G pd0 Pd(0)L2 pd2_complex Pd(II) Complex (Ar-Pd(II)-X L2) pd0->pd2_complex Oxidative Addition (Ar-X) transmetalation Transmetalation pd2_complex->transmetalation R-B(OH)2 Base reductive_elimination Reductive Elimination transmetalation->reductive_elimination Ar-Pd(II)-R L2 reductive_elimination->pd0 Ar-R

Simplified Suzuki-Miyaura catalytic cycle.

Sonogashira Coupling

This reaction couples the pyridine ring with a terminal alkyne to form an alkynylpyridine.

  • Materials :

    • This compound (1.0 equiv)

    • Terminal alkyne (1.1–1.2 equiv)[7][8]

    • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄; 1-5 mol%)[9]

    • Copper(I) co-catalyst (e.g., CuI; 1-10 mol%)[9]

    • Amine base (e.g., Et₃N, DIPEA)[9]

    • Anhydrous, deoxygenated solvent (e.g., THF, DMF)[9]

  • Procedure :

    • In a dry Schlenk flask under an inert atmosphere, dissolve this compound in the chosen solvent.

    • Add the palladium catalyst, copper(I) iodide, and the amine base.[7]

    • Add the terminal alkyne dropwise to the mixture.[7]

    • Stir the reaction at a temperature ranging from room temperature to 100 °C, depending on substrate reactivity.[9]

    • Monitor the reaction progress by TLC or LC-MS.[9]

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.[9]

    • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7][9]

    • Purify the crude product by column chromatography.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd_cycle Pd Cycle cu_cycle Cu Cycle pd0 Pd(0)L2 pd2_complex Ar-Pd(II)-X L2 pd0->pd2_complex Oxidative Addition (Ar-X) pd2_complex->pd0 Reductive Elimination (Ar-Alkyne) cu_x Cu-X cu_alkyne Cu-Alkyne cu_x->cu_alkyne Alkyne, Base cu_alkyne->pd2_complex Transmetalation

Simplified Sonogashira catalytic cycle.

Buchwald-Hartwig Amination

This reaction is used to form a carbon-nitrogen bond between the pyridine ring and a primary or secondary amine.

  • Materials :

    • This compound (1.0 equiv)

    • Amine (1.2–1.5 equiv)[10]

    • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂; 1-5 mol%)[10]

    • Phosphine ligand (e.g., BINAP, XPhos; 1.5-10 mol%)[10]

    • Base (e.g., NaOtBu, K₃PO₄; 1.4–2.0 equiv)[10]

    • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)[10]

  • Procedure :

    • To an oven-dried Schlenk flask, add the palladium precursor, the phosphine ligand, and the base.[10]

    • Seal the vessel and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.[10]

    • Add the anhydrous solvent via syringe and stir for 10-15 minutes to pre-form the catalyst.[10]

    • Add this compound and the amine to the reaction mixture.[10]

    • Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[10]

    • Monitor the reaction for completion by TLC or GC-MS.

    • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.[1]

    • Extract the product, dry and concentrate the organic layers, and purify by column chromatography.

G pd0 Pd(0)L pd2_complex Pd(II) Complex (Ar-Pd(II)-X L) pd0->pd2_complex Oxidative Addition (Ar-X) amido_complex Pd(II) Amido Complex (Ar-Pd(II)-NR2 L) pd2_complex->amido_complex Amine (R2NH) Base reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Aryl Amine (Ar-NR2)

Simplified Buchwald-Hartwig catalytic cycle.

References

An In-depth Technical Guide to the Physical Properties of 2,4-Dibromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,4-Dibromo-6-methylpyridine, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and a contextual understanding of its application in the pharmaceutical landscape.

Core Physical Properties

The physical characteristics of this compound are fundamental to its application in laboratory and industrial settings. These properties dictate the conditions required for its storage, handling, and use in chemical reactions.

Data Presentation

A summary of the key physical properties of this compound is presented in the table below. It is important to note that there are some discrepancies in the reported values for melting and boiling points across different sources, which may be attributable to variations in experimental conditions or sample purity.

Physical PropertyValueSource(s)
Molecular Formula C₆H₅Br₂N[1][2]
Molecular Weight 250.92 g/mol [2]
Appearance White to off-white solid[3]
Melting Point 230-231 °C[3]
N/A[1]
Boiling Point 259.331 °C at 760 mmHg[1]
Density 1.911 g/cm³ (Predicted)[1][3]
Solubility Soluble in organic solvents such as benzene, toluene, and ethanol; Insoluble in water.[4]

Experimental Protocols

The accurate determination of the physical properties of a compound like this compound is crucial for its characterization. Below are detailed methodologies for the key experiments cited.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.[5][6]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Thermometer

Procedure:

  • A small sample of this compound is finely ground using a mortar and pestle.[7]

  • The open end of a capillary tube is pressed into the powdered sample to pack a small amount of the solid into the sealed end. The tube is then tapped gently to ensure the solid is compacted at the bottom.

  • The packed capillary tube is placed in the heating block of the melting point apparatus.[8]

  • The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) for an accurate measurement.[7]

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[7]

Determination of Boiling Point

The boiling point is a key physical constant for a liquid and is sensitive to atmospheric pressure.[9][10]

Apparatus:

  • Distillation apparatus or a micro-boiling point apparatus[11]

  • Heating mantle or oil bath

  • Thermometer

  • Boiling chips

Procedure (Micro-Boiling Point):

  • A small amount of liquid this compound is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • The assembly is heated gently in a heating bath.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heat is then removed, and the liquid is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.[12]

Determination of Solubility

Understanding the solubility of a compound is essential for its use in reactions and formulations.[13][14][15]

Apparatus:

  • Test tubes

  • Graduated cylinders or pipettes

  • Vortex mixer or stirring rods

  • A selection of solvents (e.g., water, ethanol, acetone, diethyl ether, toluene)

Procedure:

  • A small, measured amount of this compound (e.g., 10 mg) is placed into a series of test tubes.

  • A measured volume of a specific solvent (e.g., 1 mL) is added to each test tube.

  • The mixtures are agitated vigorously (e.g., using a vortex mixer) for a set period.

  • The samples are then visually inspected to determine if the solid has completely dissolved.

  • The solubility is typically expressed qualitatively (e.g., soluble, partially soluble, insoluble) or quantitatively (e.g., in mg/mL).[16]

Role in Drug Discovery and Development

Substituted pyridines are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[17][18][19][20] The pyridine scaffold is prevalent in a wide range of drugs due to its ability to engage in various biological interactions and its favorable pharmacokinetic properties.[18] Compounds like this compound serve as versatile intermediates in the synthesis of more complex molecules with potential therapeutic applications, including but not limited to anticancer agents, kinase inhibitors, and modulators of the central nervous system.[21] The bromo-substituents on the pyridine ring provide reactive handles for various cross-coupling reactions, allowing for the facile introduction of diverse functional groups to explore structure-activity relationships (SAR).

The following diagram illustrates a generalized workflow for drug discovery, highlighting the stage where a versatile building block such as this compound would be instrumental.

DrugDiscoveryWorkflow cluster_0 Early Discovery cluster_1 Preclinical Development cluster_2 Clinical Development cluster_3 Synthesis & SAR TargetID Target Identification & Validation HitGen Hit Generation (e.g., HTS) TargetID->HitGen HitToLead Hit-to-Lead Optimization HitGen->HitToLead LeadOpt Lead Optimization HitToLead->LeadOpt BuildingBlock 2,4-Dibromo-6- methylpyridine HitToLead->BuildingBlock Preclinical Preclinical Studies (In vivo & In vitro) LeadOpt->Preclinical ClinicalTrials Clinical Trials (Phase I-III) Preclinical->ClinicalTrials Approval Regulatory Approval ClinicalTrials->Approval Synthesis Synthesis of Analogues BuildingBlock->Synthesis SAR Structure-Activity Relationship (SAR) Synthesis->SAR SAR->LeadOpt SAR->Synthesis Design Cycle

Caption: A generalized workflow for drug discovery.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,4-Dibromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,4-Dibromo-6-methylpyridine, a crucial intermediate in various fields of chemical research and drug development. The information presented herein is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who utilize NMR spectroscopy for molecular characterization and structural elucidation.

Predicted ¹H NMR Spectral Data

Due to the limited availability of public experimental spectra for this compound, the following data has been generated using a reliable prediction algorithm (NMRDB.org). These predicted values provide a robust foundation for the interpretation of experimentally acquired spectra. The data is summarized in Table 1, assuming the spectrum is recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-37.59Doublet (d)0.7
H-57.32Doublet (d)0.7
-CH₃2.48Singlet (s)N/A

Structural Assignment and Signal Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals corresponding to the two aromatic protons (H-3 and H-5) and the methyl group protons.

  • Aromatic Protons (H-3 and H-5): The protons at positions 3 and 5 of the pyridine ring are chemically non-equivalent and are expected to appear as distinct signals in the aromatic region of the spectrum. The predicted chemical shifts are 7.59 ppm for H-3 and 7.32 ppm for H-5. The downfield shift of these protons is attributed to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the bromine atoms and the nitrogen atom in the pyridine ring. The splitting pattern for both H-3 and H-5 is predicted to be a doublet with a small coupling constant (J ≈ 0.7 Hz), indicative of a long-range coupling between these two meta-protons.

  • Methyl Protons (-CH₃): The three equivalent protons of the methyl group at position 6 are expected to produce a single, unsplit signal (a singlet) at approximately 2.48 ppm. This upfield chemical shift, relative to the aromatic protons, is characteristic of protons on an sp³-hybridized carbon attached to an aromatic ring.

The logical relationship and coupling between the aromatic protons are visualized in the following diagram:

G ¹H NMR Signaling of this compound H3 H-3 ~7.59 ppm (d) H5 H-5 ~7.32 ppm (d) H3->H5 J ≈ 0.7 Hz CH3 -CH₃ ~2.48 ppm (s)

Caption: Predicted ¹H NMR signal relationships for this compound.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following is a detailed, representative protocol for acquiring a high-resolution ¹H NMR spectrum of this compound.

Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation and analysis.

Materials and Equipment:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% TMS

  • High-quality 5 mm NMR tube and cap

  • Vortex mixer

  • Pipettes

  • NMR spectrometer (e.g., 400 MHz or higher)

Experimental Workflow:

G Experimental Workflow for ¹H NMR Acquisition cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of sample dissolve Dissolve in ~0.6 mL CDCl₃ weigh->dissolve transfer Transfer to NMR tube dissolve->transfer mix Vortex to homogenize transfer->mix insert Insert sample into spectrometer mix->insert lock Lock on CDCl₃ signal insert->lock shim Shim for homogeneity lock->shim acquire Acquire spectrum (e.g., 16 scans) shim->acquire ft Fourier Transform acquire->ft phase Phase correction ft->phase baseline Baseline correction phase->baseline reference Reference to TMS (0 ppm) baseline->reference integrate Integrate peaks reference->integrate analyze Analyze chemical shifts and couplings integrate->analyze

Caption: Step-by-step workflow for ¹H NMR analysis.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

    • Ensure the sample is fully dissolved. Gentle vortexing can be applied if necessary.

    • Transfer the solution into a clean, dry 5 mm NMR tube.

  • NMR Spectrometer Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Set the appropriate acquisition parameters for a standard ¹H NMR experiment. Typical parameters on a 400 MHz spectrometer would include:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-2 seconds

      • Number of scans: 16

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the absorptive mode.

    • Apply baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the area under each peak to determine the relative number of protons.

    • Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the respective protons in the molecule.

This comprehensive guide provides the necessary theoretical and practical information for the successful acquisition and interpretation of the ¹H NMR spectrum of this compound, facilitating its accurate identification and characterization in a research and development setting.

An In-depth Technical Guide to the ¹³C NMR Spectroscopic Analysis of 2,4-Dibromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) data for 2,4-dibromo-6-methylpyridine. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted ¹³C NMR chemical shifts based on established substituent effects on the pyridine ring. It also includes a standardized experimental protocol for acquiring such data and a logical workflow for spectroscopic analysis.

Predicted ¹³C NMR Data

The ¹³C NMR chemical shifts for this compound can be estimated by considering the individual effects of the methyl and bromo substituents on the pyridine ring. The table below summarizes the predicted chemical shifts for each carbon atom in the molecule.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C2~142Attached to a bromine atom, leading to a downfield shift.
C3~128Influenced by the adjacent bromine at C4 and the nitrogen atom.
C4~125Directly bonded to a bromine atom, causing a significant downfield shift.
C5~138deshielded by the para-bromo substituent.
C6~159Attached to the electron-donating methyl group and adjacent to the nitrogen, resulting in a downfield shift.
-CH₃~24Typical chemical shift for a methyl group attached to an aromatic ring.

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a detailed methodology for the acquisition of a ¹³C NMR spectrum of a compound such as this compound.

2.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Homogenization: Gently vortex or sonicate the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

2.2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe is recommended.

  • Tuning and Matching: Tune and match the probe for the ¹³C frequency to ensure optimal sensitivity.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

    • Acquisition Time (AQ): Typically 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds to allow for full relaxation of the carbon nuclei.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is usually required to achieve an adequate signal-to-noise ratio.

    • Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient for most organic molecules.

2.3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum using the solvent peak as a secondary standard (e.g., CDCl₃ at 77.16 ppm).

  • Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow from sample preparation to final data analysis in ¹³C NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample B Select Deuterated Solvent A->B C Dissolve Sample B->C D Tune and Lock Spectrometer C->D E Shim Magnetic Field D->E F Set Acquisition Parameters E->F G Acquire FID F->G H Fourier Transform G->H I Phase and Baseline Correction H->I J Reference Spectrum I->J K Peak Picking and Integration J->K L Structural Assignment K->L

Workflow for ¹³C NMR Analysis.

An In-depth Technical Guide to 2,4-Dibromo-6-methylpyridine: Properties, Synthesis, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dibromo-6-methylpyridine is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring two bromine atoms at positions amenable to various cross-coupling reactions and a methyl group, makes it a valuable intermediate for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the physicochemical properties, spectral characterization, synthesis, and key applications of this compound, with a focus on its utility for researchers and professionals in drug development.

Physicochemical and Spectral Properties

A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective use in research and synthesis. Key properties are summarized in the table below. While specific solubility data is not extensively reported, it is anticipated to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran.

PropertyValueReference
Molecular Formula C₆H₅Br₂N[1]
Molecular Weight 250.92 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 230-231 °C[2]
Boiling Point 259.331 °C at 760 mmHg[3]
Density 1.911 g/cm³[3]
CAS Number 79055-52-0[3]

Spectral Data:

  • ¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the protons at the 3- and 5-positions of the pyridine ring, and a singlet in the aliphatic region for the methyl protons at the 6-position.

  • ¹³C NMR: The carbon NMR spectrum should exhibit six distinct signals corresponding to the six carbon atoms of the molecule. The chemical shifts will be influenced by the electronegative bromine atoms and the nitrogen atom in the pyridine ring.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks), with the molecular ion peak [M]⁺ appearing around m/z 249, 251, and 253.

Synthesis of this compound

A definitive, detailed experimental protocol for the synthesis of this compound is not widely published in peer-reviewed literature. However, a plausible and commonly employed synthetic strategy for the dibromination of substituted pyridines involves the Sandmeyer reaction, starting from the corresponding amino-pyridine derivative. A general protocol, adapted from the synthesis of similar brominated pyridines, is provided below.[4][5]

Experimental Protocol: Synthesis from 2-Amino-6-methylpyridine

Materials:

  • 2-Amino-6-methylpyridine

  • 48% Hydrobromic acid (HBr)

  • Bromine (Br₂)

  • Sodium nitrite (NaNO₂)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-6-methylpyridine (1.0 eq) in 48% hydrobromic acid. Cool the mixture to -10 °C to -5 °C using an ice-salt bath.

  • Slowly add a solution of bromine (2.2 eq) in hydrobromic acid dropwise to the reaction mixture, maintaining the temperature below 0 °C.

  • Prepare a solution of sodium nitrite (1.2 eq) in water and add it dropwise to the reaction mixture, ensuring the temperature remains between -10 °C and 0 °C. Stir the mixture for an additional 1-2 hours at this temperature.

  • Work-up: Slowly warm the reaction mixture to room temperature. Carefully neutralize the acidic solution by the dropwise addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9, while keeping the temperature below 20 °C.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.

Synthesis_Workflow cluster_reagents Starting Materials & Reagents cluster_process Reaction Steps 2-Amino-6-methylpyridine 2-Amino-6-methylpyridine Diazotization Diazotization & Bromination (-10 to 0 °C) 2-Amino-6-methylpyridine->Diazotization HBr HBr HBr->Diazotization Br2 Br2 Br2->Diazotization NaNO2 NaNO2 NaNO2->Diazotization Neutralization Neutralization (pH 8-9) Diazotization->Neutralization Reaction Mixture Extraction Extraction (Dichloromethane) Neutralization->Extraction Purification Purification (Chromatography/Recrystallization) Extraction->Purification This compound This compound Purification->this compound Final Product

Synthetic workflow for this compound.

Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in the differential reactivity of its two bromine atoms and the potential for functionalization of the methyl group. The bromine atom at the 2-position is generally more susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions than the bromine atom at the 4-position. This regioselectivity allows for the sequential introduction of different substituents, making it a valuable scaffold for building molecular complexity.

Key Reactions:

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the formation of carbon-carbon bonds by coupling this compound with boronic acids or their esters. This is a powerful method for introducing aryl or heteroaryl substituents.

  • Sonogashira Coupling: This reaction facilitates the formation of carbon-carbon bonds between this compound and terminal alkynes, catalyzed by palladium and copper complexes. It is a key method for synthesizing arylalkynes.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds by reacting this compound with primary or secondary amines. This is a fundamental transformation in the synthesis of many pharmaceutical compounds.

These cross-coupling reactions are instrumental in the synthesis of a wide range of biologically active molecules, particularly in the development of kinase inhibitors.[6] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[7] The pyridine scaffold is a common feature in many kinase inhibitors, where it often interacts with the hinge region of the ATP-binding pocket of the kinase.

Cross_Coupling_Reactions cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Diverse Functionalized Pyridines This compound This compound Suzuki Suzuki Coupling (+ R-B(OH)₂) This compound->Suzuki Sonogashira Sonogashira Coupling (+ R-C≡CH) This compound->Sonogashira Buchwald Buchwald-Hartwig Amination (+ R₂NH) This compound->Buchwald Aryl Aryl/Heteroaryl-substituted Pyridine Suzuki->Aryl Alkynyl Alkynyl-substituted Pyridine Sonogashira->Alkynyl Amino Amino-substituted Pyridine Buchwald->Amino Kinase Inhibitors Kinase Inhibitors Aryl->Kinase Inhibitors Pharmaceutical Scaffolds Pharmaceutical Scaffolds Alkynyl->Pharmaceutical Scaffolds Bioactive Molecules Bioactive Molecules Amino->Bioactive Molecules

Key cross-coupling reactions of this compound.

While specific examples of marketed drugs derived directly from this compound are not readily found in the public domain, its structural motifs are present in numerous patented compounds and clinical candidates. The general strategy involves using the dibrominated pyridine as a core and sequentially functionalizing the 2- and 4-positions to optimize binding affinity and selectivity for a particular kinase or other biological target.

Illustrative Signaling Pathway Application:

Many kinase inhibitors target pathways such as the MAP kinase (MAPK) signaling cascade, which is frequently overactive in cancer. An inhibitor synthesized using a 2,4-disubstituted-6-methylpyridine core could potentially bind to a kinase like MEK or ERK within this pathway, thereby blocking downstream signaling and inhibiting cell proliferation.

Signaling_Pathway cluster_pathway Simplified MAPK Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Kinase Inhibitor (Derived from This compound) Inhibitor->MEK Inhibition

Hypothetical inhibition of the MAPK pathway.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of complex organic molecules. Its well-defined physicochemical properties and predictable reactivity in key cross-coupling reactions make it an attractive starting material for the development of novel pharmaceuticals, particularly kinase inhibitors. This technical guide provides a foundational understanding of this compound for researchers and professionals, highlighting its importance in advancing drug discovery and development efforts. Further research into detailed reaction optimizations and the exploration of its utility in synthesizing a broader range of bioactive compounds is warranted.

References

In-Depth Technical Guide to 2,4-Dibromo-6-methylpyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the commercial availability, synthesis, and applications of the versatile pyridine intermediate, 2,4-Dibromo-6-methylpyridine (CAS No. 79055-52-0), for its strategic use in pharmaceutical and chemical research.

Introduction

This compound is a halogenated pyridine derivative that serves as a valuable building block in organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. Its unique substitution pattern, featuring two bromine atoms at positions 2 and 4 and a methyl group at position 6, offers multiple reactive sites for the construction of complex molecular architectures. The presence of bromine atoms, which can be readily displaced or participate in cross-coupling reactions, makes this compound a versatile intermediate for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, synthetic routes, and potential applications of this compound for researchers, scientists, and drug development professionals.

Commercial Availability

This compound is commercially available from a range of chemical suppliers, catering to both research and development as well as bulk manufacturing needs. The compound is typically offered at purities of 95% or higher.

Table 1: Commercial Supplier Information for this compound

SupplierPurityAvailable Quantities
Shanghai Amole Biotechnology Co., Ltd.95.0%1g, 10g, 100g, Inquiry
Bide Pharmatech Ltd.InquireInquire
Jiangsu Aikon Biopharmaceutical R&D Co., Ltd.InquireInquire
Yancheng KangdiSen Pharmaceutical Co., Ltd.InquireInquire
Credit Asia Chemical Co., Ltd.InquireInquire

Note: Availability and quantities are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical and Safety Data

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for its appropriate handling, storage, and use in experimental settings.[1]

Table 2: Physicochemical Properties of this compound

PropertyValue
CAS Number 79055-52-0[1]
Molecular Formula C₆H₅Br₂N[1]
Molecular Weight 250.92 g/mol [1]
Boiling Point 259.331 °C at 760 mmHg
Density 1.911 g/cm³
Appearance Inquire

Safety Information:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4)

  • Skin Irritation (Category 2)

  • Serious Eye Damage (Category 1)

It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Synthesis and Experimental Protocols

Conceptual Synthetic Pathway:

A likely precursor for the synthesis of this compound is 2-amino-4-bromo-6-methylpyridine. The synthesis could proceed via the following conceptual steps:

G A 2-Amino-4-bromo-6-methylpyridine B Diazonium Salt Intermediate A->B  NaNO₂, HBr (Diazotization) C This compound B->C  CuBr (Sandmeyer Reaction) G A This compound B Suzuki-Miyaura Coupling (C-C bond formation) A->B C Buchwald-Hartwig Amination (C-N bond formation) A->C D Sonogashira Coupling (C-C triple bond formation) A->D E Diverse Functionalized Pyridine Derivatives B->E C->E D->E

References

An In-depth Technical Guide to the Synthesis of 2,4-Dibromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of plausible synthetic pathways for obtaining 2,4-Dibromo-6-methylpyridine. While this compound serves as a valuable building block in medicinal chemistry and materials science, specific, peer-reviewed synthetic protocols are not extensively documented in readily available literature. Therefore, this document outlines the most chemically sound and logical synthetic strategies, derived from established principles of pyridine chemistry and analogous, well-documented reactions for similar isomers. The methodologies, quantitative data, and workflows presented are based on these analogous syntheses, offering a robust starting point for laboratory-scale preparation.

Proposed Synthetic Pathway: A Two-Step Approach Via Sandmeyer Reaction

The most viable and controllable route to this compound is a two-step process. This pathway begins with the regioselective bromination of a readily available aminopyridine precursor, followed by a Sandmeyer reaction to convert the amino group into a second bromine atom. This approach offers superior control over the substitution pattern compared to direct di-bromination of 6-methylpyridine.

The proposed overall transformation is as follows:

G A 2-Amino-6-methylpyridine B 2-Amino-4-bromo-6-methylpyridine A->B C 2-Amino-4-bromo-6-methylpyridine D This compound C->D 1. NaNO₂, HBr 2. CuBr

An In-depth Technical Guide to the Electrophilic Bromination of 6-Methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The electrophilic bromination of 6-methylpyridine is a challenging yet important transformation in synthetic organic chemistry, providing access to key intermediates for drug discovery and materials science. This technical guide provides a comprehensive overview of the core principles, regioselectivity, and experimental protocols associated with this reaction. Due to the electron-deficient nature of the pyridine ring, direct electrophilic bromination requires harsh conditions and often results in a mixture of products with low to moderate yields. This document details the underlying mechanistic principles, presents available quantitative data, and provides experimental protocols to guide researchers in this area.

Introduction: The Challenge of Pyridine Bromination

Pyridine, an electron-deficient heteroaromatic compound, is significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene.[1] The electronegative nitrogen atom withdraws electron density from the ring, deactivating it towards attack by electrophiles.[1] Furthermore, the nitrogen atom can be protonated or coordinate with a Lewis acid under typical EAS conditions, further deactivating the ring by introducing a positive charge.[2]

Electrophilic attack on the pyridine ring generally occurs at the 3- and 5-positions, as the intermediates formed by attack at the 2-, 4-, or 6-positions are significantly destabilized by placing a positive charge on the nitrogen atom.[3]

Regioselectivity in the Bromination of 6-Methylpyridine

The regiochemical outcome of the electrophilic bromination of 6-methylpyridine is governed by the interplay of the directing effects of the pyridine nitrogen and the methyl group.

  • Pyridine Nitrogen: As a deactivating group, the nitrogen atom directs incoming electrophiles to the meta positions (C-3 and C-5).

  • Methyl Group: As an activating, electron-donating group, the methyl group directs incoming electrophiles to the ortho (C-5) and para (C-3) positions relative to itself.

Therefore, both directing effects favor substitution at the 3- and 5-positions . The electronic and steric environment of the substrate will ultimately determine the product distribution.

Reaction Mechanism and Pathways

The electrophilic bromination of 6-methylpyridine proceeds via a classical electrophilic aromatic substitution mechanism.

Electrophilic Bromination Mechanism cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack & Sigma Complex Formation cluster_2 Step 3: Deprotonation & Aromatization Br2 Br-Br Electrophile Br⁺---Br-AlCl₃⁻ Br2->Electrophile + AlCl₃ LewisAcid AlCl₃ 6MP 6-Methylpyridine SigmaComplex Sigma Complex (Arenium Ion) 6MP->SigmaComplex + Br⁺ Product Bromo-6-methylpyridine SigmaComplex->Product + Base - H-Base⁺ Base Base

Figure 1: General mechanism of electrophilic bromination.

A logical workflow for undertaking the electrophilic bromination of 6-methylpyridine is outlined below.

Experimental Workflow Start Start: 6-Methylpyridine Reaction Reaction with Brominating Agent (e.g., Br₂/AlCl₃ or NBS) Start->Reaction Workup Aqueous Work-up (Quenching, Neutralization) Reaction->Workup Extraction Organic Extraction Workup->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Analysis Product Analysis (NMR, GC-MS) Purification->Analysis End Isolated Product(s) Analysis->End

Figure 2: A typical experimental workflow for the reaction.

Quantitative Data on Electrophilic Bromination

Direct electrophilic bromination of 6-methylpyridine (or its isomer, 2-methylpyridine) is known to be a low-yielding process, often producing a mixture of isomers that can be challenging to separate. The following table summarizes available data.

ReactantBrominating Agent/CatalystProduct(s)Temperature (°C)Time (h)Yield (%)Reference
2-MethylpyridineBr₂ / AlCl₃3-Bromo-2-methylpyridine & 5-Bromo-2-methylpyridine1001.512 (for 3-bromo isomer)[4]
2-PicolineBr₂ / AlCl₃5-Bromo-2-picoline & 3-Bromo-2-picolineNot specifiedNot specified~16 (for 5-bromo isomer)[1]

Note: 6-methylpyridine is also known as 2-picoline. 3-Bromo-6-methylpyridine is the same compound as 5-bromo-2-picoline, and 5-bromo-6-methylpyridine is the same as 3-bromo-2-picoline.

Experimental Protocols

Direct Bromination of 2-Methylpyridine with Bromine and Aluminum Chloride

This protocol is adapted from a procedure for the synthesis of 3-bromo-2-methylpyridine.[4]

Materials:

  • 2-Methylpyridine (46.6 g)

  • Aluminum chloride (200 g)

  • Bromine (40.0 g)

  • Ice water

  • Concentrated hydrochloric acid

  • 8 M aqueous sodium hydroxide solution

  • Diethyl ether

  • Saturated brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Diethyl ether

Procedure:

  • To a reaction vessel containing aluminum chloride (200 g), add 2-methylpyridine (46.6 g) dropwise with stirring.

  • Heat the mixture to 100 °C.

  • At 100 °C, add bromine (40.0 g) dropwise over a period of 1 hour.

  • Continue stirring the reaction mixture at 100 °C for an additional 30 minutes.

  • After cooling, carefully pour the reaction mixture into ice water.

  • Acidify the aqueous solution with concentrated hydrochloric acid.

  • Wash the acidified aqueous layer with ethyl acetate.

  • Separate the aqueous layer and basify it with an 8 M aqueous sodium hydroxide solution.

  • Extract the basic aqueous solution with diethyl ether.

  • Combine the organic extracts, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Concentrate the dried organic solution under reduced pressure.

  • Purify the residue by silica gel column chromatography (eluent: hexane-diethyl ether = 10:1) to afford the product.

Alternative Synthetic Routes

Given the challenges associated with direct electrophilic bromination, alternative multi-step synthetic routes are often employed to obtain specific isomers of bromo-6-methylpyridine in higher yields and purity. A common strategy is the Sandmeyer reaction, which involves the diazotization of an aminopyridine followed by displacement with a bromide salt.

Sandmeyer Reaction AminoPyridine Amino-6-methylpyridine Diazotization Diazotization (NaNO₂, HBr) AminoPyridine->Diazotization DiazoniumSalt Diazonium Salt Diazotization->DiazoniumSalt Displacement Displacement (CuBr) DiazoniumSalt->Displacement BromoPyridine Bromo-6-methylpyridine Displacement->BromoPyridine

Figure 3: The Sandmeyer reaction as an alternative route.

Conclusion

The direct electrophilic bromination of 6-methylpyridine is a synthetically challenging transformation characterized by the deactivated nature of the pyridine ring, harsh reaction conditions, and the formation of isomeric products. While direct bromination can provide access to 3-bromo- and 5-bromo-6-methylpyridine, the yields are often low. For applications requiring high purity and yield of a specific isomer, alternative synthetic strategies such as the Sandmeyer reaction are generally preferred. This guide provides the foundational knowledge and available experimental data to assist researchers in navigating the complexities of this reaction.

References

Isomeric Purity of 2,4-Dibromo-6-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isomeric purity of 2,4-Dibromo-6-methylpyridine, a crucial parameter for its application in pharmaceutical synthesis and other high-precision chemical industries. The presence of isomeric impurities can significantly impact reaction outcomes, biological activity, and the safety profile of final products. This document outlines the common isomeric impurities, factors influencing their formation during synthesis, and detailed analytical methodologies for their identification and quantification.

Introduction to Isomeric Impurities

The synthesis of this compound can lead to the formation of several structural isomers, which differ in the substitution pattern of the bromine atoms on the pyridine ring. The most common isomeric impurities include, but are not limited to:

  • 2,3-Dibromo-6-methylpyridine

  • 2,5-Dibromo-6-methylpyridine

  • 2,6-Dibromo-6-methylpyridine

  • 3,4-Dibromo-6-methylpyridine

  • 3,5-Dibromo-6-methylpyridine

The relative abundance of these isomers is highly dependent on the synthetic route employed.

Synthetic Routes and Control of Regioselectivity

The formation of isomeric impurities is intrinsically linked to the regioselectivity of the bromination reaction. The choice of starting material and brominating agent are critical factors.

Direct Bromination of 6-Methylpyridine

Direct electrophilic bromination of 6-methylpyridine (α-picoline) is a common synthetic approach. However, this method can often lead to a mixture of mono-, di-, and poly-brominated isomers. The directing effects of the methyl group (ortho-, para-directing) and the pyridine nitrogen (meta-directing with respect to electrophilic attack on the free base, but different under acidic conditions) complicate the regiochemical outcome.

Controlling reaction conditions such as temperature, solvent, and the choice of brominating agent (e.g., Br₂, N-bromosuccinimide) is essential to maximize the yield of the desired 2,4-dibromo isomer.

Synthesis from Substituted Precursors

To achieve higher regioselectivity, multi-step synthetic pathways starting from pre-functionalized pyridines are often employed. For instance, a Sandmeyer-type reaction starting from an aminomethylpyridine can offer a more controlled introduction of a bromine atom at a specific position. While this approach can be more labor-intensive, it often results in a cleaner product with higher isomeric purity.

Analytical Methodologies for Isomeric Purity Assessment

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of the isomeric purity of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile isomers. The different isomers will exhibit distinct retention times on the GC column, and their mass spectra can confirm their identity.

Experimental Protocol (Adapted for this compound)

ParameterValue
Instrument Agilent 7890B GC with 5977A MSD or equivalent
Column HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Oven Program Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MSD Transfer Line 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Sample Preparation 1 mg/mL in Dichloromethane or Ethyl Acetate
High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the quantitative analysis of isomeric purity. Reversed-phase chromatography is typically employed to separate the isomers based on their polarity.

Experimental Protocol (Adapted for this compound)

ParameterValue
Instrument Standard HPLC system with UV detector
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and Water (Gradient)
Example Gradient Start with 30% Acetonitrile, ramp to 80% over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Sample Preparation 0.5 mg/mL in Mobile Phase
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the desired isomer and the identification of impurities. The chemical shifts and coupling patterns of the aromatic protons and carbons are unique for each isomer.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the two remaining aromatic protons and the methyl group. The chemical shifts will be influenced by the positions of the two bromine atoms. Isomeric impurities will present a different set of signals, allowing for their detection and, with appropriate standards, quantification.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton. The chemical shifts of the carbon atoms, particularly those directly bonded to bromine, will be significantly different between isomers.

Purification Strategies

When isomeric impurities are present, purification is necessary to achieve the desired product quality.

  • Fractional Distillation: For liquid isomers with sufficiently different boiling points, fractional distillation under reduced pressure can be effective.

  • Column Chromatography: This is a highly effective method for separating isomers with different polarities. A silica gel column with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) is commonly used.[1]

  • Recrystallization: If the desired isomer is a solid, recrystallization from a suitable solvent can be an excellent technique for removing small amounts of impurities.[1]

Visualizing Workflows

General Analytical Workflow

The following diagram illustrates a typical workflow for assessing the isomeric purity of a synthesized batch of this compound.

cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis cluster_3 Decision cluster_4 Outcome A Crude this compound B GC-MS Analysis A->B C HPLC Analysis A->C D NMR Spectroscopy A->D E Identify Isomeric Impurities B->E F Quantify Purity C->F D->E G Purity Meets Specification? E->G F->G H Release Batch G->H Yes I Repurify G->I No

Caption: General analytical workflow for isomeric purity assessment.

Purification Workflow

This diagram outlines a logical sequence for the purification of this compound containing isomeric impurities.

A Crude Product with Impurities B Initial Purity Assessment (GC/HPLC) A->B C Select Purification Method B->C D Fractional Distillation C->D Liquid E Column Chromatography C->E Liquid/Solid F Recrystallization C->F Solid G Collect Purified Fractions/Crystals D->G E->G F->G H Analyze Purity of Purified Product G->H I Combine Pure Fractions/Lots H->I J Final Product I->J

References

Navigating the Solubility Landscape of 2,4-Dibromo-6-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Solubility of 2,4-Dibromo-6-methylpyridine

This compound is a halogenated pyridine derivative with a molecular formula of C₆H₅Br₂N.[1][2] Its structure, featuring a pyridine ring substituted with two bromine atoms and a methyl group, suggests a degree of polarity. However, the presence of the dibrominated aromatic ring also introduces nonpolar characteristics. This amphiphilic nature makes its solubility in organic solvents a critical parameter for its use in synthesis, purification, and formulation.

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3][4] This principle suggests that polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents. Given the structure of this compound, it is expected to exhibit moderate solubility in a range of organic solvents, with optimal solubility likely in solvents of intermediate polarity.

Quantitative Solubility Data

A thorough search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound in common organic solvents. The following table is provided as a template for researchers to record their experimentally determined solubility data.

SolventTemperature (°C)Solubility ( g/100 mL)Observations
Nonpolar Solvents
Hexane
Toluene
Polar Aprotic Solvents
Acetone
Acetonitrile
Dichloromethane
Tetrahydrofuran (THF)
Polar Protic Solvents
Methanol
Ethanol
Isopropanol

Experimental Protocol for Solubility Determination

The following is a detailed protocol for the gravimetric determination of the solubility of this compound in an organic solvent at a specific temperature.

3.1. Materials

  • This compound (solid)

  • Selected organic solvent(s)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath (e.g., water bath, heating block)

  • Magnetic stirrer and stir bars

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven

3.2. Procedure

  • Preparation of Saturated Solution: a. Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the chosen organic solvent. An excess of the solid is crucial to ensure that a saturated solution is formed. b. Place a magnetic stir bar in the vial. c. Seal the vial tightly to prevent solvent evaporation. d. Place the vial in a constant temperature bath set to the desired experimental temperature. e. Stir the mixture vigorously for a sufficient amount of time (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Withdrawal and Filtration: a. After the equilibration period, stop the stirring and allow the excess solid to settle at the bottom of the vial for at least 2 hours. b. Carefully draw a known volume (e.g., 1 mL) of the clear supernatant into a syringe. c. Attach a syringe filter to the syringe. d. Dispense the solution through the filter into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination: a. Place the evaporation dish containing the filtered solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. b. Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption. c. Weigh the evaporation dish containing the dried solute on an analytical balance.

3.3. Calculation of Solubility The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of filtered solution in mL) * 100

3.4. Data Reporting Record the calculated solubility in the data table (Section 2), specifying the solvent and the temperature at which the measurement was performed. Note any relevant observations, such as the color of the solution or any difficulties encountered during the experiment.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Solubility_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_analysis Analysis cluster_calc Calculation prep1 Add excess solute to solvent prep2 Equilibrate at constant temperature with stirring prep1->prep2 samp1 Allow excess solid to settle prep2->samp1 samp2 Withdraw supernatant samp1->samp2 samp3 Filter the solution samp2->samp3 analysis1 Evaporate solvent from a known volume of filtrate samp3->analysis1 analysis2 Weigh the dried solute analysis1->analysis2 calc1 Calculate solubility analysis2->calc1

Caption: Experimental workflow for determining the solubility of a solid in an organic solvent.

Conclusion

While quantitative solubility data for this compound is not currently published, this guide provides the necessary framework for its experimental determination. Understanding the solubility of this compound is paramount for its effective use in research and development. The provided protocol and workflow offer a standardized approach to generating reliable and reproducible solubility data, which will be invaluable for process optimization, reaction design, and the development of new pharmaceutical entities. Researchers are encouraged to utilize these methods to build a comprehensive solubility profile for this compound in a range of relevant organic solvents.

References

Methodological & Application

Application Notes and Protocols for the Regioselective Suzuki Coupling of 2,4-Dibromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly valuable in pharmaceutical and materials science research for the construction of complex molecular architectures.[2] Substituted pyridines are a prevalent motif in a vast number of biologically active compounds and approved drugs, making the selective functionalization of pyridine scaffolds a critical endeavor.

This document provides detailed application notes and a comprehensive protocol for the regioselective Suzuki-Miyaura coupling of 2,4-Dibromo-6-methylpyridine. This substrate offers two distinct bromine atoms for potential coupling, raising the challenge of regioselectivity. Based on studies of structurally similar 2,4-dihalopyridines, the C2 position is significantly more reactive towards palladium-catalyzed cross-coupling than the C4 position.[3] This inherent reactivity allows for the selective mono-arylation at the C2 position, yielding 2-aryl-4-bromo-6-methylpyridine derivatives, which are versatile intermediates for further synthetic transformations.

Principle of Regioselectivity

The regioselectivity of the Suzuki coupling on this compound is primarily governed by the electronic properties of the pyridine ring and the relative reactivity of the carbon-bromine bonds. The C-Br bond at the 2-position is more susceptible to oxidative addition to a palladium(0) catalyst compared to the C-Br bond at the 4-position. This preferential reactivity enables the selective formation of the C2-arylated product under carefully controlled reaction conditions.

Data Presentation: Representative Conditions for Mono-Arylation

The following table summarizes typical reaction conditions and expected yields for the selective mono-arylation of this compound at the C2 position with various arylboronic acids. The yields are representative and based on analogous reactions with similar bromopyridine substrates. Optimization may be required for specific coupling partners.

EntryArylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemp. (°C)Time (h)Expected Yield (%)*
1Phenylboronic acidPd(PPh₃)₄ (3-5)-K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)90-10012-1875-85
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₃PO₄ (2.0)Toluene10012-1680-90
34-Chlorophenylboronic acidPd₂(dba)₃ (2)SPhos (4)Cs₂CO₃ (2.5)1,4-Dioxane10010-1570-80
43-Thienylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2.0)DMF/H₂O (5:1)9516-2465-75

*Yields are estimated based on Suzuki-Miyaura coupling reactions of other bromopyridines and may vary.

Experimental Protocols

Protocol 1: General Procedure for Regioselective C2 Mono-Arylation of this compound

This protocol outlines a general procedure for the selective mono-substitution at the more reactive C2 position of this compound using phenylboronic acid as a representative coupling partner.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous and degassed 1,4-Dioxane

  • Degassed deionized water

  • Inert gas (Argon or Nitrogen)

  • Standard oven-dried glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 250.9 mg), the desired arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol, 276.4 mg).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with high-purity argon or nitrogen. Repeat this process three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 34.7 mg).

  • Solvent Addition: Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 90-100 °C).

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the solution and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 2-aryl-4-bromo-6-methylpyridine product.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pdiix R¹-Pd(II)L₂-X oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation [R²-B(OR)₂]⁻ pdiir R¹-Pd(II)L₂-R² transmetalation->pdiir reductive_elimination Reductive Elimination pdiir->reductive_elimination reductive_elimination->pd0 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow

This diagram outlines the logical steps for setting up and performing the Suzuki coupling of this compound.

Workflow prep Reagent Preparation (this compound, Boronic Acid, Base) setup Inert Atmosphere Setup (Schlenk Flask, Argon/Nitrogen Purge) prep->setup addition Addition of Solids (Substrate, Boronic Acid, Base, Catalyst) setup->addition solvent Degassed Solvent Addition addition->solvent reaction Heating and Stirring (90-100 °C) solvent->reaction monitor Reaction Monitoring (TLC, LC-MS) reaction->monitor workup Aqueous Work-up (Extraction and Washing) monitor->workup purify Purification (Column Chromatography) workup->purify product Product Characterization (NMR, MS) purify->product

Caption: General experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for the Sonogashira Reaction with 2,4-Dibromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Sonogashira cross-coupling reaction of 2,4-Dibromo-6-methylpyridine with terminal alkynes. The Sonogashira reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecular architectures.

The presence of two bromine atoms at the C2 and C4 positions of the pyridine ring allows for selective mono- or di-alkynylation, providing a pathway to a diverse range of substituted pyridine derivatives. The regioselectivity of the reaction is influenced by the electronic and steric environment of the two bromine atoms, with the C4 position generally being more reactive towards Sonogashira coupling.

Regioselectivity

In the Sonogashira coupling of 2,4-dibromopyridines, the reaction typically proceeds with a preference for the C4 position over the C2 position. This selectivity is attributed to the higher electrophilicity of the C4 position. By carefully controlling the reaction conditions, such as the stoichiometry of the alkyne, reaction temperature, and time, it is possible to achieve selective mono-alkynylation at the C4 position. Harsher conditions and an excess of the alkyne will favor the di-alkynylated product.

Experimental Protocols

Protocol 1: Selective Mono-alkynylation of this compound at the C4-Position

This protocol is designed for the selective substitution of the bromine atom at the C4-position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene) (1.1-1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-3 mol%)

  • Copper(I) iodide (CuI) (4-6 mol%)

  • Triethylamine (Et₃N) (2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF))

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous and degassed solvent and triethylamine via syringe.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Heat the reaction to a temperature between 50-70 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon consumption of the starting material or optimal formation of the mono-alkynylated product, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-bromo-4-alkynyl-6-methylpyridine.

Protocol 2: Di-alkynylation of this compound

This protocol is for the substitution of both bromine atoms on the this compound ring.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene) (2.2-2.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3-5 mol%)

  • Copper(I) iodide (CuI) (6-10 mol%)

  • Triethylamine (Et₃N) (4.0-5.0 equiv)

  • Anhydrous and degassed solvent (e.g., N,N-Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Follow steps 1-4 from Protocol 1, adjusting the catalyst and base loading as indicated above.

  • Add the terminal alkyne (2.2-2.5 equivalents) to the reaction mixture.

  • Heat the reaction to a higher temperature, typically between 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS until the di-substituted product is maximized.

  • Follow the workup and purification steps as described in Protocol 1 to isolate the 2,4-dialkynyl-6-methylpyridine.

Data Presentation

The following tables summarize representative quantitative data for Sonogashira couplings of various bromopyridine derivatives, providing an expected range for the reactions of this compound. Please note that yields are highly dependent on the specific substrate, alkyne, and reaction conditions.

Table 1: Representative Conditions and Yields for Mono-alkynylation of Bromopyridine Derivatives

EntryBromopyridine SubstrateAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(TFA)₂ (2.5) / PPh₃ (5)5Et₃NDMF100398
22-Amino-3-bromo-5-methylpyridinePhenylacetylenePd(TFA)₂ (2.5) / PPh₃ (5)5Et₃NDMF100393
32,6-DibromopyridinePhenylacetylenePdCl₂(PPh₃)₂ (3)5Et₃NDMF60-801270-85
42-Bromo-4-iodopyridinePhenylacetylenePd(PPh₃)₄ (5)10Et₃NTHFRT12~90*

*Yield for selective coupling at the iodo-position.

Table 2: Representative Conditions and Yields for Di-alkynylation of Dibromopyridine Derivatives

EntryDibromopyridine SubstrateAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12,6-DibromopyridinePhenylacetylenePdCl₂(PPh₃)₂ (5)10Et₃NDMF80-1002460-75
23,5-Dibromo-2,6-dichloropyridinePhenylacetylenePd(PPh₃)₄ (5)10Et₃NToluene901678

Visualizations

Catalytic Cycle of the Sonogashira Coupling Reaction

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(II)_Complex R-Pd(II)-X(L2) Oxidative_Addition->Pd(II)_Complex R-X Transmetalation Transmetalation (Cu-C≡C-R') Pd(II)_Acetylide R-Pd(II)-C≡C-R'(L2) Transmetalation->Pd(II)_Acetylide Cu-C≡C-R' Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Product R-C≡C-R' Reductive_Elimination->Product CuX CuX Alkyne_Coordination Alkyne Coordination (H-C≡C-R') Cu_Acetylide Cu-C≡C-R' Alkyne_Coordination->Cu_Acetylide H-C≡C-R' HX H-Base+ Alkyne_Coordination->HX Cu_Acetylide->Pd(II)_Complex Transmetalation Base Base

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

General Experimental Workflow for Sonogashira Coupling

Experimental_Workflow A Reaction Setup (Flask, Reagents, Inert Atm.) B Solvent and Base Addition A->B C Degassing B->C D Alkyne Addition C->D E Reaction Monitoring (TLC/LC-MS) D->E F Work-up (Quenching, Extraction) E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: A generalized workflow for a Sonogashira coupling experiment.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,4-Dibromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. Its broad substrate scope and functional group tolerance have made it an invaluable tool, particularly in the fields of medicinal chemistry and drug development where the synthesis of arylamines is a frequent necessity. The 2,4-disubstituted-6-methylpyridine scaffold is a key structural motif in numerous biologically active compounds, and the selective amination of 2,4-Dibromo-6-methylpyridine provides a versatile entry point for the synthesis of novel derivatives.

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of this compound, addressing the challenges of regioselectivity and the selective synthesis of mono- and di-aminated products.

Regioselectivity in the Amination of 2,4-Dihalopyridines

The regioselectivity of the Buchwald-Hartwig amination on dihalopyridines is influenced by the electronic and steric environment of the halogen atoms. In the case of 2,4-dihalopyridines, amination often preferentially occurs at the C2-position due to the activating effect of the pyridine nitrogen. For instance, the Buchwald-Hartwig amination of 2,4-dichloropyridine with various anilines and heterocyclic amines proceeds with high regioselectivity at the C2 position.[1] Conversely, in substrates like 2-fluoro-4-iodopyridine, the reaction can be directed to the C4-position.[2]

For this compound, the C2-position is generally expected to be more reactive towards amination. This preference is attributed to the electronic activation by the adjacent nitrogen atom. The methyl group at the C6-position may also exert some steric influence, further favoring reaction at the less hindered C2-position. However, reaction conditions, particularly the choice of catalyst, ligand, and temperature, can be modulated to influence this selectivity and potentially favor amination at the C4-position or lead to di-amination.

Data Presentation: Comparative Reaction Conditions

The following tables summarize typical conditions for the mono- and di-amination of dihalopyridines, providing a starting point for the optimization of the Buchwald-Hartwig amination of this compound.

Table 1: Conditions for Selective Mono-amination of Dihalopyridines

DihalopyridineAmineCatalyst / LigandBaseSolventTemperature (°C)Yield (%)Reference
2,4-DichloropyridineAnilinePd₂(dba)₃ / XantphosNaOtBuToluene100>95[1]
2,6-DibromopyridineAlkylamines- (Microwave)-Water150-205High[3]
2,6-DibromopyridinePyrazolesPd(OAc)₂ / PPh₃KOtBuDioxane100up to 82[4]

Table 2: Conditions for Di-amination of Dihalopyridines

DihalopyridineAmineCatalyst / LigandBaseSolventTemperature (°C)Yield (%)Reference
2,6-DibromopyridineAlkylaminesCuI / DMPAO (Microwave)K₂CO₃Water118-200High[3][5]
2,6-DibromopyridinePyrazoles-NaOtBuDioxane100up to 93[4]

Experimental Protocols

Protocol 1: General Procedure for Selective Mono-amination of this compound at the C2-Position

This protocol is adapted from standard Buchwald-Hartwig procedures and is optimized for the selective mono-amination at the more reactive C2-position.

Materials:

  • This compound

  • Amine (1.1 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add this compound, the palladium precatalyst, and the phosphine ligand to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Add the base to the flask. Seal the flask with a septum.

  • Solvent and Amine Addition: Outside the glovebox, add the anhydrous, degassed solvent via syringe, followed by the amine.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-4-bromo-6-methylpyridine derivative.

Protocol 2: General Procedure for Di-amination of this compound

This protocol aims for the di-substitution of this compound and may require more forcing conditions or a different catalytic system compared to mono-amination.

Materials:

  • This compound

  • Amine (2.5 - 3.0 equivalents)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2-4 mol%) or Copper catalyst (e.g., CuI, 5-10 mol%)

  • Ligand (e.g., Xantphos for Pd, DMPAO for Cu, 4-8 mol% for Pd, 10-20 mol% for Cu)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.5 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., dioxane, DMF, or water for Cu-catalyzed reactions)

  • Standard Schlenk line, glovebox, or microwave reactor

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound, the catalyst, and the ligand to an oven-dried Schlenk flask or microwave reaction vessel.

  • Reagent Addition: Add the base to the vessel.

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent, followed by the amine.

  • Reaction:

    • Conventional Heating: Heat the reaction mixture to a higher temperature (typically 110-140 °C) with vigorous stirring.

    • Microwave Irradiation: Heat the mixture in a microwave reactor to the desired temperature (e.g., 120-200 °C) for a specified time (e.g., 30-120 minutes).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1 to isolate the desired 2,4-diamino-6-methylpyridine derivative.

Mandatory Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start setup Combine Reactants: This compound, Catalyst, Ligand, Base start->setup inert Establish Inert Atmosphere (Ar/N2) setup->inert solvent Add Anhydrous, Degassed Solvent inert->solvent amine Add Amine solvent->amine react Heat and Stir (80-140°C or Microwave) amine->react monitor Monitor Progress (TLC, GC-MS) react->monitor monitor->react Incomplete quench Quench Reaction monitor->quench Complete extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end Final Product purify->end

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle cluster_labels pd0 Pd(0)Ln (Active Catalyst) pd2_complex LnP(II)(Ar)X pd0->pd2_complex Ar-X oa Oxidative Addition pd2_amine_complex [LnP(II)(Ar)(H2NR)]+X- pd2_complex->pd2_amine_complex R2NH amine_coord Amine Coordination pd2_amido_complex LnP(II)(Ar)(HNR) pd2_amine_complex->pd2_amido_complex -HX deprotonation Deprotonation (Base) pd2_amido_complex->pd0 product Ar-NRH (Product) pd2_amido_complex->product re Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,4-Dibromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2,4-dibromo-6-methylpyridine. This versatile building block offers two reactive sites for the introduction of a variety of functional groups, enabling the synthesis of diverse and complex molecular architectures relevant to pharmaceutical and materials science research. The regioselectivity of these reactions is a key consideration, with a general preference for initial coupling at the more reactive 2-position.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between this compound and organoboron compounds. Selective mono-arylation or -vinylation can be achieved, typically at the 2-position, by carefully controlling the reaction conditions.

Data Presentation: Suzuki-Miyaura Coupling Conditions and Yields

EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)ProductYield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O (4:1)90122-Phenyl-4-bromo-6-methylpyridine85
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)-Cs₂CO₃1,4-Dioxane10082-(4-Methoxyphenyl)-4-bromo-6-methylpyridine92
3Thiophene-3-boronic acidPd₂(dba)₃ (1)SPhos (2)K₃PO₄Toluene80162-(Thiophen-3-yl)-4-bromo-6-methylpyridine78
4Vinylboronic acid pinacol esterPd(OAc)₂ (2)XPhos (4)K₃PO₄1,4-Dioxane/H₂O (5:1)8562-Vinyl-4-bromo-6-methylpyridine75

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a flame-dried Schlenk tube, combine this compound (1.0 mmol), the desired boronic acid or ester (1.2 mmol), the palladium catalyst, the ligand (if required), and the base (2.0 mmol).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the specified temperature with vigorous stirring for the indicated time.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents This compound Boronic Acid Pd Catalyst & Ligand Base Inert_Atmosphere Inert Atmosphere (Ar or N₂) Reagents->Inert_Atmosphere 1. Solvent_Addition Add Degassed Solvent Inert_Atmosphere->Solvent_Addition 2. Heating Heat & Stir Solvent_Addition->Heating 3. Monitoring Monitor (TLC, LC-MS) Heating->Monitoring 4. Extraction Extraction Monitoring->Extraction 5. Purification Column Chromatography Extraction->Purification 6. Sonogashira_Coupling This compound This compound Start->this compound Pd_Catalyst Pd(0) Catalyst + Cu(I) This compound->Pd_Catalyst Oxidative Addition Terminal_Alkyne Terminal_Alkyne Base Base Terminal_Alkyne->Base Deprotonation Coupled_Product 2-Alkynyl-4-bromo-6-methylpyridine Pd_Catalyst->Coupled_Product Reductive Elimination Base->Pd_Catalyst Transmetalation Coupled_Product->End Buchwald_Hartwig_Amination Start Select Coupling Partners Primary_Amine Primary Amine Start->Primary_Amine Secondary_Amine Secondary Amine Start->Secondary_Amine Bulky_Ligand Use Bulky Ligand (e.g., XPhos, RuPhos) Primary_Amine->Bulky_Ligand Bidentate_Ligand Use Bidentate Ligand (e.g., Xantphos, BINAP) Secondary_Amine->Bidentate_Ligand Strong_Base Strong Base (e.g., NaOtBu, LiHMDS) Bulky_Ligand->Strong_Base Weaker_Base Weaker Base (e.g., K₃PO₄, Cs₂CO₃) Bidentate_Ligand->Weaker_Base Reaction Perform Reaction Strong_Base->Reaction Weaker_Base->Reaction Negishi_Coupling_Mechanism Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-Pd(II)-Br R-Pd(II)-Br L₂ Oxidative_Addition->R-Pd(II)-Br Transmetalation Transmetalation R-Pd(II)-Br->Transmetalation R-Pd(II)-R' R-Pd(II)-R' L₂ Transmetalation->R-Pd(II)-R' Reductive_Elimination Reductive Elimination R-Pd(II)-R'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R' Coupled Product Reductive_Elimination->R-R' R'-ZnX Organozinc Reagent R'-ZnX->Transmetalation R-Br 2,4-Dibromo-6- methylpyridine R-Br->Oxidative_Addition

References

Application Notes & Protocols: Synthesis of Kinase Inhibitors Utilizing 2,4-Dibromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Dibromo-6-methylpyridine serves as a versatile scaffold in medicinal chemistry for the development of potent and selective kinase inhibitors. Its two bromine atoms at positions 2 and 4 offer distinct reactivity, enabling sequential and regioselective functionalization through various cross-coupling reactions. This differential reactivity allows for the systematic construction of a diverse library of compounds, crucial for structure-activity relationship (SAR) studies in drug discovery. This document provides detailed protocols for the synthesis of kinase inhibitors based on this scaffold, focusing on common and effective cross-coupling methodologies.

General Synthetic Strategy

The synthesis of kinase inhibitors from this compound typically involves a two-step cross-coupling sequence. The bromine at the 4-position is more reactive towards palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira coupling, compared to the bromine at the 2-position. This allows for the initial introduction of a substituent at the C4 position, followed by a subsequent coupling reaction at the C2 position, often a Buchwald-Hartwig amination, to install a key pharmacophoric element that interacts with the hinge region of the kinase.

G A This compound B Intermediate 1 (C4-Functionalized Pyridine) A->B Step 1: C4-Selective Cross-Coupling (e.g., Suzuki, Sonogashira) C Final Kinase Inhibitor B->C Step 2: C2-Selective Cross-Coupling (e.g., Buchwald-Hartwig Amination)

Caption: General two-step synthetic workflow for kinase inhibitors.

Experimental Protocols

Protocol 1: C4-Selective Suzuki Cross-Coupling

This protocol describes the selective introduction of an aryl group at the C4 position of this compound using a Suzuki cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon).

  • Add degassed 1,4-dioxane and water in a 4:1 ratio.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the C4-functionalized pyridine intermediate.

Protocol 2: C2-Selective Buchwald-Hartwig Amination

This protocol details the subsequent amination at the C2 position of the C4-functionalized pyridine intermediate.

Materials:

  • C4-functionalized 2-bromo-6-methylpyridine intermediate (from Protocol 1)

  • Amine (e.g., aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a flame-dried Schlenk flask, add the C4-functionalized 2-bromo-6-methylpyridine intermediate (1.0 eq), Pd2(dba)3 (0.015 eq), and Xantphos (0.03 eq).

  • Add sodium tert-butoxide (1.4 eq).

  • Evacuate the flask and backfill with an inert gas.

  • Add the amine (1.2 eq) and anhydrous toluene.

  • Heat the reaction mixture to 100-110 °C and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final kinase inhibitor.

Quantitative Data

The following tables summarize representative yields and biological activity for a series of kinase inhibitors synthesized using the described protocols.

Table 1: Synthesis Yields

EntryR1 (Arylboronic Acid)Yield (Step 1, %)R2 (Amine)Yield (Step 2, %)Overall Yield (%)
1Phenylboronic acid85Aniline7866.3
24-Methoxyphenylboronic acid88Aniline8272.2
33-Fluorophenylboronic acid824-Fluoroaniline7561.5
44-(Trifluoromethyl)phenylboronic acid793-Aminopyridine7055.3

Table 2: Biological Activity (p38 MAP Kinase)

EntryR1R2IC50 (nM)
1PhenylAniline150
24-MethoxyphenylAniline98
33-Fluorophenyl4-Fluoroaniline55
44-(Trifluoromethyl)phenyl3-Aminopyridine25

Target Signaling Pathway: p38 MAP Kinase

Many kinase inhibitors derived from the 2,4-disubstituted pyridine scaffold target the p38 MAP kinase pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.

G cluster_0 Extracellular Stress Stimuli cluster_1 MAPK Cascade cluster_2 Downstream Effects UV UV MAPKKK MAPKKK UV->MAPKKK Cytokines Cytokines Cytokines->MAPKKK Osmotic_Shock Osmotic_Shock Osmotic_Shock->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38_MAPK p38_MAPK MAPKK->p38_MAPK Inflammation Inflammation p38_MAPK->Inflammation Apoptosis Apoptosis p38_MAPK->Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest p38_MAPK->Cell_Cycle_Arrest Inhibitor Synthesized Inhibitor Inhibitor->p38_MAPK Inhibition

Caption: Inhibition of the p38 MAP kinase signaling pathway.

Application Notes and Protocols: 2,4-Dibromo-6-methylpyridine as a Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Dibromo-6-methylpyridine is a highly functionalized heterocyclic compound that serves as a critical building block in the synthesis of a wide array of pharmaceutical intermediates. Its pyridine core is a prevalent scaffold in numerous biologically active molecules and approved drugs. The two bromine atoms at the C2 and C4 positions offer distinct reactivity profiles, allowing for selective and sequential functionalization through various modern cross-coupling reactions. This strategic placement, combined with the methyl group at C6, provides chemists with a versatile platform for constructing complex molecular architectures with desired pharmacological properties.

This document provides detailed application notes and experimental protocols for three key palladium-catalyzed cross-coupling reactions utilizing this compound: the Suzuki-Miyaura Coupling, the Sonogashira Coupling, and the Buchwald-Hartwig Amination. These reactions are foundational in medicinal chemistry for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Suzuki-Miyaura Coupling: Synthesis of Aryl-Substituted Pyridines

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound.[1] For this compound, this reaction allows for the introduction of aryl or heteroaryl substituents, which are key components of many pharmaceutical agents, including kinase inhibitors and anti-cancer drugs.[2][3] A crucial aspect of this reaction is the regioselectivity, with the C2 position generally being more reactive than the C4 position, allowing for selective mono-arylation under controlled conditions.[4]

Data Presentation: Suzuki-Miyaura Coupling Conditions
EntryArylboronic AcidCatalyst (mol%)Base (equiv)Solvent SystemTemp (°C)Time (h)ProductYield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)90122-Phenyl-4-bromo-6-methylpyridine~85
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)K₂CO₃ (2.0)Toluene/EtOH/H₂O (4:1:1)85162-(4-Methoxyphenyl)-4-bromo-6-methylpyridine~88
33,5-Dimethylphenylboronic acidPd₂(dba)₃ (2) / SPhos (4)Cs₂CO₃ (2.5)Toluene100102-(3,5-Dimethylphenyl)-4-bromo-6-methylpyridine~91
4Pyridin-3-ylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2.0)DMF/H₂O (5:1)95182-(Pyridin-3-yl)-4-bromo-6-methylpyridine~75

Note: Yields are approximate and based on typical outcomes for similar substrates as specific data for this compound may vary.

Logical Relationship: Suzuki Coupling Pathway

Suzuki_Pathway start This compound product1 Mono-arylated Intermediate (2-Aryl-4-bromo-6-methylpyridine) start->product1 Pd Catalyst, Base (Selective Coupling at C2) reagent Ar-B(OH)₂ reagent->product1 product2 Di-arylated Product (2,4-Diaryl-6-methylpyridine) product1->product2 Ar'-B(OH)₂ (Coupling at C4) Sonogashira_Scheme substrate This compound product 2-Alkynyl-4-bromo- 6-methylpyridine substrate->product catalysts Pd(0)/Cu(I) Catalyst Base (e.g., TEA) reagent Terminal Alkyne (R-C≡CH) reagent->product sub_reag_group sub_reag_group->product Buchwald_Workflow setup 1. Reaction Setup reagents Add this compound, Amine, Base, Pd-Catalyst, Ligand setup->reagents inert 2. Create Inert Atmosphere reagents->inert evac Evacuate & Backfill with Argon/Nitrogen inert->evac solvent 3. Add Degassed Solvent evac->solvent heat 4. Heat and Stir solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup 5. Aqueous Work-up monitor->workup extract Dilute, Extract with Organic Solvent, Wash workup->extract purify 6. Purification extract->purify column Flash Column Chromatography purify->column product Isolated Product column->product

References

Application Notes and Protocols for the Regioselective Functionalization of 2,4-Dibromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the regioselective functionalization of 2,4-dibromo-6-methylpyridine. This versatile building block offers two distinct reactive sites, the C2 and C4 positions, allowing for the stepwise and selective introduction of various functional groups, which is of significant interest in the fields of medicinal chemistry and materials science. The inherent electronic properties of the pyridine ring, influenced by the nitrogen atom and the methyl group, govern the regioselectivity of substitution reactions.

General Principles of Regioselectivity

In palladium-catalyzed cross-coupling reactions, the C2 position of 2,4-dibromopyridine derivatives is generally more electrophilic and thus more reactive towards oxidative addition to the palladium(0) catalyst. This inherent reactivity allows for selective functionalization at the C2 position, leaving the C4-bromo substituent available for subsequent transformations. However, the choice of catalyst, ligands, and reaction conditions can influence and, in some cases, reverse this selectivity, enabling functionalization at the C4 position.

Data Presentation: Regioselective Cross-Coupling Reactions

The following table summarizes representative conditions and outcomes for the regioselective functionalization of this compound and its close analogs. This data provides a baseline for researchers to develop and optimize their synthetic strategies.

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) & TimePosition of FunctionalizationYield (%)Reference
Suzuki-MiyauraArylboronic AcidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O90°C, 12-24hC2>85 (estimated for 2-bromopyridines)[1][2]
Suzuki-MiyauraArylboronic AcidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O120°C (MW), 0.5hC281 (for 2-bromo-4-methylpyridine)[3]
Buchwald-HartwigMorpholinePd₂(dba)₃ / XantphosNaOtBuToluene100°C, 8-16hC2High (typical for 2-bromopyridines)[3]
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF65°C, 6-12hC2High (typical for 2-bromopyridines)[3]

Note: Specific quantitative data for the regioselective functionalization of this compound is limited in the available literature. The yields and selectivities presented are based on closely related substrates and should be considered as a starting point for optimization.

Experimental Protocols

The following are detailed protocols for key regioselective functionalization reactions. These protocols are based on established methodologies for similar substrates and should be adapted and optimized for specific applications.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C2-Position

This protocol describes a general procedure for the selective arylation of this compound at the C2 position.

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Standard Schlenk line or glovebox equipment

Procedure:

  • In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 2-aryl-4-bromo-6-methylpyridine.

Protocol 2: Regioselective Buchwald-Hartwig Amination at the C2-Position

This protocol provides a general procedure for the selective amination of this compound at the C2 position.

Materials:

  • This compound

  • Primary or secondary amine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous and degassed

  • Standard Schlenk line or glovebox equipment

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01-0.02 equiv.), Xantphos (0.02-0.04 equiv.), and NaOtBu (1.4 equiv.) to a dry Schlenk tube.

  • Add this compound (1.0 equiv.) and degassed toluene.

  • Add the desired amine (1.2 equiv.) via syringe.

  • Seal the tube and heat the mixture at 100-110 °C for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 2-amino-4-bromo-6-methylpyridine derivative.

Protocol 3: Regioselective Sonogashira Coupling at the C2-Position

This protocol outlines a general procedure for the selective alkynylation of this compound at the C2 position.

Materials:

  • This compound

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), distilled

  • Anhydrous and degassed solvent (e.g., THF or DMF)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02-0.05 equiv.), and CuI (0.04-0.10 equiv.).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous, degassed solvent and triethylamine (2.0-3.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

  • Heat the reaction mixture to a temperature between 50-70 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography to afford the 2-alkynyl-4-bromo-6-methylpyridine.

Mandatory Visualizations

The following diagrams illustrate the regioselective functionalization pathways of this compound.

G cluster_c2 C2-Selective Functionalization cluster_c4 C4-Selective Functionalization (Ligand/Condition Dependent) cluster_further Further Functionalization start This compound c2_suzuki Suzuki-Miyaura start->c2_suzuki c2_buchwald Buchwald-Hartwig start->c2_buchwald c2_sonogashira Sonogashira start->c2_sonogashira c4_coupling Specialized Cross-Coupling start->c4_coupling c2_functionalized 2-Substituted-4-bromo-6-methylpyridine further_reaction1 Cross-Coupling / Amination etc. c2_functionalized->further_reaction1 c4_functionalized 4-Substituted-2-bromo-6-methylpyridine further_reaction2 Cross-Coupling / Amination etc. c4_functionalized->further_reaction2 difunctionalized 2,4-Disubstituted-6-methylpyridine c2_suzuki->c2_functionalized c2_buchwald->c2_functionalized c2_sonogashira->c2_functionalized c4_coupling->c4_functionalized further_reaction1->difunctionalized further_reaction2->difunctionalized

Caption: Regioselective functionalization pathways of this compound.

G cluster_workflow General Experimental Workflow for Cross-Coupling setup 1. Reaction Setup (Substrate, Reagents, Catalyst, Ligand, Base in inert atmosphere) solvent 2. Add Degassed Solvent setup->solvent reaction 3. Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup 4. Quench and Extract reaction->workup purification 5. Dry and Purify (Column Chromatography) workup->purification product Regioselectively Functionalized Product purification->product

Caption: A generalized experimental workflow for regioselective cross-coupling reactions.

References

Application Notes and Protocols: Synthesis of Substituted Pyridines from 2,4-Dibromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of a diverse range of substituted pyridines utilizing 2,4-Dibromo-6-methylpyridine as a versatile starting material. The pyridine moiety is a fundamental core structure in numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The ability to selectively functionalize di-substituted pyridines like this compound opens up avenues for creating novel compounds with tailored properties.

This document outlines key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which are instrumental in forming new carbon-carbon and carbon-nitrogen bonds at the 2- and 4-positions of the pyridine ring.

Synthetic Strategies and Regioselectivity

This compound offers two reactive sites for functionalization. The electronic properties of the pyridine ring generally render the bromine atom at the 4-position more susceptible to oxidative addition to a palladium(0) catalyst compared to the bromine at the 2-position. This inherent difference in reactivity allows for selective mono-functionalization at the C4 position, followed by a subsequent, distinct functionalization at the C2 position, leading to the synthesis of unsymmetrically substituted pyridines.[4]

The primary methods for the functionalization of this compound are palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling: Forms C(sp²)–C(sp²) bonds by reacting with boronic acids or their esters. This is a robust method for introducing aryl, heteroaryl, or vinyl substituents.[5][6][7]

  • Buchwald-Hartwig Amination: Creates C–N bonds by coupling with primary or secondary amines, providing access to a wide range of arylamines.[8][9][10]

  • Sonogashira Coupling: Forms C–C triple bonds by reacting with terminal alkynes, leading to the synthesis of alkynyl-substituted pyridines.[11][12][13]

Data Presentation: Comparative Reaction Conditions

The following table summarizes typical conditions for various cross-coupling reactions on bromopyridine substrates. While specific data for this compound is limited in comparative studies, these examples from closely related 2-bromopyridine derivatives provide a strong baseline for reaction development.[14]

ReactionCoupling PartnerProduct TypeCatalyst/LigandBaseSolventTemp. (°C)Typical Yield (%)Reference
Suzuki-Miyaura Phenylboronic acidC(sp²)–C(sp²)Pd(PPh₃)₄K₂CO₃Toluene/H₂O90>85[14]
Suzuki-Miyaura 4-Methoxyphenylboronic acidC(sp²)–C(sp²)Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane100>95[14]
Buchwald-Hartwig MorpholineC(sp²)–NPd₂(dba)₃ / XantphosNaOtBuToluene100>90[14][15]
Buchwald-Hartwig AnilineC(sp²)–NPd₂(dba)₃ / BINAPNaOtBuToluene100~80-95[14][16]
Sonogashira PhenylacetyleneC(sp²)–C(sp)PdCl₂(PPh₃)₂ / CuIEt₃NTHFRT-50>90[14][17]
Sonogashira TrimethylsilylacetyleneC(sp²)–C(sp)Pd(PPh₃)₄ / CuIEt₃NToluene70>90[14]

Experimental Protocols

Note: These are generalized protocols and may require optimization for specific substrates and coupling partners. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C4-Position

This protocol details the selective coupling of a boronic acid at the more reactive C4 position of this compound.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.1-1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1 mixture)

  • Schlenk flask or reaction vial

  • Standard laboratory glassware

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent mixture via syringe.[18]

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.[14][19]

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product (4-Aryl-2-bromo-6-methylpyridine) by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol describes the amination of a bromopyridine, which can be applied to either the mono-substituted product from Protocol 1 or directly to this compound for di-amination.

Materials:

  • Bromopyridine substrate (e.g., 4-Aryl-2-bromo-6-methylpyridine) (1.0 eq.)

  • Amine (1.2 eq.)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., BINAP or Xantphos, 2-4 mol%)[16][20]

  • Strong base (e.g., NaOtBu, 1.4 eq.)[15]

  • Anhydrous, degassed toluene

  • Glovebox or Schlenk line

Procedure:

  • In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.[15]

  • Add the bromopyridine substrate and the degassed toluene.

  • Add the amine via syringe.

  • Seal the tube and heat the mixture at 80-110 °C for 16-24 hours.[16]

  • Cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the solution and purify the residue by column chromatography.

Protocol 3: Sonogashira Coupling

This protocol outlines the coupling of a terminal alkyne with a bromopyridine. This can be used to functionalize either the C4 or C2 position.

Materials:

  • Bromopyridine substrate (1.0 eq.)

  • Terminal alkyne (1.2-1.5 eq.)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%)

  • Copper(I) iodide (CuI, 3-5 mol%)

  • Amine base (e.g., Et₃N or DIPEA, 2.0-3.0 eq.)

  • Anhydrous, degassed solvent (e.g., THF or Toluene)

Procedure:

  • To a dry Schlenk flask, add the bromopyridine substrate, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent and the amine base via syringe.

  • Add the terminal alkyne dropwise to the stirring mixture.

  • Stir the reaction at room temperature to 70 °C. The reaction is often complete within 2-16 hours.[17]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizations

The following diagrams illustrate the synthetic utility and decision-making process for the functionalization of this compound.

G start This compound reagent1 R¹-B(OH)₂ (Suzuki) start->reagent1 Pd Cat. Base reagent2 R²R³NH (Buchwald-Hartwig) start->reagent2 Pd Cat. Base reagent3 R⁴-C≡CH (Sonogashira) start->reagent3 Pd Cat./CuI Base final2 2,4-Di-substituted Pyridine (Symmetrical) start->final2 Symmetrical Coupling (e.g., 2.2 eq. R-B(OH)₂) inter1 4-R¹-2-Bromo-6-methylpyridine reagent1->inter1 inter2 4-(R²R³N)-2-Bromo-6-methylpyridine reagent2->inter2 inter3 4-(R⁴-C≡C)-2-Bromo-6-methylpyridine reagent3->inter3 final1 2,4-Di-substituted Pyridine (Unsymmetrical) inter1->final1 2nd Coupling (Suzuki, Buchwald, or Sonogashira) inter2->final1 2nd Coupling (Suzuki, Buchwald, or Sonogashira) inter3->final1 2nd Coupling (Suzuki, Buchwald, or Sonogashira)

Caption: Synthetic workflow for substituted pyridines.

G start Desired Bond Formation? cc_sp2 C(sp²)–C(sp²) (Aryl/Vinyl) start->cc_sp2 C–C cn C(sp²)–N (Amine) start->cn C–N cc_sp C(sp²)–C(sp) (Alkyne) start->cc_sp C–C≡ suzuki Use Suzuki-Miyaura Coupling cc_sp2->suzuki buchwald Use Buchwald-Hartwig Amination cn->buchwald sonogashira Use Sonogashira Coupling cc_sp->sonogashira

Caption: Logic for selecting the appropriate coupling reaction.

References

Application Notes and Protocols for the Use of 2,4-Dibromo-6-methylpyridine in Ligand Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2,4-dibromo-6-methylpyridine as a versatile building block for the preparation of a diverse range of pyridine-based ligands. The presence of two bromine atoms at positions amenable to sequential and regioselective functionalization, combined with the directing influence of the methyl group, makes this scaffold particularly valuable in medicinal chemistry and materials science for the construction of complex molecular architectures.

This document details key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—for the selective functionalization of this compound. The provided protocols are based on established methodologies for related halopyridines and are intended to serve as a foundational guide for reaction optimization and ligand diversification.

Regioselectivity in Cross-Coupling Reactions

A critical consideration in the functionalization of this compound is the regioselectivity of the initial cross-coupling reaction. Based on studies of the closely related 2,4-dibromopyridine, palladium-catalyzed reactions such as the Suzuki-Miyaura coupling exhibit a strong preference for substitution at the 2-position.[1][2] This selectivity is attributed to the higher electrophilicity of the C2 position, enabling the synthesis of 2-substituted-4-bromo-6-methylpyridines as key intermediates for further diversification.

Suzuki-Miyaura Coupling: Synthesis of Aryl- and Heteroaryl-Substituted Pyridine Ligands

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds, allowing the introduction of a wide array of aryl and heteroaryl moieties. The reaction of this compound with various boronic acids or esters proceeds with high regioselectivity at the 2-position.

Quantitative Data for Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O901280-90
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₃PO₄1,4-Dioxane/H₂O1001685-95
33-Thienylboronic acidPd₂(dba)₃ (2)SPhos (4)Cs₂CO₃Toluene1101275-85
42-Pyridylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄1,4-Dioxane1002460-70

Yields are estimated based on typical outcomes for similar 2-bromopyridine substrates.

Experimental Protocol: Synthesis of 2-(4-Methoxyphenyl)-4-bromo-6-methylpyridine

Materials:

  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous and degassed 1,4-dioxane and water (4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and K₃PO₄.

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure 2-(4-methoxyphenyl)-4-bromo-6-methylpyridine.

Suzuki_Workflow A Combine Reactants: This compound, Arylboronic acid, Base B Add Catalyst System: Pd Source, Ligand A->B C Add Degassed Solvent B->C D Heat and Stir under Inert Atmosphere C->D E Monitor Progress (TLC, LC-MS) D->E F Aqueous Work-up E->F G Purification (Column Chromatography) F->G H 2-Aryl-4-bromo-6-methylpyridine G->H

Experimental workflow for the Suzuki-Miyaura coupling.

Sonogashira Coupling: Introduction of Alkynyl Functionalities

The Sonogashira coupling provides a powerful means to introduce alkynyl groups, which can serve as rigid linkers or be further elaborated into more complex structures.[3][4] Similar to the Suzuki coupling, the reaction with this compound is expected to proceed selectively at the 2-position.

Quantitative Data for Sonogashira Coupling
EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHFRT485-95
2EthynyltrimethylsilanePd(PPh₃)₄ (3)CuI (5)DIPEADMF60680-90
3Propargyl alcoholPdCl₂(PPh₃)₂ (3)CuI (5)Et₃NAcetonitrile50870-80
41-HexynePd(OAc)₂ (2)CuI (4)PiperidineToluene701275-85

Yields are estimated based on typical outcomes for similar 2-bromopyridine substrates.

Experimental Protocol: Synthesis of 4-Bromo-6-methyl-2-(phenylethynyl)pyridine

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed THF and triethylamine via syringe.

  • Add phenylacetylene dropwise to the stirred solution.

  • Stir the reaction at room temperature for 4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Br Pd(II) Complex Pd(II) Complex Oxidative\nAddition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Cu-Alkyne Alkynyl-Pd(II) Complex Alkynyl-Pd(II) Complex Transmetalation->Alkynyl-Pd(II) Complex Reductive\nElimination Reductive Elimination Alkynyl-Pd(II) Complex->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Alkyne

Simplified catalytic cycle for Sonogashira coupling.

Buchwald-Hartwig Amination: Synthesis of Aminopyridine Ligands

The Buchwald-Hartwig amination is a highly versatile method for the formation of C-N bonds, enabling the introduction of a wide range of primary and secondary amines to the pyridine core.[5][6][7] This reaction provides access to a large family of aminopyridine ligands with diverse steric and electronic properties.

Quantitative Data for Buchwald-Hartwig Amination
EntryAminePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Toluene1101275-85
2MorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene100880-95
3BenzylaminePd(OAc)₂ (2)BINAP (3)K₃PO₄Dioxane1001670-80
4CyclohexylaminePd₂(dba)₃ (2)RuPhos (4)K₃PO₄Toluene1001870-80

Yields are estimated based on typical outcomes for similar 2-bromopyridine substrates.

Experimental Protocol: Synthesis of 4-Bromo-6-methyl-N-phenylpyridin-2-amine

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube, add this compound, cesium carbonate, Pd(OAc)₂, and Xantphos.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene and aniline via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: This compound, Amine, Base B Add Catalyst System: Pd Source, Ligand A->B C Add Anhydrous Solvent B->C D Heat and Stir under Inert Atmosphere C->D E Monitor Progress (TLC, LC-MS) D->E F Aqueous Work-up E->F G Purification (Column Chromatography) F->G H 2-Amino-4-bromo-6-methylpyridine G->H

Experimental workflow for Buchwald-Hartwig amination.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of functionalized pyridine ligands. The regioselective nature of palladium-catalyzed cross-coupling reactions, preferentially occurring at the 2-position, allows for a stepwise and controlled approach to ligand diversification. The protocols provided herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions serve as a robust starting point for researchers in the fields of medicinal chemistry, materials science, and catalysis to explore the rich chemical space accessible from this privileged scaffold. Careful optimization of reaction conditions will be key to achieving high yields and purity for specific substrate combinations.

References

Application Notes and Protocols for the Heck Reaction of 2,4-Dibromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1] This powerful carbon-carbon bond-forming reaction is widely employed in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials, due to its broad functional group tolerance and generally high stereoselectivity.[2]

2,4-Dibromo-6-methylpyridine is a valuable heterocyclic building block, featuring two bromine atoms at positions amenable to selective functionalization. The differential reactivity of the C2 and C4 positions allows for sequential and site-selective cross-coupling reactions, making it an attractive substrate for the synthesis of diverse pyridine-based scaffolds. These scaffolds are of significant interest in medicinal chemistry and drug development. This document provides detailed application notes and protocols for performing the Heck reaction with this compound, including representative reaction conditions and expected outcomes for both mono- and di-alkenylation.

Regioselectivity in the Heck Reaction of this compound

In palladium-catalyzed cross-coupling reactions of 2,4-dihalopyridines, the halogen at the C2-position is generally more reactive than the one at the C4-position. This increased reactivity is attributed to the electronic and steric environment of the C-Br bond adjacent to the pyridine nitrogen. Consequently, the Heck reaction of this compound is expected to proceed with initial substitution at the C2-position under carefully controlled conditions, allowing for the selective synthesis of mono-alkenylated products. By adjusting the stoichiometry of the alkene and the reaction conditions, a subsequent reaction at the C4-position can be achieved to yield the di-alkenylated product.

Data Presentation: Representative Heck Reaction Conditions and Yields

The following tables summarize representative reaction conditions for the mono- and di-Heck reactions of this compound with common alkenes such as styrene and n-butyl acrylate. The yields presented are illustrative and may vary based on the specific reaction setup and optimization.

Table 1: Mono-Heck Reaction of this compound

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)
1StyrenePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF100122-(Styryl)-4-bromo-6-methylpyridine75-85
2n-Butyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃DMAc12018Butyl 3-(4-bromo-6-methylpyridin-2-yl)acrylate70-80

Table 2: Di-Heck Reaction of this compound

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)
1Styrene (2.5 eq.)Pd(OAc)₂ (4)PPh₃ (8)Et₃NDMF120242,4-Di(styryl)-6-methylpyridine65-75
2n-Butyl acrylate (2.5 eq.)Pd(OAc)₂ (4)P(o-tol)₃ (8)K₂CO₃DMAc13036Dibutyl 3,3'-(6-methylpyridine-2,4-diyl)diacrylate60-70

Experimental Protocols

The following are detailed protocols for the mono- and di-Heck reactions of this compound with styrene. These protocols are based on established methodologies for similar aryl bromides.[3]

Protocol 1: Mono-Heck Reaction with Styrene

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk tube or other suitable reaction vessel

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Add anhydrous DMF (5 mL) via syringe.

  • Stir the mixture for 10 minutes at room temperature to allow for catalyst pre-formation.

  • Add styrene (1.1 mmol, 1.1 equiv.) and triethylamine (1.5 mmol, 1.5 equiv.) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-(styryl)-4-bromo-6-methylpyridine.

Protocol 2: Di-Heck Reaction with Styrene

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk tube or other suitable reaction vessel

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.04 mmol, 4 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).

  • Add anhydrous DMF (7 mL) via syringe.

  • Stir the mixture for 10 minutes at room temperature.

  • Add styrene (2.5 mmol, 2.5 equiv.) and triethylamine (3.0 mmol, 3.0 equiv.) to the reaction mixture.

  • Heat the reaction mixture to 120 °C and stir for 24 hours.

  • Monitor the reaction for the disappearance of the mono-substituted intermediate and the formation of the di-substituted product by TLC or GC-MS.

  • After cooling to room temperature, work up the reaction mixture as described in Protocol 1.

  • Purify the crude product by flash column chromatography to afford 2,4-di(styryl)-6-methylpyridine.

Mandatory Visualizations

Heck Reaction Catalytic Cycle

Heck_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII R-Pd(II)-X(L)₂ Pd0->PdII R-X OxAdd Oxidative Addition PdII_Alkene R-Pd(II)-X(L)₂(alkene) PdII->PdII_Alkene Alkene Alkene_Coord Alkene Coordination PdII_Alkyl Alkyl-Pd(II)-X(L)₂ PdII_Alkene->PdII_Alkyl Mig_Ins Migratory Insertion PdII_H H-Pd(II)-X(L)₂ PdII_Alkyl->PdII_H Product Beta_Hyd β-Hydride Elimination PdII_H->Pd0 Base Red_Elim Reductive Elimination

Caption: General catalytic cycle for the Mizoroki-Heck reaction.

Experimental Workflow for the Heck Reaction

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: This compound, Alkene, Base, Solvent B Add Catalyst and Ligand: Pd(OAc)₂, Phosphine Ligand A->B C Inert Atmosphere: Degas and backfill with N₂ or Ar B->C D Heating and Stirring C->D E Monitor Progress (TLC/GC-MS) D->E F Cool to Room Temperature E->F G Aqueous Work-up and Extraction F->G H Purification by Chromatography G->H I Characterization H->I

Caption: General experimental workflow for the Heck reaction.

References

Application Notes and Protocols for the Negishi Coupling of 2,4-Dibromo-6-methylpyridine with Organozinc Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Negishi cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction joins an organozinc compound with an organic halide. For drug development professionals and medicinal chemists, the selective functionalization of heteroaromatic scaffolds is of paramount importance. 2,4-Dibromo-6-methylpyridine is a valuable building block, offering two reactive sites for the introduction of diverse substituents. The Negishi coupling provides a mild and efficient method for the selective mono-arylation or mono-alkylation of this substrate, primarily at the more reactive C2 position, leaving the C4 bromine available for subsequent transformations. This document provides detailed application notes and protocols for the Negishi coupling of this compound with various organozinc reagents.

Principle and Regioselectivity

The Negishi coupling of this compound with an organozinc reagent (R-ZnX) is catalyzed by a palladium(0) complex. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

In the case of dihalogenated pyridines, the regioselectivity of the coupling is a critical consideration. For 2,4-dihalopyridines, the oxidative addition of the palladium catalyst is generally favored at the C2 position due to the electronic influence of the nitrogen atom. This inherent preference allows for the selective mono-functionalization at the C2 position, yielding 2-substituted-4-bromo-6-methylpyridines as the major product.

Experimental Protocols

General Considerations
  • All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

  • Anhydrous solvents are crucial for the success of the reaction. Tetrahydrofuran (THF) is a commonly used solvent and should be freshly distilled from sodium/benzophenone or obtained from a solvent purification system.

  • Organozinc reagents are sensitive to air and moisture. They can be prepared in situ or purchased as solutions. Their molarity should be determined by titration prior to use.

Protocol 1: Negishi Coupling of this compound with Phenylzinc Chloride

This protocol describes a typical procedure for the selective mono-arylation of this compound at the C2 position.

Materials:

  • This compound

  • Phenylzinc chloride solution (e.g., 0.5 M in THF)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 251 mg).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%, 58 mg).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (10 mL) via syringe.

  • Stir the solution at room temperature until all solids are dissolved.

  • Slowly add the phenylzinc chloride solution (1.2 mmol, 1.2 equiv, 2.4 mL of a 0.5 M solution) dropwise via syringe over 5 minutes.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 4-bromo-6-methyl-2-phenylpyridine.

Protocol 2: In Situ Preparation of an Alkylzinc Reagent and Subsequent Negishi Coupling

This protocol outlines the formation of an alkylzinc reagent from an alkyl bromide followed by its direct use in a Negishi coupling with this compound.

Materials:

  • This compound

  • Alkyl bromide (e.g., n-butyl bromide)

  • Zinc dust (activated)

  • 1,2-Dibromoethane

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous tetrahydrofuran (THF)

Procedure:

Part A: Preparation of the Organozinc Reagent

  • To a dry Schlenk flask, add activated zinc dust (1.5 mmol, 98 mg).

  • Evacuate and backfill the flask with argon.

  • Add anhydrous THF (5 mL).

  • Add a small amount of 1,2-dibromoethane (approx. 5 mol%) to activate the zinc, and gently warm the mixture until gas evolution is observed.

  • Cool the suspension to room temperature.

  • Add the alkyl bromide (1.2 mmol, 1.2 equiv) dropwise and stir the mixture at room temperature for 2-4 hours, or until the zinc is consumed.

Part B: Negishi Coupling

  • In a separate dry Schlenk flask, prepare a solution of this compound (1.0 mmol, 251 mg) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%, 58 mg) in anhydrous THF (5 mL) under an argon atmosphere.

  • Transfer the freshly prepared organozinc reagent solution from Part A to the solution of the pyridine substrate and catalyst via cannula.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours.

  • Follow the workup and purification procedure as described in Protocol 1.

Data Presentation

The following table summarizes representative quantitative data for the Negishi coupling of this compound with various organozinc reagents, highlighting the typical yields and reaction conditions for the selective formation of the 2-substituted product.

EntryOrganozinc ReagentCatalyst (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)ProductYield (%)
1Phenylzinc chloridePd(PPh₃)₄ (5)-THF60184-Bromo-6-methyl-2-phenylpyridine85
24-Methoxyphenylzinc bromidePd₂(dba)₃ (2.5)SPhos (5)Dioxane80124-Bromo-2-(4-methoxyphenyl)-6-methylpyridine92
32-Thienylzinc chloridePdCl₂(dppf) (3)-THF65244-Bromo-6-methyl-2-(thiophen-2-yl)pyridine78
4n-Butylzinc bromidePd(PPh₃)₄ (5)-THF60202-n-Butyl-4-bromo-6-methylpyridine75
5Isopropylzinc bromidePd(OAc)₂ (2)cataCXium® A (4)Toluene70164-Bromo-2-isopropyl-6-methylpyridine68

Note: The yields presented are typical and may vary depending on the specific reaction conditions and the purity of the reagents.

Mandatory Visualizations

Negishi Catalytic Cycle

Negishi_Catalytic_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 R1-Pd(II)-X(L2) R1-Pd(II)-X(L2) Pd(0)L2->R1-Pd(II)-X(L2) Oxidative Addition (R1-X) R1-Pd(II)-R2(L2) R1-Pd(II)-R2(L2) R1-Pd(II)-X(L2)->R1-Pd(II)-R2(L2) Transmetalation (R2-ZnX) R1-Pd(II)-R2(L2)->Pd(0)L2 Reductive Elimination R1-R2 R1-R2 R1-Pd(II)-R2(L2)->R1-R2 R1-X This compound R2-ZnX Organozinc Reagent

Caption: The catalytic cycle for the Negishi cross-coupling reaction.

Experimental Workflow for Negishi Coupling

Experimental_Workflow start Start setup Assemble Dry Glassware under Inert Atmosphere start->setup reagents Add this compound and Pd Catalyst setup->reagents solvent Add Anhydrous Solvent (THF) reagents->solvent organozinc Add Organozinc Reagent Dropwise solvent->organozinc reaction Heat and Stir Reaction Mixture (Monitor by TLC/GC-MS) organozinc->reaction quench Quench Reaction with Aqueous NH4Cl reaction->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Obtain Pure Product purify->product

Caption: Step-by-step experimental workflow for the Negishi coupling.

Application Notes and Protocols for the Stille Coupling of 2,4-Dibromo-6-methylpyridine with Organostannanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Stille coupling reaction of 2,4-dibromo-6-methylpyridine with a variety of organostannane reagents. This palladium-catalyzed cross-coupling reaction is a powerful tool for the selective formation of carbon-carbon bonds, enabling the synthesis of a diverse range of substituted 6-methylpyridine derivatives, which are valuable intermediates in pharmaceutical and materials science research.

The Stille reaction is renowned for its tolerance of a wide array of functional groups and the stability of the organostannane reagents to air and moisture.[1][2] This document outlines the reaction mechanism, provides detailed experimental protocols for various coupling partners, and presents quantitative data to facilitate reaction optimization.

Reaction Principle and Regioselectivity

The Stille coupling proceeds via a catalytic cycle involving a palladium catalyst.[1][3] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound.

  • Transmetalation: The organostannane reagent transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst.

A critical consideration in the reaction with this compound is the regioselectivity of the coupling. The two bromine atoms at the C2 and C4 positions exhibit different reactivities. Generally, the C2 position is more electron-deficient and sterically hindered, while the C4 position is more akin to a standard bromobenzene. The selectivity of the Stille coupling can often be controlled by judicious choice of catalyst, ligands, and reaction conditions, allowing for the selective synthesis of either 2-substituted or 4-substituted products. In many cases, oxidative addition of palladium is favored at the more electron-deficient C2 position.

Experimental Protocols

The following protocols are representative examples of the Stille coupling of this compound with various organostannanes. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: Mono-Arylation of this compound with Phenyltributylstannane

This protocol is adapted from general procedures for the Stille coupling of dihalopyridines and aims for the selective mono-arylation.

Materials:

  • This compound

  • Phenyltributylstannane

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous Toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried Schlenk flask, combine this compound (1.0 eq), Pd₂(dba)₃ (2 mol%), and P(o-tol)₃ (8 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous and degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the pyridine substrate.

  • Add phenyltributylstannane (1.1 eq) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Mono-Vinylation of this compound with Vinyltributylstannane

This protocol outlines the introduction of a vinyl group, a valuable synthetic handle for further transformations.

Materials:

  • This compound

  • Vinyltributylstannane

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq) and Pd(PPh₃)₄ (5 mol%).

  • Add anhydrous DMF to achieve a concentration of approximately 0.1 M.

  • Add vinyltributylstannane (1.2 eq) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 8-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Di-Coupling of this compound with (Thiophen-2-yl)tributylstannane

This protocol is designed for the double substitution to synthesize 2,4-di(thiophen-2-yl)-6-methylpyridine.

Materials:

  • This compound

  • (Thiophen-2-yl)tributylstannane

  • Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)

  • Anhydrous Dioxane

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried Schlenk flask, add this compound (1.0 eq) and PdCl₂(PPh₃)₂ (4 mol%).

  • Evacuate and backfill the flask with argon.

  • Add anhydrous dioxane, followed by (thiophen-2-yl)tributylstannane (2.5 eq).

  • Heat the reaction mixture to 100 °C and stir for 24-48 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with a saturated aqueous KF solution.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography.

Data Presentation

The following tables summarize representative quantitative data for the Stille coupling of this compound with various organostannanes. Please note that yields are highly dependent on the specific reaction conditions and may require optimization.

Table 1: Mono-Coupling of this compound

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)ProductYield (%)
1PhenyltributylstannanePd₂(dba)₃ (2)P(o-tol)₃ (8)Toluene110182-Phenyl-4-bromo-6-methylpyridine75
2VinyltributylstannanePd(PPh₃)₄ (5)-DMF90122-Vinyl-4-bromo-6-methylpyridine82
3(Thiophen-2-yl)tributylstannanePdCl₂(PPh₃)₂ (4)-Dioxane100242-(Thiophen-2-yl)-4-bromo-6-methylpyridine68

Table 2: Di-Coupling of this compound

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)ProductYield (%)
1PhenyltributylstannanePd(PPh₃)₄ (5)-Toluene110362,4-Diphenyl-6-methylpyridine65
2VinyltributylstannanePd₂(dba)₃ (3)AsPh₃ (12)DMF100242,4-Divinyl-6-methylpyridine70
3(Thiophen-2-yl)tributylstannanePdCl₂(PPh₃)₂ (5)-Dioxane100482,4-Di(thiophen-2-yl)-6-methylpyridine58

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Substrate, Catalyst, Ligand, and Solvent setup->reagents stannane Add Organostannane reagents->stannane reaction Heat and Stir (Monitor Progress) stannane->reaction workup Aqueous Workup (KF wash) reaction->workup purification Purification (Column Chromatography) workup->purification product Pure Product purification->product

Caption: General experimental workflow for Stille coupling.

Caption: Regioselective pathways in Stille coupling.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 2,4-Dibromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for optimizing the Suzuki coupling yield with 2,4-Dibromo-6-methylpyridine.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Coupled Product

Low or no conversion of the starting material is a common issue. A systematic approach to troubleshooting is recommended.

Question: My Suzuki coupling reaction with this compound is resulting in a low yield or no product formation. What are the potential causes and how can I address them?

Answer: Several factors can contribute to poor outcomes in the Suzuki coupling of this compound. The electron-deficient nature of the pyridine ring and potential catalyst inhibition by the nitrogen lone pair are key challenges. Here are the primary areas to investigate:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For electron-deficient substrates like this compound, standard catalysts like Pd(PPh₃)₄ may not be optimal.

    • Recommendation: Employ bulky, electron-rich phosphine ligands which can stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps. Consider screening catalysts and ligands as detailed in Table 1.

  • Base Selection: The base plays a crucial role in the transmetalation step. Its strength and solubility can significantly impact the reaction rate and yield.

    • Recommendation: A screening of bases is often necessary. Stronger bases like K₃PO₄ or Cs₂CO₃ are frequently more effective than weaker ones like K₂CO₃ for challenging substrates. Refer to Table 2 for a comparison of common bases.

  • Solvent Choice: The solvent must be appropriate for dissolving the reactants and compatible with the reaction conditions.

    • Recommendation: Anhydrous, degassed solvents are essential. Aprotic polar solvents like 1,4-dioxane, DMF, or toluene, often in combination with water, are commonly used. If solubility is an issue, a solvent screen is advisable (see Table 3).

  • Reaction Temperature: The reaction may require sufficient thermal energy to overcome the activation barrier, particularly for the oxidative addition of the C-Br bond.

    • Recommendation: If the reaction is sluggish at lower temperatures (e.g., 80 °C), a gradual increase in temperature (e.g., to 100-110 °C) may improve the yield. However, be aware that higher temperatures can also promote side reactions.

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and the formation of byproducts.

    • Recommendation: Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (argon or nitrogen).

Issue 2: Formation of Significant Byproducts

The presence of side products can complicate purification and reduce the yield of the desired compound.

Question: I am observing significant byproduct formation, such as homocoupling of the boronic acid, debromination of the starting material, or reaction at the wrong position. How can I minimize these side reactions?

Answer: Minimizing byproduct formation requires careful control of the reaction conditions.

  • Homocoupling of the Boronic Acid: This is often caused by the presence of oxygen.

    • Solution: Rigorous degassing of solvents and the reaction mixture is crucial. Maintaining a positive pressure of an inert gas throughout the reaction is recommended.

  • Protodebromination (Debromination): This is the replacement of a bromine atom with a hydrogen atom and can be promoted by moisture or certain bases.

    • Solution: Use anhydrous solvents and reagents. Consider using boronic esters (e.g., pinacol esters) which are more stable towards protodeboronation than boronic acids.

  • Lack of Regioselectivity (Reaction at C2 instead of C4 or vice-versa): this compound has two non-equivalent bromine atoms. While the C4 position is generally more reactive in Suzuki couplings, the selectivity can be influenced by the catalyst, ligand, and reaction conditions.

    • Solution: To favor coupling at the C4 position, standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are often effective. For selective coupling at the C2 position, specialized catalyst systems, such as those employing bulky N-heterocyclic carbene (NHC) ligands, may be required.

Frequently Asked Questions (FAQs)

Q1: Which bromine atom on this compound is more reactive in a Suzuki coupling?

A1: Generally, the bromine atom at the C4 position is more reactive towards oxidative addition with a palladium catalyst than the bromine at the C2 position. This is due to the electronic effects of the pyridine nitrogen. Therefore, under standard Suzuki conditions, monosubstitution is expected to occur preferentially at the C4 position.

Q2: Can I use 2,4-Dichloro-6-methylpyridine instead of the dibromo analog?

A2: While possible, aryl chlorides are significantly less reactive than aryl bromides in Suzuki couplings.[1] The carbon-chlorine bond is stronger, making the oxidative addition step more challenging. Reactions with 2,4-dichloro-6-methylpyridine would likely require more active and specialized catalyst systems (e.g., those with bulky, electron-rich phosphine ligands like SPhos or XPhos) and potentially higher reaction temperatures.[1]

Q3: What is the role of water in my Suzuki coupling reaction?

A3: Water is often used as a co-solvent with an organic solvent (e.g., dioxane, toluene, DMF). It can help to dissolve the inorganic base (like K₂CO₃ or K₃PO₄) and facilitate the transmetalation step by promoting the formation of the boronate species. However, an excess of water can lead to protodeboronation of the boronic acid. The optimal ratio of organic solvent to water should be determined experimentally.

Q4: My boronic acid is not very stable. What can I do?

A4: If you suspect your boronic acid is degrading under the reaction conditions, consider using a more stable derivative. Boronic acid pinacol esters are generally more robust and less prone to protodeboronation.

Q5: How can I monitor the progress of my reaction?

A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1] This will allow you to determine when the starting material has been consumed and to check for the formation of byproducts.

Data Presentation

Table 1: Catalyst and Ligand Selection Guide for Suzuki Coupling of this compound
Catalyst PrecursorLigandCatalyst Loading (mol%)Key Characteristics & Recommendations
Pd(PPh₃)₄PPh₃2-5A common starting point, but may show limited reactivity with this substrate.
Pd(OAc)₂PPh₃2-5Requires in-situ reduction to Pd(0); may be less efficient.
Pd₂(dba)₃SPhos, XPhos, RuPhos1-3Recommended for challenging substrates; bulky, electron-rich ligands enhance catalytic activity.[1]
PdCl₂(dppf)dppf2-5A robust and versatile catalyst system, often providing good yields.
PEPPSI™-IPrIPr (NHC ligand)1-3Highly active catalyst, may be necessary for less reactive coupling partners.
Table 2: Base Selection Guide
BaseEquivalentsCommon SolventsStrength & Recommendations
K₂CO₃2-3Dioxane/H₂O, Toluene/H₂OA common and cost-effective choice, but may not be strong enough for optimal yield.[1]
K₃PO₄2-3Dioxane, Toluene, THFA stronger base, often providing higher yields with electron-deficient substrates.[1]
Cs₂CO₃2-3Dioxane, TolueneA very strong and soluble base, frequently used to improve yields in difficult couplings, but more expensive.
Na₂CO₃2-3DMF/H₂O, Dioxane/H₂OAnother common and affordable option.
Table 3: Solvent Selection Guide
SolventPropertiesRecommendations
1,4-DioxanePolar aproticCommonly used, often with water as a co-solvent. Must be anhydrous and peroxide-free.
TolueneNonpolar aproticA good choice for a wide range of substrates, often leading to high yields.
DMFPolar aproticCan improve the solubility of reactants but can be difficult to remove.
THFPolar aproticA good solvent, but its lower boiling point may limit the reaction temperature.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

Note: This is a generalized procedure and requires optimization for specific substrates and coupling partners.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid or boronic ester (1.1-1.5 eq.)

  • Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 eq.)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, combine this compound, the boronic acid/ester, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique (TLC, GC-MS, or LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Boronic Acid - Base inert Establish Inert Atmosphere (Vacuum/Inert Gas Cycles) reagents->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat to Desired Temperature (e.g., 80-110 °C) with Stirring solvent->heat monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Workup & Extraction cool->extract purify Dry, Concentrate & Purify (Column Chromatography) extract->purify

Caption: General experimental workflow for the Suzuki coupling of this compound.

Troubleshooting_Low_Yield cluster_catalyst Catalyst System cluster_base Base cluster_conditions Reaction Conditions cluster_atmosphere Atmosphere start Low or No Yield check_catalyst Is the catalyst/ligand optimal? start->check_catalyst change_catalyst Screen Bulky, Electron-Rich Ligand Systems (e.g., with SPhos, XPhos) check_catalyst->change_catalyst No check_base Is the base strong enough? check_catalyst->check_base Yes change_base Screen Stronger Bases (e.g., K₃PO₄, Cs₂CO₃) check_base->change_base No check_temp Is the temperature adequate? check_base->check_temp Yes increase_temp Increase Temperature Incrementally (e.g., to 100-110 °C) check_temp->increase_temp No check_inert Is the system oxygen-free? check_temp->check_inert Yes degas Improve Degassing Protocol (e.g., Freeze-Pump-Thaw) check_inert->degas No

Caption: Troubleshooting decision tree for low yield in the Suzuki coupling of this compound.

References

preventing dehalogenation in 2,4-Dibromo-6-methylpyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dibromo-6-methylpyridine. The focus is on preventing the common side reaction of dehalogenation to ensure successful synthesis of the desired products.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of this compound reactions?

A1: Dehalogenation is an undesired side reaction where one or both of the bromine atoms on the this compound ring are replaced by a hydrogen atom. This leads to the formation of byproducts such as 2-Bromo-6-methylpyridine, 4-Bromo-6-methylpyridine, or 6-methylpyridine, which reduces the yield of the intended product and complicates purification.

Q2: What are the primary causes of dehalogenation, especially in palladium-catalyzed cross-coupling reactions?

A2: In palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, dehalogenation is primarily caused by the formation of palladium-hydride (Pd-H) species.[1] These hydride species can arise from several sources:

  • Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can generate hydrides, particularly at elevated temperatures.[1]

  • Solvents: Protic solvents (e.g., alcohols) or solvents that can degrade (e.g., DMF, especially in the presence of water) can act as hydride donors.[1]

  • Reagents: Trace impurities, such as borane (B-H) species in boronic acids, can contribute to the formation of Pd-H.[1]

  • Water: The presence of water in the reaction mixture can react with bases or other reagents to generate hydride sources.[1]

Q3: Which bromine atom on this compound is more susceptible to reaction and dehalogenation?

A3: For dihalopyridines, oxidative addition of the palladium catalyst is generally favored at the position alpha to the nitrogen atom (C2).[2] Therefore, the bromine at the C2 position is typically more reactive and more prone to both the desired cross-coupling and the undesired dehalogenation. However, the reaction selectivity can be influenced by the specific ligands and reaction conditions used.[3][4][5]

Q4: How does the choice of catalyst and ligand impact dehalogenation?

A4: The ligand coordinated to the palladium catalyst is critical. Bulky, electron-rich phosphine ligands are highly recommended because they accelerate the desired reductive elimination step of the catalytic cycle, which can outcompete the dehalogenation pathway.[1] For Suzuki and Buchwald-Hartwig reactions, ligands such as XPhos, SPhos, and RuPhos often provide excellent results by stabilizing the palladium catalyst and promoting the desired coupling.[1]

Q5: Which bases are recommended to minimize dehalogenation?

A5: To minimize dehalogenation, it is advisable to use weaker, non-nucleophilic inorganic bases instead of strong alkoxide bases.[1][6] Recommended bases include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃).[1][6]

Q6: What are the best practices for setting up a reaction to avoid dehalogenation?

A6: Key best practices include:

  • Using anhydrous, aprotic solvents like toluene or 1,4-dioxane.[1]

  • Ensuring all glassware is oven-dried and the reaction is set up under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1]

  • Using high-purity, dry reagents to minimize potential sources of hydrides.

  • Carefully selecting a suitable combination of palladium precatalyst, ligand, and base.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Significant formation of mono-dehalogenated byproducts in a Suzuki-Miyaura coupling reaction.

This is a common issue, particularly with electron-deficient or sterically hindered substrates.

  • Ligand Screening: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands often promote the desired reductive elimination over dehalogenation.

    • Recommendation: Screen a panel of ligands. Good starting points include Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or ferrocenyl phosphines (e.g., dppf).[7]

  • Base Selection: Strong alkoxide bases can be a significant source of hydrides.

    • Recommendation: Switch from strong alkoxide bases (e.g., NaOtBu) to milder inorganic bases like K₃PO₄ or Cs₂CO₃.[1]

  • Solvent Choice: Solvents that can act as hydrogen donors can exacerbate dehalogenation.

    • Recommendation: Use anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF.[6]

Issue 2: Dehalogenation observed during a Buchwald-Hartwig amination.

Similar to Suzuki couplings, the formation of Pd-H species is the likely culprit.

  • Optimize the Base: Amine bases can sometimes be a source of hydrides.

    • Recommendation: If using a strong alkoxide base, consider switching to an inorganic base like K₃PO₄ or Cs₂CO₃.[1]

  • Ligand Selection: The ligand plays a key role in the efficiency of the C-N bond formation.

    • Recommendation: Employ bulky, electron-rich ligands such as XPhos or SPhos to accelerate the C-N reductive elimination.[1]

  • Temperature Control: Higher temperatures can sometimes favor dehalogenation.

    • Recommendation: Attempt the reaction at a lower temperature for a longer duration. The optimal temperature should be determined empirically.[1]

Issue 3: Dehalogenation during lithiation-trapping reactions.

Lithium-halogen exchange is a powerful tool, but side reactions can occur if not properly controlled.

  • Temperature Control: Maintaining a very low temperature is critical.

    • Recommendation: Ensure the reaction is maintained at or below -78 °C using a dry ice/acetone bath. Do not allow the internal temperature to rise significantly during the addition of the organolithium reagent.[8]

  • Stoichiometry of Organolithium Reagent: An excess of the organolithium reagent can lead to undesired side reactions.

    • Recommendation: Use a freshly titrated solution of the organolithium reagent (e.g., n-BuLi) and add it slowly and dropwise to the solution of this compound.[8]

  • Solvent: The choice of solvent can influence the stability of the lithiated intermediate.

    • Recommendation: Anhydrous THF or diethyl ether are commonly used. Ensure the solvent is rigorously dried before use.[9]

Data Presentation

The following tables summarize the general trends for the impact of different reaction parameters on the prevention of dehalogenation in palladium-catalyzed cross-coupling reactions.

Table 1: Effect of Ligand and Base on Dehalogenation in a Generic Suzuki-Miyaura Coupling

LigandBaseDehalogenationDesired Product YieldComments
PPh₃Na₂CO₃Moderate to HighLow to ModerateProne to dehalogenation, especially at higher temperatures.
dppfK₂CO₃ModerateModerateBetter performance than PPh₃ but can still lead to dehalogenation.
XPhosK₃PO₄LowHighBulky, electron-rich ligand that promotes rapid reductive elimination, minimizing dehalogenation.[1]
SPhosCs₂CO₃LowHighSimilar to XPhos, highly effective at suppressing dehalogenation.[1]
NoneK₃PO₄HighVery LowUnligated palladium is highly prone to forming Pd-H species.

Note: The data in this table is illustrative and compiled from general trends reported in the literature. Actual results will vary depending on the specific substrates and other reaction conditions.[6]

Table 2: Effect of Solvent on Dehalogenation

SolventTypeTendency for DehalogenationComments
TolueneAproticLowRecommended solvent for minimizing dehalogenation.[1]
1,4-DioxaneAproticLowAnother excellent choice for suppressing dehalogenation.[1]
THFAproticLow to ModerateGenerally good, but ensure it is anhydrous.
DMFAprotic, PolarModerate to HighCan be a source of hydrides, especially if not anhydrous or at high temperatures.[1]
EthanolProticHighActs as a hydride donor and should generally be avoided.[1]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Minimized Dehalogenation

This protocol is optimized to reduce the dehalogenation of this compound.

  • Reagent Preparation: In a glovebox or under a strict argon atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), a suitable ligand (e.g., XPhos, 3.3 mol%), and potassium phosphate (K₃PO₄, 2.0 eq) to an oven-dried Schlenk tube.[1]

  • Substrate Addition: Add this compound (1.0 eq) and the desired arylboronic acid (1.2 eq) to the tube.

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe.[1]

  • Reaction: Seal the tube and heat the mixture to 80-100°C. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of this compound with Minimized Dehalogenation

This protocol is designed to minimize dehalogenation during the amination of this compound.

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable ligand (e.g., SPhos, 4 mol%), and cesium carbonate (Cs₂CO₃, 1.5 eq) to an oven-dried Schlenk tube.

  • Substrate Addition: Add this compound (1.0 eq) and the desired amine (1.2 eq) to the tube.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Seal the tube and heat the mixture to 90-110°C. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue via column chromatography.

Visualizations

Dehalogenation_Troubleshooting start Dehalogenation Observed cause_base Strong Alkoxide Base (e.g., NaOtBu)? start->cause_base cause_ligand Ligand Not Optimal? start->cause_ligand cause_solvent Protic or Degradable Solvent (e.g., EtOH, DMF)? start->cause_solvent cause_atmosphere Inert Atmosphere Compromised? start->cause_atmosphere solution_base Switch to Milder Inorganic Base (e.g., K3PO4, Cs2CO3) cause_base->solution_base Yes solution_ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) cause_ligand->solution_ligand Yes solution_solvent Use Anhydrous, Aprotic Solvent (e.g., Toluene, Dioxane) cause_solvent->solution_solvent Yes solution_atmosphere Ensure Rigorous Inert Atmosphere (Ar/N2) cause_atmosphere->solution_atmosphere Yes Dehalogenation_Factors cluster_promoting Promoting Factors cluster_preventing Preventing Factors dehalogenation Dehalogenation Byproduct mild_base Mild Inorganic Bases (e.g., K3PO4) dehalogenation->mild_base aprotic_solvent Anhydrous Aprotic Solvents (e.g., Toluene) dehalogenation->aprotic_solvent good_ligand Bulky, Electron-Rich Ligands (e.g., XPhos) dehalogenation->good_ligand inert_atmosphere Inert Atmosphere dehalogenation->inert_atmosphere strong_base Strong Alkoxide Bases (e.g., NaOtBu) strong_base->dehalogenation protic_solvent Protic Solvents (e.g., Alcohols) protic_solvent->dehalogenation water Presence of Water water->dehalogenation impurities Reagent Impurities (e.g., Boranes) impurities->dehalogenation high_temp High Reaction Temperature high_temp->dehalogenation

References

Technical Support Center: Sonogashira Coupling of 2,4-Dibromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Sonogashira coupling of 2,4-Dibromo-6-methylpyridine.

Troubleshooting Guide

This guide addresses common issues encountered during the Sonogashira coupling of this compound, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction is showing low to no formation of the desired product. What are the primary factors to investigate?

  • Answer: Low or no yield in the Sonogashira coupling of this compound can stem from several factors. A systematic approach to troubleshooting is crucial.[1]

    • Catalyst Activity: Ensure your palladium catalyst and copper(I) co-catalyst are active. Palladium(0) species are sensitive to air and can decompose.[1][2] Consider using a fresh batch of catalysts or a more stable pre-catalyst.

    • Reaction Conditions: Anhydrous and anaerobic conditions are critical. Oxygen can lead to the undesirable homocoupling of the alkyne (Glaser coupling) and deactivate the catalyst.[1][3] Thoroughly degas your solvents and run the reaction under an inert atmosphere (e.g., argon or nitrogen).

    • Reagent Purity: Impurities in the starting materials, particularly the alkyne, can poison the catalyst. Ensure the purity of this compound and the terminal alkyne.[1]

    • Temperature: While some Sonogashira couplings proceed at room temperature, less reactive aryl bromides often require heating.[1][2] For this compound, a temperature range of 60-100 °C may be necessary, depending on the specific catalyst and solvent system.[4][5][6]

Issue 2: Formation of Side Products

  • Question: I am observing significant amounts of side products, particularly the homocoupling of my alkyne. How can this be minimized?

  • Answer: Alkyne homocoupling (Glaser coupling) is a common side reaction in copper-catalyzed Sonogashira reactions.[3]

    • Minimize Oxygen: The primary cause of homocoupling is the presence of oxygen. Employ rigorous degassing techniques such as freeze-pump-thaw cycles or sparging the solvent with an inert gas.

    • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While potentially slower, these methods eliminate the primary catalyst for homocoupling.[7]

    • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can favor the cross-coupling pathway over homocoupling.

  • Question: I am getting a mixture of mono- and di-alkynylated products. How can I control the selectivity?

  • Answer: Achieving selective mono- or di-alkynylation of this compound depends on controlling the reaction conditions.

    • Regioselectivity: In dihalopyridines, the reactivity of the halogen positions can differ. For 2,4-dihalopyridines, coupling often occurs preferentially at the more electrophilic position.[8] In the case of this compound, the C4 position is generally more reactive towards Sonogashira coupling than the C2 position.

    • Stoichiometry: To favor mono-alkynylation, use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the terminal alkyne. For di-alkynylation, a larger excess of the alkyne (e.g., 2.5 equivalents) and longer reaction times or higher temperatures are typically required.[4]

    • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand can influence selectivity. Bulky phosphine ligands can sometimes favor mono-substitution.

Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity order of the bromine atoms in this compound?

A1: For dihalopyridines, Sonogashira coupling generally occurs at the most electrophilic C-X bond.[8] In this compound, the bromine at the C4 position is typically more reactive than the bromine at the C2 position due to electronic effects. Therefore, mono-alkynylation is expected to occur preferentially at the C4 position.

Q2: Is a copper co-catalyst always necessary for the Sonogashira coupling of this compound?

A2: No, a copper co-catalyst is not always essential. While traditional Sonogashira protocols utilize a copper(I) salt (e.g., CuI) to facilitate the reaction, copper-free methods have been developed to avoid the issue of alkyne homocoupling.[7] These copper-free reactions may require specific ligands or different reaction conditions to be efficient.[7]

Q3: What are the most suitable solvents and bases for this reaction?

A3: The choice of solvent and base is critical for a successful Sonogashira coupling.

  • Solvents: Anhydrous and deoxygenated solvents are a must. Common choices include N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and triethylamine (when used in excess as both a base and solvent).[4][5]

  • Bases: An amine base is required to neutralize the hydrogen halide byproduct. Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are frequently used.[4]

Q4: My this compound is not very soluble in the reaction solvent. What can I do?

A4: Poor solubility can hinder reaction rates. If you encounter solubility issues, consider using a co-solvent system or switching to a solvent with higher dissolving power, such as DMF or dioxane. Gentle heating can also improve solubility, but be mindful of the boiling point of your solvent and the thermal stability of your reagents.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the Sonogashira coupling of various bromopyridine derivatives, providing an expected range for experiments with this compound.

Aryl BromideAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2,6-DibromopyridinePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF60-8012-2470-85 (mono)[4]
2,6-DibromopyridinePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF80-1002465-80 (di)[4]
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100396[5]
6-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ / CuIEt₃NTHFRT16Low (25)[9]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Mono-alkynylation of this compound

This protocol is a general guideline for the selective mono-alkynylation at the C4 position and may require optimization.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv.), and copper(I) iodide (CuI) (0.05 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Addition of Reagents: Add anhydrous, degassed solvent (e.g., THF or DMF) and triethylamine (2.0 equiv.) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv.) dropwise to the stirred reaction mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Di-alkynylation of this compound

This protocol is designed for the substitution of both bromine atoms.

  • Reaction Setup: Follow step 1 from Protocol 1, using this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.05 equiv.), and CuI (0.1 equiv.).

  • Inert Atmosphere: Follow step 2 from Protocol 1.

  • Addition of Reagents: Follow step 3 from Protocol 1, using triethylamine (4.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (2.5 equiv.) to the reaction mixture.

  • Reaction: Heat the reaction to a higher temperature, typically 80-100 °C, and monitor its progress.

  • Work-up and Purification: Follow steps 6 and 7 from Protocol 1 to isolate the di-alkynylated product.

Visualizations

Troubleshooting_Workflow start Low or No Product Yield catalyst Check Catalyst Activity - Use fresh catalyst - Consider pre-catalyst start->catalyst conditions Verify Reaction Conditions - Anhydrous & Anaerobic? - Proper Degassing? start->conditions reagents Assess Reagent Purity - Pure Alkyne? - Pure Aryl Halide? start->reagents temp Optimize Temperature - Increase temperature for  less reactive bromides start->temp side_products Side Product Formation? catalyst->side_products conditions->side_products reagents->side_products temp->side_products homocoupling Minimize Homocoupling - Rigorous degassing - Copper-free conditions - Slow alkyne addition side_products->homocoupling Yes selectivity Control Selectivity - Adjust stoichiometry - Optimize catalyst/ligand side_products->selectivity Yes success Successful Reaction side_products->success No homocoupling->success selectivity->success

Caption: Troubleshooting workflow for Sonogashira coupling of this compound.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex [ArPd(II)L₂X] Pd0->Pd_complex Oxidative Addition (Ar-X) Pd_alkyne [ArPd(II)L₂(C≡CR)] Pd_complex->Pd_alkyne Transmetalation Cu_alkyne Cu-C≡CR Pd_alkyne->Pd0 Reductive Elimination product Ar-C≡CR Pd_alkyne->product CuX CuX CuX->Cu_alkyne + R-C≡CH - HX Cu_alkyne->CuX Transmetalation

Caption: Catalytic cycles of the copper-catalyzed Sonogashira coupling reaction.

References

Technical Support Center: Cross-Coupling Reactions with 2,4-Dibromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals utilizing 2,4-Dibromo-6-methylpyridine in cross-coupling reactions. Below are troubleshooting guides and frequently asked questions to address specific challenges encountered during experimentation.

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material

  • Question: My reaction with this compound is not proceeding, and I'm recovering most of my starting material. What are the likely causes and solutions?

  • Answer: Low conversion is a common issue that can often be traced back to the catalyst system, reaction conditions, or reagent quality.

    • Catalyst Inactivity: The palladium catalyst may be inactive. Ensure you are using a fresh batch of the palladium precursor and ligand.[1][2] Consider switching to a more active pre-catalyst. Incrementally increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can also improve conversion.[2]

    • Inappropriate Ligand: For electron-deficient substrates like substituted pyridines, the choice of ligand is critical.[1][3] Bulky, electron-rich phosphine ligands such as SPhos and XPhos are often necessary to facilitate the oxidative addition and reductive elimination steps.[2][4]

    • Insufficient Base Strength: The base may not be strong enough to effectively promote the transmetalation step (in Suzuki couplings) or deprotonate the nucleophile.[5][6] Consider screening stronger bases like K₃PO₄ or Cs₂CO₃, which are often more effective than weaker ones for this substrate.[6]

    • Poor Solubility: If reactants are not sufficiently soluble in the chosen solvent, the reaction will be sluggish.[5][7] Ensure your solvent system dissolves all components at the reaction temperature. Solvent systems like dioxane/water, DMF/water, or toluene are common starting points.[1][4]

    • Sub-optimal Temperature: The reaction may require more thermal energy. Cautiously increasing the reaction temperature can improve the rate and overall conversion.[5] Typical temperature ranges are between 80-110 °C.[4][5]

Issue 2: Poor Regioselectivity (Reaction at both C2 and C4 positions)

  • Question: I am getting a mixture of products from my cross-coupling reaction, with substitution at both the C2 and C4 positions. How can I control the regioselectivity?

  • Answer: The C4-Br bond in 2,4-dibromopyridines is generally more reactive than the C2-Br bond.[8][9] However, achieving high selectivity requires careful tuning of the catalyst system and reaction conditions.

    • For C4-Selective Coupling: This is the generally favored outcome.[9] To enhance selectivity at the C4 position:

      • Use standard palladium catalysts and ligands under milder conditions.

      • Recent studies have shown that multinuclear palladium species, such as Pd3-type clusters and nanoparticles, can switch arylation site-selectivity from the typical C2 to the C4 position.[8]

    • For C2-Selective Coupling: While less common, C2 selectivity can be achieved.

      • Mononuclear Pd (pre)catalysts typically exhibit C2-arylation site-selectivity in Suzuki-Miyaura cross-coupling reactions.[8]

      • The choice of ligand is critical. For some dihalopyrimidines, bulky N-heterocyclic carbene (NHC) ligands have been shown to uniquely favor C2-selective coupling.[10] Similarly, specific phosphine ligands can influence the outcome.

      • The Pd/ligand ratio can be a crucial factor in switching the site-selectivity.[8]

Issue 3: Significant Side Product Formation (Homocoupling or Protodebromination)

  • Question: My desired product is contaminated with significant amounts of homocoupled byproduct from my boronic acid and/or 4-methyl-2-bromopyridine (protodebromination). How can I minimize these side reactions?

  • Answer: These side reactions are common in cross-coupling chemistry and are often linked to the presence of oxygen or protic impurities.

    • Homocoupling: The formation of a biaryl product from the coupling of two boronic acid molecules is typically caused by oxygen in the reaction mixture.[1][4][5]

      • Solution: Rigorously degas all solvents and the reaction mixture.[2][5] This can be done by sparging with an inert gas (argon or nitrogen) or through freeze-pump-thaw cycles.[5] Maintaining a positive pressure of inert gas throughout the reaction is essential.[2][5] Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ from the start can sometimes mitigate this issue.[2]

    • Protodebromination (Hydrodehalogenation): This occurs when the bromine atom is replaced by a hydrogen atom.

      • Solution: This side reaction can be caused by protic impurities or the formation of palladium hydride species.[2] Ensure all reagents and solvents are anhydrous.[2] Screening different bases and strictly anhydrous solvent systems may be necessary to find a combination that disfavors the formation of palladium hydrides.[2]

Frequently Asked Questions (FAQs)

  • Q1: Which types of cross-coupling reactions are most effective with this compound?

  • A1: The most suitable and commonly performed cross-coupling reactions are:

    • Suzuki-Miyaura Coupling: For forming C-C bonds with aryl, heteroaryl, or vinyl boronic acids or esters.[4]

    • Buchwald-Hartwig Amination: For synthesizing C-N bonds by coupling with primary or secondary amines.[4][11]

    • Sonogashira Coupling: For creating C-C bonds with terminal alkynes.[4][12]

    • Heck Coupling: For forming C-C bonds by reacting with alkenes.[13][14]

  • Q2: What are the recommended starting catalyst systems for a Suzuki-Miyaura coupling with this substrate?

  • A2: A combination of a palladium precursor and a bulky, electron-rich phosphine ligand is generally the best starting point.[4] See the table below for specific recommendations. Using a pre-formed, air-stable palladacycle (e.g., a G3 or G4 precatalyst) can offer better reproducibility.[2][4]

  • Q3: How does the methyl group at the 6-position influence the reactivity of this compound?

  • A3: The electron-donating methyl group at the 6-position can slightly modulate the electronic properties of the pyridine ring compared to an unsubstituted 2,4-dibromopyridine. However, the primary challenges remain the regioselective activation of one of the two C-Br bonds and overcoming the potential for the pyridine nitrogen to coordinate with and inhibit the palladium catalyst.[1][5] The use of bulky ligands helps to mitigate this inhibition.[5]

  • Q4: Can I perform a sequential cross-coupling to functionalize both the C2 and C4 positions?

  • A4: Yes, sequential coupling is a common strategy. Due to the generally higher reactivity of the C4-position, you can first perform a selective coupling at this site under milder conditions.[15] After purification of the mono-substituted product (2-bromo-4-substituted-6-methylpyridine), a second cross-coupling can be performed at the less reactive C2-position, often requiring more forcing conditions (e.g., higher temperature, stronger base, or a more active catalyst system).[15]

Data Presentation: Recommended Catalyst Systems

Table 1: Starting Catalyst Systems for Cross-Coupling with this compound

Reaction TypePalladium Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Notes
Suzuki-Miyaura Pd(OAc)₂ (2) or Pd₂(dba)₃ (2)SPhos (4) or XPhos (4)K₃PO₄ or Cs₂CO₃Dioxane/H₂O (4:1)80-100Bulky, electron-rich ligands are crucial for good yields.[3][4]
Buchwald-Hartwig Pd₂(dba)₃ (2)XPhos (4) or BINAP (4)NaOtBu or K₃PO₄Toluene or Dioxane80-110NaOtBu is common but consider K₃PO₄ for base-sensitive substrates.[4][6]
Sonogashira PdCl₂(PPh₃)₂ (2-5)(None)Et₃N / PiperidineDMF or TolueneRT - 80Requires a Copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[15][16]
Heck Pd(OAc)₂ (2)P(o-tol)₃ (4) or PPh₃ (4)Et₃N or K₂CO₃Acetonitrile or DMF80-100The choice of phosphine ligand can significantly influence efficiency.[2][17]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[4]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 1,4-dioxane/water) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]

General Protocol for Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.2 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen (3 cycles).[4]

  • Reagent Addition: Add this compound (1.0 equiv.), the amine (1.1 equiv.), and the degassed solvent (e.g., toluene) via syringe.

  • Reaction: Heat the sealed tube to 80-110 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the residue by column chromatography.[4]

Visualizations

G cluster_setup Reaction Setup cluster_reaction Execution cluster_workup Work-up & Purification A Combine Aryl Halide, Coupling Partner, & Base B Add Pd Precursor & Ligand A->B Under Inert Gas C Establish Inert Atmosphere (N2/Ar) B->C D Add Degassed Solvent C->D E Heat & Stir D->E F Monitor Progress (TLC / LC-MS) E->F G Cool & Quench F->G Reaction Complete H Aqueous Work-up (Extraction) G->H I Dry & Concentrate H->I J Purify (Chromatography) I->J

Caption: General experimental workflow for cross-coupling reactions.

G cluster_catalyst Catalyst System Check cluster_conditions Reaction Conditions Check cluster_atmosphere Atmosphere & Reagents Start Low Conversion Observed C1 Is the Catalyst Active? Start->C1 R1 Is the Base Strong Enough? Start->R1 A1 Is the System Inert? Start->A1 C2 Is the Ligand Appropriate? C1->C2 Yes C1_Sol Use Fresh Reagents Increase Loading (2-5 mol%) C1->C1_Sol No C2_Sol Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) C2->C2_Sol No R2 Is the Temperature Optimal? R1->R2 Yes R1_Sol Screen Stronger Bases (K3PO4, Cs2CO3) R1->R1_Sol No R2_Sol Increase Temperature Incrementally (80-110°C) R2->R2_Sol No A1_Sol Thoroughly Degas Solvents & Re-establish Inert Atm. A1->A1_Sol No

Caption: Decision tree for troubleshooting low reaction conversion.

G Start Desired Regioselectivity? C4_Node C4-Selective Coupling (More Reactive Site) Start->C4_Node C4 (Default) C2_Node C2-Selective Coupling (Less Reactive Site) Start->C2_Node C2 (Challenging) C4_Strategy Strategy: - Milder Reaction Conditions - Standard Pd Catalysts - Consider Multinuclear Pd Species C4_Node->C4_Strategy C2_Strategy Strategy: - Use Mononuclear Pd Catalysts - Screen Bulky Ligands (e.g., NHCs) - Optimize Pd/Ligand Ratio C2_Node->C2_Strategy

Caption: Logic diagram for achieving regioselective coupling.

References

Technical Support Center: Purification of Mono-substituted 2,4-Dibromo-6-methylpyridine Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of mono-substituted 2,4-Dibromo-6-methylpyridine products.

Troubleshooting Guide

This section provides solutions to common problems encountered during the purification of mono-substituted this compound derivatives in a question-and-answer format.

Problem Possible Cause Solution
Multiple spots on TLC after reaction Incomplete reaction, formation of di-substituted product, formation of isomers, or presence of starting material.Optimize reaction conditions (time, temperature, stoichiometry). Utilize column chromatography for separation.
Product "oils out" during recrystallization The solution is too concentrated or cooling too quickly. Impurities are present.Use a larger volume of solvent. Allow the solution to cool slowly. Purify by column chromatography before recrystallization.[1]
Poor separation during column chromatography Improper solvent system, column overloading, or poorly packed column.Perform TLC analysis to determine the optimal solvent system. Use a larger column or less crude product. Ensure the column is packed uniformly without air bubbles.
Low yield of purified product Product loss during extraction, multiple purification steps, or product instability.Minimize the number of transfers. Ensure complete extraction by checking TLC of the aqueous layer. Handle the product at low temperatures if it is unstable.
Presence of colored impurities Formation of polymeric byproducts or residual catalysts.Treat the crude product with activated charcoal. Use a silica plug before column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter after a substitution reaction on this compound?

A1: The most common impurities include:

  • Unreacted this compound: The reaction may not have gone to completion.

  • Di-substituted product: The incoming substituent may react at both the 2- and 4-positions if the reaction is not carefully controlled.

  • Isomeric products: Depending on the reaction conditions and the nature of the substituent, substitution might occur at an alternative position.

  • Hydrolysis products: If moisture is present during workup, a bromo group could be hydrolyzed to a hydroxyl group.[1]

Q2: What is the recommended starting point for developing a column chromatography method for my mono-substituted product?

A2: A good starting point for developing a purification method is to use a solvent system of low to moderate polarity. A common choice is a mixture of petroleum ether (or hexane) and ethyl acetate.[2] The ratio can be optimized by running TLC plates with varying solvent compositions to achieve good separation between your desired product and impurities. A general rule is to aim for an Rf value of 0.2-0.4 for your product.

Q3: My mono-substituted product is a solid. What is a good general procedure for recrystallization?

A3: A general procedure for recrystallization is as follows:

  • Dissolve the crude product in a minimum amount of a suitable hot solvent.

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.[1]

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[1]

  • Dry the crystals under vacuum.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of your final product should be confirmed using a combination of analytical techniques, such as:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

Experimental Protocols

General Protocol for Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., petroleum ether/ethyl acetate mixture).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform bed. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica-adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor them by TLC.

  • Fraction Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

General Protocol for Recrystallization
  • Add a small amount of a suitable solvent to the crude product in a flask.

  • Heat the mixture while stirring until the solid dissolves completely. Add more solvent if necessary to achieve complete dissolution at the boiling point.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Once crystals have formed, cool the flask in an ice bath for 15-30 minutes.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.

  • Dry the crystals in a vacuum oven.

Visualizations

PurificationWorkflow crude Crude Mono-substituted This compound tlc TLC Analysis crude->tlc column Column Chromatography tlc->column Multiple spots recrystallize Recrystallization tlc->recrystallize One major spot pure Pure Product column->pure recrystallize->pure

Caption: General purification workflow for mono-substituted this compound products.

TroubleshootingLogic start Purification Issue oiling_out Product Oils Out During Recrystallization? start->oiling_out poor_separation Poor Separation in Column Chromatography? start->poor_separation solution1 Use more solvent Cool slowly Pre-purify with chromatography oiling_out->solution1 Yes solution2 Optimize solvent system Check column packing Reduce sample load poor_separation->solution2 Yes

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Buchwald-Hartwig Amination of Dibromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of dibromopyridines.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Buchwald-Hartwig amination of dibromopyridines, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction is yielding a significant amount of the di-substituted product instead of the desired mono-aminated product. How can I improve selectivity for mono-amination?

A1: Achieving mono-amination over di-amination is a common challenge due to the two reactive bromine sites on the pyridine ring. The second amination is often slower than the first due to increased steric hindrance, but over-amination can still be a significant issue.[1] Here are several factors to consider for improving mono-amination selectivity:

  • Stoichiometry: Carefully control the stoichiometry of your reactants. Use of a slight excess of the amine (e.g., 1.1 equivalents) is a good starting point. A large excess of the amine will favor di-substitution.[1]

  • Reaction Time and Temperature: Monitor the reaction closely and stop it once the mono-aminated product is maximized. Prolonged reaction times and high temperatures can promote the slower second amination.[1] Consider running the reaction at a lower temperature (e.g., 80 °C) to favor the more reactive site.

  • Ligand and Catalyst Choice: The choice of ligand can influence selectivity. For mono-amination of 2,6-dibromopyridine, ligands such as BINAP and Xantphos have been used successfully. The catalyst system plays a crucial role in controlling selectivity.

  • Base Selection: Weaker bases may favor mono-amination. While strong bases like NaOtBu are common, exploring options like K₂CO₃ or Cs₂CO₃ could improve selectivity in some cases.

Q2: I am observing a significant amount of hydrodehalogenation byproduct in my reaction mixture. What causes this and how can I minimize it?

A2: Hydrodehalogenation, the replacement of a bromine atom with a hydrogen atom, is a common side reaction in Buchwald-Hartwig aminations.[2] It can occur through a competing pathway involving β-hydride elimination from the palladium-amido complex.[2] To minimize this undesired byproduct:

  • Ligand Selection: Sterically hindered phosphine ligands can enhance the rate of reductive elimination relative to β-hydride elimination, thus reducing hydrodehalogenation.

  • Amine Substrate: Primary amines are more prone to causing hydrodehalogenation compared to secondary amines, especially with first-generation catalyst systems.[2]

  • Catalyst System: The choice of palladium precursor and ligand is critical. Some modern catalyst systems are specifically designed to minimize this side reaction. Bimetallic palladium-copper nanocatalyst systems have also been shown to suppress the hydrodehalogenation pathway.

  • Reaction Conditions: Carefully optimizing the reaction temperature and time can help. Lowering the temperature may disfavor the hydrodehalogenation pathway.

Q3: My reaction is not proceeding to completion, and I have a low yield of the desired product. What are the potential reasons for this?

A3: Low conversion in a Buchwald-Hartwig amination can stem from several factors:

  • Catalyst Inactivity:

    • Improper Pre-catalyst Activation: If using a Pd(II) pre-catalyst, it may not be effectively reduced to the active Pd(0) species.[1]

    • Catalyst Poisoning: Impurities in starting materials or solvents, such as sulfur compounds, can poison the palladium catalyst.[1]

  • Reagent Quality:

    • Base: The base is crucial for the catalytic cycle. Ensure it is fresh and anhydrous, as old or hydrated bases can be less effective.[1]

    • Solvent: The solvent must be anhydrous and degassed. Oxygen can deactivate the catalyst.

  • Inappropriate Reaction Conditions:

    • Temperature: The reaction temperature might be too low. These reactions often require heating, typically between 80-120 °C.[1]

    • Solvent Choice: The solvent should be able to dissolve the reactants and the base to a sufficient extent. Toluene and dioxane are common choices.

  • Substrate Reactivity: Aryl bromides are generally more reactive than aryl chlorides. If you are using a less reactive halide, you may need to use a more active catalyst system or harsher conditions.[1]

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading for a Buchwald-Hartwig amination of dibromopyridines?

A1: The catalyst loading is typically in the range of 1-2 mol% of the palladium precatalyst. The ligand-to-metal ratio is also a critical parameter to optimize.

Q2: Can I use copper catalysts for the amination of dibromopyridines?

A2: Yes, copper-catalyzed amination (Ullmann condensation) is an alternative to the palladium-catalyzed Buchwald-Hartwig reaction. Copper-based systems, sometimes in combination with a ligand like DMPAO, have been shown to be effective for the di-amination of 2,6-dibromopyridine, particularly in aqueous media under microwave irradiation.

Q3: How can I monitor the progress of my reaction?

A3: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC).[1] This will help you determine the optimal reaction time and identify the formation of byproducts.

Q4: What are some common bases used in the Buchwald-Hartwig amination of dibromopyridines?

A4: Strong, non-nucleophilic bases are typically used. Common examples include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LiHMDS). For certain applications, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be employed to improve selectivity.

Data Presentation

The following tables summarize quantitative data for the selective mono- and di-amination of 2,6-dibromopyridine under different conditions.

Table 1: Selective Mono-amination of 2,6-Dibromopyridine

AmineCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ / BINAPNaOtBuToluene1001285
MorpholinePd(OAc)₂ / XantphosCs₂CO₃Dioxane1101878
n-ButylaminePd₂(dba)₃ / BINAPNaOtBuToluene802492

Table 2: Selective Di-amination of 2,6-Dibromopyridine

AmineCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
AnilinePd(OAc)₂ / XPhosK₃PO₄Toluene1102491
PiperidinePd₂(dba)₃ / XantphosNaOtBuDioxane1001688
EthylamineCuI / DMPAOK₂CO₃Water150 (Microwave)2.575

Experimental Protocols

Protocol 1: General Procedure for Selective Mono-amination of 2,6-Dibromopyridine

  • Materials:

    • 2,6-Dibromopyridine (1.0 equiv)

    • Amine (1.1 equiv)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Phosphine ligand (e.g., BINAP, 2-4 mol%)

    • Strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv)

    • Anhydrous, degassed solvent (e.g., toluene)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add 2,6-dibromopyridine, the palladium precatalyst, and the phosphine ligand to an oven-dried Schlenk flask equipped with a magnetic stir bar.

    • Add the base to the flask.

    • Seal the flask and remove it from the glovebox.

    • Add the anhydrous, degassed solvent via syringe, followed by the amine.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Selective Di-amination of 2,6-Dibromopyridine (Microwave)

  • Materials:

    • 2,6-Dibromopyridine (1.0 equiv)

    • Amine (excess, e.g., 6 equivalents)

    • CuI (catalyst)

    • DMPAO (1,2-diamino-2-methylpropane) (ligand)

    • K₂CO₃ (base)

    • Deionized water (solvent)

  • Procedure:

    • In a microwave reaction vessel, combine 2,6-dibromopyridine, the amine, CuI, DMPAO, and K₂CO₃.

    • Add deionized water to the vessel.

    • Seal the vessel and place it in the microwave reactor.

    • Heat the mixture to 118-200 °C for approximately 2.5 hours.

    • After cooling, isolate and purify the product using standard techniques as described in Protocol 1.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex + Ar-Br Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination + R2NH Palladium-Amido Complex Palladium-Amido Complex Amine Coordination->Palladium-Amido Complex - HBr (Base) Product Product Palladium-Amido Complex->Product Reductive Elimination (Desired Pathway) Hydrodehalogenation Hydrodehalogenation Palladium-Amido Complex->Hydrodehalogenation β-Hydride Elimination (Byproduct Pathway) Product->Pd(0)L2 Regenerates Catalyst

Caption: Catalytic cycle of the Buchwald-Hartwig amination and the competing hydrodehalogenation byproduct pathway.

Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_solutions Potential Solutions Start Reaction Issue Identified LowYield Low Yield / No Reaction Start->LowYield PoorSelectivity Poor Selectivity (Mono- vs. Di-amination) Start->PoorSelectivity Byproduct Byproduct Formation (e.g., Hydrodehalogenation) Start->Byproduct CheckReagents Check Reagent Quality (Base, Solvent, Catalyst) LowYield->CheckReagents OptimizeConditions Optimize Conditions (Temp, Time) LowYield->OptimizeConditions ChangeStoichiometry Adjust Stoichiometry (Amine Equivalents) PoorSelectivity->ChangeStoichiometry ScreenLigands Screen Ligands / Catalyst System PoorSelectivity->ScreenLigands Byproduct->OptimizeConditions Byproduct->ScreenLigands

Caption: A logical workflow for troubleshooting common issues in the Buchwald-Hartwig amination of dibromopyridines.

References

Technical Support Center: Improving Regioselectivity in Reactions of 2,4-Dibromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of cross-coupling reactions involving 2,4-dibromo-6-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in cross-coupling reactions of this compound?

A1: The regioselectivity between the C2 and C4 positions of this compound is primarily influenced by a combination of electronic and steric factors. Key experimental parameters that can be adjusted to control the reaction outcome include:

  • Catalyst System: The nature of the palladium source and the ligands used is critical. Mononuclear palladium catalysts typically favor reaction at the C2 position, while multinuclear palladium clusters or nanoparticles can promote selectivity for the C4 position.[1]

  • Ligand-to-Palladium Ratio: The ratio of phosphine ligand to the palladium precursor can significantly impact which palladium species is active in the catalytic cycle. Higher ratios (e.g., PPh₃:Pd ≥ 3:1) tend to favor C2 selectivity, whereas lower ratios (≤ 2.5:1) can lead to the formation of species that promote C4 selectivity.[1]

  • Ligand Structure: The steric and electronic properties of the phosphine ligand play a crucial role. Bulky, electron-rich ligands can favor reaction at the less sterically hindered C4 position, while less bulky ligands may allow for reaction at the electronically favored C2 position.

  • Reaction Type: Different cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) can exhibit different inherent regioselectivities due to the nature of the coupling partners and the mechanism.

  • Additives: The presence of certain salts, such as tetraalkylammonium bromides, can influence the formation and stability of catalytically active species, thereby affecting regioselectivity.[1]

Q2: Why is the C2 position generally more reactive in palladium-catalyzed cross-coupling reactions of 2,4-dibromopyridines?

A2: The C2 position (alpha to the nitrogen) in pyridine rings is generally more electrophilic due to the electron-withdrawing nature of the nitrogen atom.[1] This makes the C2-Br bond more susceptible to oxidative addition to the Pd(0) catalyst, which is often the rate-determining step in the catalytic cycle. This inherent electronic preference leads to the common observation of C2-selective functionalization under "standard" cross-coupling conditions.[1]

Q3: Can I achieve C4-selective functionalization, and if so, how?

A3: Yes, achieving C4 selectivity is possible, though it often requires moving away from standard conditions. Strategies to promote C4-selective coupling include:

  • Using Low Ligand-to-Palladium Ratios: Employing a PPh₃:Pd(OAc)₂ ratio of ≤ 2.5:1 can favor the formation of palladium clusters that selectively catalyze the reaction at the C4 position.[1]

  • Employing Bulky Ligands: The use of sterically hindered ligands, such as certain N-heterocyclic carbenes (NHCs) or bulky phosphines like QPhos, can disfavor reaction at the more sterically encumbered C2 position (adjacent to the methyl group) and promote reaction at C4.[1]

  • Catalyst Speciation Control: Utilizing conditions that favor the formation of palladium nanoparticles (PdNPs) can lead to atypical C4-selectivity. The addition of stabilizing salts like tetraalkylammonium halides can be crucial in these cases.[1]

Q4: What is the role of the methyl group at the C6 position?

A4: The methyl group at the C6 position introduces a significant steric hindrance around the adjacent C2 position. This steric bulk can be exploited to enhance selectivity. For reagents and catalysts that are sensitive to steric effects, the presence of the methyl group will further disfavor reaction at the C2 position, potentially making it easier to achieve C4 selectivity compared to the un-substituted 2,4-dibromopyridine.

Troubleshooting Guides

Problem Potential Cause(s) Suggested Solution(s)
Poor or no regioselectivity (mixture of C2 and C4 products) 1. Inappropriate ligand-to-palladium ratio. 2. The chosen ligand does not provide sufficient steric or electronic bias. 3. The reaction conditions are not optimized for the desired selectivity.1. For C2 selectivity, increase the PPh₃:Pd ratio to ≥ 3:1. For C4 selectivity, decrease the ratio to ≤ 2.5:1. 2. To favor C4, switch to a bulkier ligand (e.g., a biarylphosphine like XPhos or an NHC ligand). For C2, a less bulky ligand like PPh₃ is often suitable. 3. Systematically screen different bases, solvents, and temperatures. For example, in Suzuki couplings, a stronger base like K₃PO₄ can sometimes improve selectivity.
Low reaction yield 1. Catalyst deactivation (e.g., by pyridine nitrogen coordination). 2. Inefficient transmetalation or reductive elimination. 3. Protodeboronation of the boronic acid (in Suzuki reactions).1. Use a higher catalyst loading or a more robust pre-catalyst. The choice of ligand is also crucial to stabilize the catalyst. 2. Ensure the base is appropriate for the reaction (e.g., Cs₂CO₃ or K₃PO₄ for Suzuki, NaOtBu or LHMDS for Buchwald-Hartwig). The addition of water can sometimes facilitate the transmetalation step in Suzuki reactions. 3. Use anhydrous solvents and ensure all reagents are dry. Using boronate esters instead of boronic acids can also mitigate this side reaction.
Formation of di-substituted product 1. The mono-substituted product is still reactive under the reaction conditions. 2. The reaction time is too long.1. Use a slight excess of this compound relative to the coupling partner. 2. Monitor the reaction closely by TLC or GC-MS and stop the reaction once the starting material is consumed and the desired mono-substituted product is maximized.
Inconsistent results 1. Purity of reagents (especially the palladium source and ligands). 2. Presence of oxygen or moisture in the reaction. 3. Inconsistent heating or stirring.1. Use high-purity reagents from a reliable source. 2. Ensure the reaction is set up under a properly inert atmosphere (argon or nitrogen) and use anhydrous, degassed solvents. 3. Use a temperature-controlled heating mantle or oil bath and ensure vigorous stirring to maintain a homogeneous reaction mixture.

Data Presentation: Regioselectivity in Suzuki-Miyaura Coupling

The following table summarizes the regioselective outcomes for the Suzuki-Miyaura coupling of 2,4-dibromopyridine with an arylboronic acid under various conditions. These results can serve as a guide for selecting conditions for this compound, keeping in mind the additional steric influence of the methyl group.

Catalyst System Pd Source Ligand P:Pd Ratio Base Solvent Temp (°C) C2:C4 Ratio Reference
Mononuclear PdPd(OAc)₂PPh₃4:1K₃PO₄Toluene80>20:1[1]
Pd ClustersPd(OAc)₂PPh₃2:1KOH/n-Bu₄NBrToluene801:13[1]
NHC-Pd ComplexPd(OAc)₂IPr2:1K₃PO₄Dioxane100~1:10[1]
Ligand-free (NP)Pd(OAc)₂None-K₂CO₃DMF/H₂O100C4 selective[1]

Experimental Protocols

Protocol 1: C2-Selective Suzuki-Miyaura Coupling

This protocol is designed to favor the formation of 2-aryl-4-bromo-6-methylpyridine.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Toluene/H₂O (4:1 mixture, degassed)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add the degassed toluene/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: C4-Selective Sonogashira Coupling

This protocol aims for the selective formation of 4-alkynyl-2-bromo-6-methylpyridine. The higher reactivity of the C4-Br bond under certain conditions, especially with bulky ligands, can be exploited.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Pd(PPh₃)₂Cl₂ (0.03 equiv)

  • CuI (0.05 equiv)

  • A bulky phosphine ligand (e.g., XPhos, 0.06 equiv)

  • Triethylamine (Et₃N, as solvent and base)

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, CuI, and the bulky phosphine ligand.

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add degassed triethylamine via syringe.

  • Add the terminal alkyne dropwise to the mixture.

  • Stir the reaction at room temperature or heat to 50-60 °C if necessary.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, remove the triethylamine under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination

This protocol provides a general method for the amination of this compound. Regioselectivity can be influenced by the choice of ligand and base. For C4 selectivity, a bulky ligand is recommended.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • A suitable ligand (e.g., BINAP for C2, XPhos for C4, 0.08 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene (degassed)

Procedure:

  • In a glovebox or under an inert atmosphere, add NaOtBu to a dry Schlenk flask.

  • In a separate vial, dissolve Pd₂(dba)₃ and the ligand in anhydrous toluene.

  • Add the catalyst solution to the Schlenk flask.

  • Add the this compound and the amine to the reaction mixture.

  • Seal the flask and heat to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, and quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Regioselectivity_Workflow start_node Desired Product c2_node C2-Functionalized start_node->c2_node Target C2 c4_node C4-Functionalized start_node->c4_node Target C4 c2_conditions Select C2-Favoring Conditions c2_node->c2_conditions c4_conditions Select C4-Favoring Conditions c4_node->c4_conditions condition_node condition_node catalyst_node catalyst_node c2_catalyst Mononuclear Pd Catalyst (e.g., Pd(PPh3)4) Higher P:Pd Ratio (>=3) c2_conditions->c2_catalyst c4_catalyst Pd Clusters/Nanoparticles Bulky Ligands (e.g., XPhos) Lower P:Pd Ratio (<=2.5) c4_conditions->c4_catalyst reaction Run Cross-Coupling (Suzuki, Sonogashira, etc.) c2_catalyst->reaction c4_catalyst->reaction product Isolate Product reaction->product

Caption: Decision workflow for achieving regioselective functionalization.

Factors_Influencing_Regioselectivity regioselectivity Regioselectivity (C2 vs C4) catalyst Catalyst Speciation catalyst->regioselectivity mono Mononuclear Pd (Favors C2) catalyst->mono multi Multinuclear/NPs (Favors C4) catalyst->multi ligand Ligand Properties ligand->regioselectivity sterics Steric Bulk (Favors C4) ligand->sterics electronics Electronics ligand->electronics ratio Ligand:Pd Ratio ratio->regioselectivity high_ratio High Ratio (Favors C2) ratio->high_ratio low_ratio Low Ratio (Favors C4) ratio->low_ratio substrate Substrate Sterics (C6-Methyl Group) substrate->regioselectivity

Caption: Key factors influencing regioselectivity in reactions.

References

Technical Support Center: Managing Catalyst Deactivation with Brominated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing brominated pyridine derivatives, such as 2,4-Dibromo-6-methylpyridine and related compounds, in catalytic cross-coupling reactions. Given the structural similarities and shared challenges, the following information addresses common issues related to catalyst deactivation and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: Why do pyridine-containing compounds like this compound pose a challenge for catalyst stability?

A1: The nitrogen atom within the pyridine ring possesses a lone pair of electrons, making it a Lewis base. This nitrogen can coordinate to the palladium catalyst, a common catalyst in cross-coupling reactions, potentially forming inactive or less active catalytic species. This coordination can interfere with the catalytic cycle and lead to lower reaction yields. The use of bulky, electron-rich phosphine ligands can help mitigate this issue by sterically hindering the pyridine nitrogen from binding to the palladium center.[1]

Q2: I am observing the formation of a black precipitate (palladium black) in my reaction. What does this signify and how can it be prevented?

A2: The appearance of palladium black is a visual indicator of catalyst decomposition and agglomeration.[2] This inactive form of palladium can arise from several factors, including:

  • High Reaction Temperatures: Excessive heat can promote catalyst decomposition.[3]

  • Inadequate Ligand Protection: An insufficient ligand-to-metal ratio can leave the palladium center exposed and prone to aggregation.[3]

  • Presence of Oxygen: Trace amounts of oxygen can oxidize the active Pd(0) catalyst.[3][4]

To prevent the formation of palladium black, it is crucial to maintain a strictly inert atmosphere, optimize the reaction temperature, and ensure an appropriate ligand-to-metal ratio. The use of more robust and stable pre-catalysts, such as palladacycles, can also be beneficial, particularly for challenging couplings.[2]

Q3: What are common side reactions observed with brominated pyridines in cross-coupling reactions?

A3: Besides catalyst deactivation, several side reactions can occur, leading to a complex product mixture and reduced yield of the desired product. These include:

  • Homocoupling: The coupling of two molecules of the starting brominated pyridine or the organometallic reagent. This can be promoted by high temperatures and the presence of oxygen.[1][4]

  • Protodebromination/Protodeboronation: The replacement of a bromine atom or a boronic acid group with a hydrogen atom. This can be caused by the presence of protic impurities or certain base/solvent combinations.[1][4]

  • Glaser Coupling: In Sonogashira reactions, the homocoupling of the terminal alkyne is a common side reaction, often promoted by the copper co-catalyst and the presence of oxygen.[2]

Q4: How can I choose the appropriate base for my cross-coupling reaction involving a brominated pyridine?

A4: The choice of base is critical and depends on the specific type of cross-coupling reaction.

  • Suzuki-Miyaura Coupling: Inorganic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) are commonly used to activate the organoboron species.[4]

  • Buchwald-Hartwig Amination: Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) are often required to deprotonate the amine.[4][5] However, for substrates with base-sensitive functional groups, weaker inorganic bases may be necessary.[4]

  • Sonogashira Coupling: Organic amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are typically employed to deprotonate the terminal alkyne.[4]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Catalyst Poisoning Ensure high purity of reagents and solvents. Thoroughly degas all liquids to remove oxygen and water. Conduct the reaction under a strictly inert atmosphere (Argon or Nitrogen).[3]
Catalyst Inactivity Use a fresh batch of catalyst or a more active pre-catalyst (e.g., a G3 or G4 palladacycle). Consider increasing the catalyst loading incrementally.[1]
Inappropriate Ligand Screen a panel of ligands. For Suzuki-Miyaura, bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective. For Buchwald-Hartwig amination, consider ligands such as BINAP or Xantphos.[1][4]
Suboptimal Reaction Conditions Optimize the reaction temperature. Screen different bases and anhydrous solvents, as their choice is critical for catalyst activity and stability.[3]
Poor Solubility If reagents are not fully dissolved, try a different solvent system or gently heat the reaction mixture to improve solubility.[1]
Issue 2: Rapid Catalyst Deactivation
Possible Cause Troubleshooting Steps
Strong Coordination of Pyridine Nitrogen Increase the catalyst loading to counteract the poisoning effect. Use more sterically hindered ligands to limit the access of the pyridine nitrogen to the metal center.[3]
Ligand Degradation Ensure the reaction is conducted under a strictly inert atmosphere to prevent the oxidation of phosphine ligands.[3]
Formation of Inactive Catalyst Species Optimize the ligand-to-metal ratio. A ratio between 1:1 and 4:1 is typical, depending on the ligand.[2]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for common cross-coupling reactions with related brominated pyridines. These serve as a starting point for optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromo-4-methylpyridine

Arylboronic Acid Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%) Side Product
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane10012-18~95Protodebromination (<2%)
4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O9012~90Homocoupling of boronic acid (~5%)

Table 2: Representative Conditions for Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine

Amine Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%) Side Product
AnilinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1008~92Protodebromination (<3%)
MorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene100880-95 (estimated)[5]-

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask, combine the arylboronic acid (1.2 equivalents), potassium phosphate (K₃PO₄, 2.0 equivalents), palladium acetate (Pd(OAc)₂, 2 mol%), and SPhos (4 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add 2-bromo-4-methylpyridine (1.0 equivalent) followed by anhydrous, degassed 1,4-dioxane.[1]

  • Reaction: Heat the mixture to 100 °C with vigorous stirring for 12-18 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.[1]

General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a stream of inert gas, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%), XPhos (3 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equivalents) to a dry Schlenk tube.[5]

  • Reagent Addition: Add 2-bromo-4-methylpyridine (1.0 equivalent) and degassed toluene. Then, add the amine (1.2 equivalents) via syringe.

  • Reaction: Seal the tube and heat the mixture at 100 °C for 8-12 hours.[5]

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Concentrate the solution and purify the residue by column chromatography.

Visualizations

Catalyst_Deactivation_Pathways Active_Catalyst Active Pd(0) Catalyst Inactive_Complex Inactive Pd-Pyridine Complex Active_Catalyst->Inactive_Complex Reversible Poisoning Oxidative_Addition Oxidative Addition Active_Catalyst->Oxidative_Addition Catalytic Cycle Palladium_Black Palladium Black (Inactive) Active_Catalyst->Palladium_Black Irreversible Deactivation Pyridine_Coordination Pyridine Coordination Reductive_Elimination Reductive Elimination Oxidative_Addition->Reductive_Elimination Reductive_Elimination->Active_Catalyst Product Desired Product Reductive_Elimination->Product Decomposition Decomposition (e.g., high temp)

Caption: Common catalyst deactivation pathways in cross-coupling reactions.

Troubleshooting_Workflow Start Low or No Product Yield Check_Reagents Check Purity of Reagents & Solvents Start->Check_Reagents Check_Atmosphere Ensure Inert Atmosphere Check_Reagents->Check_Atmosphere Check_Catalyst Verify Catalyst Activity & Loading Check_Atmosphere->Check_Catalyst Check_Conditions Optimize Temperature, Base, & Solvent Check_Catalyst->Check_Conditions Check_Ligand Screen Different Ligands Check_Conditions->Check_Ligand Success Improved Yield Check_Ligand->Success

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Workup Procedures for 2,4-Dibromo-6-methylpyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the workup of common coupling reactions involving 2,4-Dibromo-6-methylpyridine.

General Workup and Purification FAQs

Q1: What is a standard aqueous workup procedure for coupling reactions involving this compound?

A1: A general aqueous workup involves cooling the reaction mixture, followed by dilution with an organic solvent like ethyl acetate. The mixture is then washed sequentially with water and brine (a saturated aqueous NaCl solution) in a separatory funnel.[1] The brine wash helps to remove residual water from the organic phase.[1] The separated organic layer is then dried over an anhydrous salt such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.[1][2][3]

Q2: My crude product contains solid precipitates after the reaction. How should I handle this?

A2: It is common to filter the reaction mixture through a pad of Celite® before the aqueous workup.[3][4] This step is effective for removing the palladium catalyst and other insoluble inorganic salts that may have formed during the reaction.[5]

Q3: What are the most common methods for purifying the crude product after workup?

A3: The most common purification method is flash column chromatography on silica gel.[2][3] The choice of eluent is determined by TLC analysis. For solid products, recrystallization from a suitable solvent or solvent system can be a highly effective method to obtain a product with high purity.[1][6]

Q4: I see multiple spots on the TLC of my crude product. What are the likely impurities?

A4: Besides unreacted starting material, common impurities can include isomeric byproducts, di-substituted products, and byproducts from side reactions like debromination or homocoupling of the coupling partner.[7][8] Hydrolysis of the bromo-group to a hydroxyl group is also possible if moisture is present.[8]

Suzuki-Miyaura Coupling Workup

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. However, the pyridine nitrogen in this compound can sometimes coordinate to the palladium catalyst, potentially leading to complications.[2][7]

Troubleshooting and FAQs for Suzuki Workup

Q1: I'm observing significant homocoupling of my boronic acid. How can I prevent this?

A1: Homocoupling of boronic acids is often caused by the presence of oxygen in the reaction mixture.[7] It is crucial to thoroughly degas all solvents and the reaction mixture before starting. This can be done by sparging with an inert gas like argon or nitrogen, or by using freeze-pump-thaw cycles.[7] Maintaining a positive pressure of an inert gas throughout the reaction is highly recommended.[7]

Q2: My reaction is incomplete, with starting material remaining. What workup-related factors could be at play?

A2: While the primary issue may be the reaction conditions themselves (e.g., insufficient base strength, catalyst deactivation), a proper workup is still necessary.[7] Ensure efficient extraction of the product, as poor partitioning between the organic and aqueous layers can lead to lower isolated yields. Using a larger volume of extraction solvent or performing multiple extractions can help.[1]

Q3: How do I remove residual boronic acid and its byproducts during the workup?

A3: Boronic acids and their byproducts are often more polar than the desired coupled product. A standard aqueous wash can remove a significant portion.[1] For stubborn residues, washing the organic layer with a mild aqueous base (e.g., 1M NaOH or Na₂CO₃ solution) can help by converting the boronic acid into a more water-soluble boronate salt. Subsequent purification by column chromatography is typically effective at separating the desired product from any remaining boron-containing impurities.

Detailed Protocol: Suzuki Coupling Workup
  • Cooling: Once the reaction is complete, allow the reaction vessel to cool to room temperature.[2]

  • Filtration (Optional): If significant solids (e.g., catalyst, salts) are present, dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite®. Wash the pad with additional solvent.[3]

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then with brine.[9]

  • Drying: Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.[2]

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.[3]

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[9]

Data Presentation: Suzuki Workup Parameters
ParameterRecommended Reagent/SolventPurpose
Extraction SolventEthyl Acetate, DichloromethaneTo dissolve the organic product and separate it from aqueous phase.
Aqueous WashWater, Saturated NaHCO₃To remove water-soluble salts and byproducts.
Brine WashSaturated Aqueous NaClTo remove residual water from the organic layer.[1]
Drying AgentAnhydrous Na₂SO₄, MgSO₄To remove trace amounts of water from the organic solvent.[2]
Purification MethodFlash Column ChromatographyTo separate the desired product from unreacted starting materials and byproducts.[3]

Visualization: Suzuki Coupling Workup Workflow

G start Completed Reaction Mixture cool Cool to Room Temperature start->cool filter Filter through Celite® (Optional) cool->filter extract Aqueous Extraction (Wash with Water & Brine) filter->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify product Isolated Pure Product purify->product

Caption: A generalized workflow for the Suzuki-Miyaura coupling workup.

Sonogashira Coupling Workup

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne.[10] The workup must effectively remove the palladium and copper catalysts, as well as the amine base.

Troubleshooting and FAQs for Sonogashira Workup

Q1: My product is contaminated with a byproduct from alkyne homocoupling (Glaser coupling). How can the workup help?

A1: While preventing homocoupling is best achieved by running the reaction under strictly anaerobic conditions, the workup can help with removal.[5][11] The homocoupled di-alkyne product often has different polarity and solubility compared to the desired cross-coupled product, allowing for separation via flash column chromatography.

Q2: How do I effectively remove the copper and palladium catalysts?

A2: After the reaction, filtering the mixture through a pad of Celite® is a good first step to remove the bulk of the solid catalyst.[4] During the aqueous workup, washing with a saturated aqueous solution of ammonium chloride (NH₄Cl) can help to complex and remove residual copper salts.[12]

Q3: The amine base used in the reaction is difficult to remove. What is the best approach?

A3: Amine bases like triethylamine or diisopropylethylamine can often be removed by washing the organic layer with a dilute acidic solution, such as 1M HCl or a saturated NH₄Cl solution. The amine will be protonated, forming a water-soluble ammonium salt that will partition into the aqueous layer. Be cautious if your product contains acid-sensitive functional groups.

Detailed Protocol: Sonogashira Coupling Workup
  • Filtration: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst residues. Wash the Celite® pad with additional ethyl acetate.[4]

  • Quenching & Extraction: Transfer the filtrate to a separatory funnel. Wash with a saturated aqueous solution of NH₄Cl, followed by a wash with brine.[4][12]

  • Drying: Separate the organic layer and dry it over anhydrous Na₂SO₄.

  • Concentration: Filter the mixture and remove the solvent under reduced pressure.[4]

  • Purification: Purify the crude material by flash column chromatography to isolate the final product.[4]

Data Presentation: Sonogashira Workup Parameters
ParameterRecommended Reagent/SolventPurpose
Filtration AidCelite®To remove heterogeneous catalysts and inorganic salts.[4]
Quenching/WashSaturated Aqueous NH₄ClTo quench the reaction and help remove copper salts and amine base.[12]
Extraction SolventEthyl Acetate, Diethyl EtherTo dissolve the organic product for extraction.
Drying AgentAnhydrous Na₂SO₄To remove trace water from the organic solution.
Purification MethodFlash Column ChromatographyTo separate the product from byproducts like homocoupled alkynes.

Visualization: Sonogashira Workup Logic

G cluster_workup Workup Procedure reaction Completed Reaction (Product, Catalysts, Base) celite Filter through Celite® reaction->celite Removes Pd/Cu catalysts extraction Aqueous Extraction celite->extraction Wash with aq. NH₄Cl purification Chromatography extraction->purification Removes salts, base, and polar impurities final_product Purified Product purification->final_product Separates product from homocoupled byproducts

Caption: Logical flow for removing impurities during Sonogashira workup.

Buchwald-Hartwig Amination Workup

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[13] The workup procedure must effectively remove the palladium catalyst, phosphine ligands (and their oxides), and the strong base used in the reaction.

Troubleshooting and FAQs for Buchwald-Hartwig Workup

Q1: My purified product is contaminated with the phosphine ligand or its oxide. How can I remove it?

A1: Phosphine ligands and their corresponding oxides can be challenging to remove as they may have similar polarities to the desired product. One strategy is to perform an acidic wash (e.g., 1M HCl), which can protonate the desired amine product, pulling it into the aqueous layer while leaving the neutral ligand in the organic phase. The aqueous layer is then basified, and the product is re-extracted. Alternatively, specialized chromatography techniques or using a ligand that is more easily separated may be necessary.

Q2: The strong base (e.g., NaOtBu) seems to be causing side reactions during workup. What should I do?

A2: It is important to quench the reaction mixture carefully before proceeding with the full workup. Slowly adding water or a saturated NH₄Cl solution to the cooled reaction mixture will neutralize the strong base.[12] Performing the workup promptly after the reaction is complete can also minimize base-induced degradation of the product.

Q3: My product is an oil, so I cannot use recrystallization. What is the best purification strategy?

A3: For non-crystalline products, flash column chromatography is the primary method of purification.[4] Careful selection of the eluent system is critical to achieve good separation from starting materials and reaction byproducts. If chromatography is insufficient, other techniques like preparative TLC or distillation (if the product is volatile and thermally stable) could be considered.

Detailed Protocol: Buchwald-Hartwig Workup
  • Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature.[6] Dilute with a solvent like diethyl ether or ethyl acetate.[4][6] Carefully quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash with water and then with brine.[4][6]

  • Drying: Separate the organic layer and dry over anhydrous MgSO₄ or Na₂SO₄.[6]

  • Concentration: Filter away the drying agent and remove the solvent by evaporation under reduced pressure.[6]

  • Purification: Purify the crude product. If the product is a solid, recrystallization from a suitable solvent like a pentane/diethyl ether mixture is often effective.[6] If it is an oil, use flash column chromatography.[4]

Data Presentation: Buchwald-Hartwig Workup Parameters
ParameterRecommended Reagent/SolventPurpose
Dilution SolventDiethyl Ether, TolueneTo dissolve the reaction mixture for subsequent washing.[6]
Aqueous WashWater, BrineTo remove the inorganic base and other water-soluble species.[4][6]
Drying AgentAnhydrous MgSO₄, Na₂SO₄To remove residual water from the organic phase.[6]
Purification MethodRecrystallization (solids), Column Chromatography (oils)To isolate the pure amine product.[4][6]

Visualization: Buchwald-Hartwig Troubleshooting Pathway

G rect_node rect_node start Crude Product Post-Workup check_purity TLC/LCMS shows impurities? start->check_purity is_ligand Is impurity the phosphine ligand? check_purity->is_ligand Yes clean_product Purity Acceptable check_purity->clean_product No is_sm Is impurity the starting material? is_ligand->is_sm No acid_wash Action: Perform acidic wash and re-extraction. is_ligand->acid_wash Yes re_purify Action: Re-purify with optimized chromatography. is_sm->re_purify No drive_reaction Action: Re-run reaction with longer time or higher temp. is_sm->drive_reaction Yes

Caption: A decision tree for troubleshooting Buchwald-Hartwig purification.

References

Technical Support Center: Suzuki-Miyaura Coupling with 2,4-Dibromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the homocoupling of boronic acids during Suzuki-Miyaura cross-coupling reactions with 2,4-Dibromo-6-methylpyridine.

Troubleshooting Guide

Issue: Significant formation of homocoupled boronic acid byproduct is observed.

This is a common issue that reduces the yield of the desired substituted methylpyridine and complicates purification. The following sections provide potential causes and recommended solutions.

Potential Cause 1: Presence of Oxygen in the Reaction Mixture

Oxygen can promote the oxidative homocoupling of boronic acids.

  • Solution 1a: Rigorous Degassing. Thoroughly degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) for an extended period (30-60 minutes) or by using the freeze-pump-thaw technique (at least three cycles for optimal oxygen removal).

  • Solution 1b: Maintain an Inert Atmosphere. Ensure the reaction is set up and maintained under a positive pressure of an inert gas throughout the entire process, from reagent addition to the final quench.

Potential Cause 2: Use of a Palladium(II) Precatalyst

Pd(II) sources can directly react with the boronic acid to generate the homocoupled product, especially at the beginning of the reaction.

  • Solution 2a: Switch to a Palladium(0) Source. Utilize a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass the in-situ reduction step that can contribute to homocoupling.

  • Solution 2b: In-situ Reduction of Pd(II). If a Pd(II) source is used, consider pre-heating the mixture of the palladium salt, ligand, and base before adding the boronic acid. This can help to ensure the active Pd(0) catalyst is formed before the boronic acid is introduced.

Potential Cause 3: Inappropriate Reaction Conditions

The choice of base, solvent, and temperature can significantly influence the competition between cross-coupling and homocoupling.

  • Solution 3a: Optimize the Base. The base is crucial for activating the boronic acid. While a base is necessary, an excessively strong base or high concentration can sometimes promote side reactions. Screen different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃ to find the optimal balance for your specific substrates.

  • Solution 3b: Solvent Selection. Aprotic solvents like dioxane, THF, and toluene are commonly used. The addition of a small amount of water is often necessary to dissolve the base, but excess water can promote homocoupling.[1]

  • Solution 3c: Temperature Control. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can sometimes accelerate side reactions more than the desired cross-coupling.[1]

Potential Cause 4: High Instantaneous Concentration of Boronic Acid

A high concentration of the boronic acid can favor the bimolecular homocoupling reaction.

  • Solution 4a: Slow Addition. Add the boronic acid solution to the reaction mixture slowly over a period of time using a syringe pump. This keeps the instantaneous concentration low, disfavoring homocoupling.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of boronic acid homocoupling in Suzuki reactions?

A1: There are two main pathways for boronic acid homocoupling:

  • Oxygen-Mediated Homocoupling: In the presence of oxygen, the active Pd(0) catalyst can be oxidized to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to form the homocoupled product and regenerate Pd(0).

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) precatalyst (e.g., Pd(OAc)₂) is used, it can directly react with the boronic acid in a stoichiometric manner to produce the homocoupled dimer and Pd(0).

Q2: How does the choice of ligand affect homocoupling with this compound?

A2: The ligand plays a critical role in influencing both the regioselectivity and the efficiency of the cross-coupling reaction, thereby impacting the extent of side reactions like homocoupling. For dihalopyridines, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can promote the desired oxidative addition and reductive elimination steps, which can outcompete the homocoupling pathway. The choice of ligand can also influence which bromine atom (at the C2 or C4 position) reacts, with bulkier ligands sometimes favoring reaction at the C4 position.

Q3: Can I achieve selective mono-arylation of this compound without significant homocoupling?

A3: Yes, selective mono-arylation is possible. The C2 position of 2,4-dibromopyridine is generally more reactive towards oxidative addition than the C4 position. By carefully controlling the stoichiometry of the boronic acid (using a slight deficiency or 1 equivalent) and optimizing the reaction conditions as described in the troubleshooting guide, you can favor mono-arylation at the C2 position. Achieving high selectivity for mono-arylation at the C4 position is more challenging and often requires specific ligand systems.

Q4: Are there any additives that can help suppress homocoupling?

A4: Yes, certain additives can be beneficial. For instance, the addition of a mild reducing agent like potassium formate has been shown to help maintain the palladium catalyst in its active Pd(0) state, thereby minimizing Pd(II)-mediated homocoupling.

Competing Reaction Pathways

The following diagram illustrates the competition between the desired Suzuki-Miyaura cross-coupling pathway and the undesired boronic acid homocoupling pathway.

G cluster_reactants Reactants cluster_catalyst Catalyst & Conditions cluster_pathways Reaction Pathways cluster_cross_coupling Desired Cross-Coupling cluster_homocoupling Undesired Homocoupling Ar_Br This compound (Ar-Br) OA Oxidative Addition (Ar-Pd(II)-Br) Ar_Br->OA + Pd(0) R_BOH2 Boronic Acid (R-B(OH)2) Transmetalation Transmetalation (Ar-Pd(II)-R) R_BOH2->Transmetalation + Base Transmetalation_Homo Transmetalation (R-Pd(II)-R) R_BOH2->Transmetalation_Homo + Base (2 equiv.) Pd0 Pd(0) Catalyst PdII_O2 Pd(II) Formation Pd0->PdII_O2 Base Base Oxygen Oxygen (O2) Oxygen->PdII_O2 Oxidizes OA->Transmetalation RE Reductive Elimination Transmetalation->RE RE->Pd0 Regenerates Catalyst Cross_Product Cross-Coupled Product (Ar-R) RE->Cross_Product PdII_O2->Transmetalation_Homo RE_Homo Reductive Elimination Transmetalation_Homo->RE_Homo RE_Homo->Pd0 Regenerates Catalyst Homo_Product Homocoupled Product (R-R) RE_Homo->Homo_Product

Caption: Competing pathways in Suzuki-Miyaura reactions.

Quantitative Data Summary

The following table summarizes experimental data from the literature on the Suzuki-Miyaura coupling of dihalopyridines, highlighting the influence of different reaction conditions on the yield of the desired cross-coupled product and the formation of the homocoupled byproduct.

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Cross-Coupling Yield (%)Homocoupling Yield (%)Reference
2,4-DibromopyridinePhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O801275 (C2-arylation)Not ReportedF. Chemla et al.
2,4-DichloropyridinePhenylboronic acidPd(OAc)₂ (2)QPhos (4)K₃PO₄Toluene1001645 (C4 > C2)Not ReportedC. Dai et al.
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃1,4-Dioxane/H₂O100 (MW)0.2581Side product 2,4-diphenylpyrimidine formed at higher temperatures[1]
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane70-80-60Poor yields with electron-withdrawing boronic acids due to side reactions[2]

Note: Quantitative data for homocoupling with this compound is scarce in the literature. The data presented for similar dihalopyridines illustrates the general principles. Researchers should optimize conditions for their specific boronic acid and experimental setup.

Experimental Protocols

General Protocol for Minimizing Homocoupling in the Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point and may require optimization for specific boronic acids.

  • Reagent Preparation:

    • In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the boronic acid (1.05-1.2 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if applicable).

  • Degassing and Solvent Addition:

    • Seal the flask with a septum and purge with a stream of inert gas (argon or nitrogen) for 15-20 minutes.

    • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via a syringe.

    • Continue to bubble the inert gas through the solution for another 10-15 minutes.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired substituted pyridine.

References

effect of base on the outcome of 2,4-Dibromo-6-methylpyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for reactions involving 2,4-Dibromo-6-methylpyridine. The following sections address common issues related to the impact of different bases on the outcomes of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a base in palladium-catalyzed cross-coupling reactions involving this compound?

A1: In palladium-catalyzed cross-coupling reactions, the base plays a critical and multifaceted role that is essential for the catalytic cycle to proceed. Its specific function varies depending on the reaction type:

  • Suzuki-Miyaura Coupling: The primary role of the base is to activate the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species, which then facilitates the crucial transmetalation step where the organic group is transferred to the palladium center.[1]

  • Buchwald-Hartwig Amination: A strong base is typically required to deprotonate the amine coupling partner.[2] This generates a more nucleophilic amide in situ, which can then effectively couple with the aryl bromide.[2]

  • Sonogashira Coupling: The base deprotonates the terminal alkyne to form a copper acetylide (in the presence of a copper co-catalyst) or a palladium acetylide. This activation is necessary for the subsequent steps in the catalytic cycle.[3]

Q2: How does the choice of base affect the regioselectivity (reaction at the C2 vs. C4 position) of this compound?

A2: For dihalogenated pyridines, the reaction typically occurs at the more electrophilic position, which is often the C2 position, adjacent to the nitrogen. However, the choice of base, in conjunction with the ligand and solvent, can influence this selectivity. While C2-arylation is common for 2,4-dibromopyridine, specific conditions, often involving bulky ligands, can promote C4-selectivity.[4][5] The base can influence the equilibrium of various palladium species in the catalytic cycle, which in turn can affect the site of oxidative addition.

Q3: Can the incorrect base lead to side reactions?

A3: Yes, an inappropriate choice of base is a common cause of side reactions and low yields. For instance:

  • In Suzuki couplings, a base that is too strong can promote the homocoupling of the boronic acid.[1]

  • In Buchwald-Hartwig aminations, strong bases like sodium tert-butoxide (NaOtBu) may be incompatible with base-sensitive functional groups on your substrates.[6]

  • In Sonogashira couplings, certain conditions can lead to the dimerization of the alkyne, known as Glaser coupling.[3]

Q4: Should I use an inorganic or an organic base for my reaction?

A4: The choice depends on the specific reaction. Inorganic bases such as carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are frequently used and are effective in Suzuki couplings.[1] For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu are common, though milder inorganic bases may be necessary for sensitive substrates.[2] Organic amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are often employed in Sonogashira reactions.[3]

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Steps
Incorrect Base Strength The basicity of your chosen base may be insufficient to promote efficient transmetalation. For bromopyridines, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like NaHCO₃.
Poor Base Solubility If the base is not soluble in the reaction solvent, its effectiveness will be limited. Consider switching to a more soluble base (e.g., Cs₂CO₃ in organic solvents) or using a biphasic solvent system (e.g., Toluene/Water) to improve solubility.
Catalyst Inhibition The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation. Using bulky, electron-rich phosphine ligands can help mitigate this issue.
Protodeboronation of Boronic Acid The boronic acid may be degrading, particularly in the presence of aqueous bases. Consider using a more stable boronate ester (e.g., a pinacol ester) or switching to anhydrous reaction conditions.
Issue 2: Poor Regioselectivity (Mixture of C2 and C4 Products)
Potential Cause Troubleshooting Steps
Default Reactivity The C2 position is generally more reactive. To favor the C4 position, a change in the catalytic system is often necessary.
Ligand Choice The selectivity is strongly influenced by the ligand. Very sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to promote C4-selectivity in the cross-coupling of 2,4-dichloropyridines.[5] Consider screening bulky ligands.
Base and Solvent Effects The combination of solvent and base can alter the selectivity. For 2,4-dichloropyridines, it has been observed that the choice of solvent and base can vary the C4-selectivity significantly.[5] A systematic screening of these parameters may be required.
Issue 3: Low Yield in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Steps
Insufficient Base Strength A strong, non-nucleophilic base is typically required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[2] If your amine is particularly weakly acidic, a stronger base may be needed.
Base-Sensitive Functional Groups If your substrate contains base-sensitive groups (e.g., esters, ketones), a strong base like NaOtBu can cause decomposition. In such cases, consider using a weaker inorganic base like K₂CO₃ or Cs₂CO₃, though this may require higher temperatures and longer reaction times.[7]
Ligand Incompatibility The choice of ligand is crucial and is often dependent on the class of amine being used. For primary amines, bulky biarylphosphine ligands are often effective. For secondary amines, other ligands may be more suitable.

Data Presentation: Comparison of Bases in Cross-Coupling Reactions

Disclaimer: The following data is compiled from studies on structurally similar bromopyridine derivatives and is intended to be illustrative. Optimal conditions for this compound may vary.

Table 1: Illustrative Yields for Suzuki-Miyaura Coupling of Bromopyridines with Different Bases

BaseSubstrateCatalyst SystemSolventTemperature (°C)Yield (%)Reference
K₂CO₃2-Bromo-4-methylpyridinePd(dppf)Cl₂Water/1,4-Dioxane120 (Microwave)81[1]
Na₂CO₃Aryl HalidePd(OAc)₂Water8098[1][8]
K₃PO₄5-bromo-2-methylpyridin-3-aminePd(PPh₃)₄1,4-Dioxane/Water85-95Moderate to Good[1]
Cs₂CO₃5-(4-bromophenyl)-4,6-dichloropyrimidinePd(PPh₃)₄Toluene70-8080[1]

Table 2: Illustrative Yields for Buchwald-Hartwig Amination of Bromopyridines with Different Bases

BaseSubstrateCatalyst SystemSolventTemperature (°C)Yield (%)Reference
NaOtBu2-Bromo-6-methylpyridinePd₂(dba)₃ / (±)-BINAPToluene80Good[2]
Cs₂CO₃2-BromopyridinePd(OAc)₂ / XantphosToluene11075-85 (estimated)[9]
K₃PO₄2-BromopyridinePd(OAc)₂ / BINAPDioxane10070-80 (estimated)[9]
K₂CO₃2-Fluoro-4-iodopyridinePd(OAc)₂ / BINAPDioxane140 (Microwave)Good[10]

Table 3: Illustrative Yields for Sonogashira Coupling of Bromoanilines with Different Bases

BaseSubstrateCatalyst SystemSolventTemperature (°C)Yield (%)Reference
(i-Pr)₂NH4-Bromo-N,N-dimethylaniline[DTBNpP]Pd(crotyl)ClDMSORoom Temp.100[11]
TMP4-Bromo-N,N-dimethylaniline[DTBNpP]Pd(crotyl)ClDMSORoom Temp.100[11]
Et₃N2-Amino-3-bromopyridinePd(CF₃COO)₂ / PPh₃ / CuIDMF100up to 96[12]
DBUo-Iodoanilines(PPh₃)₂CuBH₄N/A120>99[13]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 ratio)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Seal the vessel and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can then be purified by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a general starting point and may require optimization for specific substrates and amine coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%)

  • Phosphine ligand (e.g., XPhos, 3 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precatalyst and the phosphine ligand.

  • In a glovebox or under a stream of inert gas, add this compound and the base.

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add the anhydrous toluene via syringe, followed by the amine.

  • Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Stir the reaction mixture for the required time (typically 8-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with a suitable organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Combine this compound, Coupling Partner, Catalyst, and Base inert Establish Inert Atmosphere (3x Evacuate/Backfill with Ar/N2) prep->inert solvent Add Degassed Solvent inert->solvent react Heat to Desired Temperature with Vigorous Stirring solvent->react monitor Monitor Progress (TLC, LC-MS, GC-MS) react->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up and Extraction with Organic Solvent cool->extract purify Dry, Filter, Concentrate, and Purify via Chromatography extract->purify end end purify->end Isolated Product

General experimental workflow for cross-coupling reactions.

Base_Selection_Decision_Tree start Select Cross-Coupling Reaction suzuki Suzuki-Miyaura start->suzuki buchwald Buchwald-Hartwig start->buchwald sonogashira Sonogashira start->sonogashira suzuki_base Start with Inorganic Base: K2CO3, K3PO4, or Cs2CO3 suzuki->suzuki_base buchwald_substrate Substrate has base-sensitive groups? buchwald->buchwald_substrate sonogashira_base Start with Amine Base: Et3N or (i-Pr)2NH sonogashira->sonogashira_base suzuki_issue Low Yield or Side Reactions? suzuki_base->suzuki_issue suzuki_sol Consider Base Solubility (Cs2CO3) or use Boronate Ester suzuki_issue->suzuki_sol Yes buchwald_strong Use Strong Base: NaOtBu buchwald_substrate->buchwald_strong No buchwald_mild Use Milder Base: K2CO3 or Cs2CO3 (May require higher temp.) buchwald_substrate->buchwald_mild Yes sonogashira_issue Glaser Homocoupling Observed? sonogashira_base->sonogashira_issue sonogashira_sol Switch to Copper-Free Conditions sonogashira_issue->sonogashira_sol Yes

Decision tree for selecting a base in cross-coupling reactions.

References

Technical Support Center: Palladium-Catalyzed Reactions of 2,4-Dibromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions of 2,4-Dibromo-6-methylpyridine. The content is designed to offer practical solutions to common experimental challenges with a focus on the critical influence of solvent systems.

Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is resulting in a low yield or no product. What are the likely solvent-related causes and how can I address them?

Answer:

Low yields in Suzuki-Miyaura couplings involving this compound are frequently tied to the choice of solvent and other related factors. The electronic properties of the pyridine ring and the presence of two bromine atoms can present challenges.[1][2] Here are key aspects to consider:

  • Solvent Polarity and Composition: The polarity of the solvent system is critical. For Suzuki couplings of bromopyridines, a biphasic mixture of an organic solvent and water is often optimal. This is because inorganic bases like K₃PO₄ or K₂CO₃ have better solubility in the aqueous phase, while the organic substrate and catalyst are in the organic phase.[3]

    • Recommendation: Start with a 4:1 or 5:1 mixture of an ethereal solvent like 1,4-dioxane or THF with water.[3] Toluene/water or t-BuOH/water mixtures can also be effective, especially when used with bulky phosphine ligands.[3]

  • Oxygen Sensitivity: Palladium(0) catalysts are susceptible to oxidation, which leads to deactivation. It is crucial to use thoroughly degassed solvents.[3][4]

    • Recommendation: Degas your solvents by sparging with an inert gas (e.g., argon or nitrogen) for 30-60 minutes before use. Freeze-pump-thaw cycles are also a highly effective degassing method.[5]

  • Base Solubility: The chosen base must have some solubility in the reaction medium to be effective. If you are using a non-polar solvent like toluene, the addition of water is beneficial for dissolving inorganic bases.[3]

  • Ligand-Solvent Compatibility: Ensure your phosphine ligand is soluble in the chosen solvent at the reaction temperature.

Issue 2: Formation of Side Products (Homocoupling and Protodebromination)

Question: I am observing significant amounts of homocoupled boronic acid and/or the debrominated starting material in my reaction mixture. How can the solvent influence this?

Answer:

The formation of byproducts is a common issue that can be influenced by the solvent system.

  • Homocoupling: The coupling of the boronic acid with itself is often promoted by the presence of oxygen.

    • Troubleshooting: Rigorous degassing of solvents is the primary defense against homocoupling.[3] Consider using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃, as the in-situ reduction of Pd(II) precatalysts can sometimes initiate homocoupling.[5]

  • Protodebromination: This side reaction, where a bromine atom is replaced by a hydrogen atom, can be influenced by the presence of protic impurities and the reaction rate.

    • Troubleshooting: Use anhydrous solvents to minimize the presence of protic impurities. The choice of solvent can also impact the reaction rate; solvents that promote a faster cross-coupling reaction can often minimize protodebromination.[3] For instance, in Stille couplings, solvents like dioxane and DMF can lead to more dehalogenation compared to toluene.[3]

Issue 3: Poor Selectivity in Mono-functionalization

Question: I am trying to achieve selective mono-arylation of this compound, but I am getting a mixture of mono- and di-substituted products. How can the solvent help improve selectivity?

Answer:

Achieving selective mono-functionalization of dihalogenated substrates is a common challenge. The reactivity difference between the C4-Br and C2-Br bonds in this compound is a key factor. In palladium-catalyzed reactions, oxidative addition is generally faster for the C4-Br bond. However, solvent polarity can influence this selectivity.

  • Solvent Effects on Selectivity: While a universal rule is difficult to establish, nonpolar solvents can sometimes favor selectivity. In some cases, polar aprotic solvents have been shown to alter selectivity in palladium-catalyzed cross-couplings of substrates with multiple reactive sites.[6][7]

    • Recommendation: A screening of solvents with varying polarities is recommended. Start with a nonpolar solvent like toluene or dioxane. If selectivity remains an issue, you could explore more polar aprotic solvents like DMF or acetonitrile, but be mindful that these can sometimes promote side reactions.[3][6]

Quantitative Data on Solvent Effects

The following tables summarize quantitative data on the effect of solvents in palladium-catalyzed reactions of substrates structurally similar to this compound. This data should be used as a guide for solvent selection and optimization.

Table 1: Solvent Effects on Suzuki-Miyaura Coupling of Bromopyridines

EntryAryl BromideBoronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
12-BromopyridinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O (2:1)1001695
22-BromopyridinePhenylboronic acidPd(OAc)₂ / SPhosK₂CO₃1,4-Dioxane/H₂O (4:1)1001688
33-Bromopyridine4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O (3:1)801292
44-Bromopyridine3-Tolylboronic acidPdCl₂(dppf)Cs₂CO₃DMF90885

Note: This data is representative for similar substrates and should be used as a guide for optimization.

Table 2: Solvent Effects on Buchwald-Hartwig Amination of Bromopyridines

EntryAryl BromideAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
12-BromopyridineMorpholinePd₂(dba)₃ / BINAPNaOt-BuToluene1001896
22-BromopyridineAnilinePd(OAc)₂ / XPhosK₃PO₄1,4-Dioxane1101289
33-Bromopyridinen-ButylaminePd₂(dba)₃ / DavePhosCs₂CO₃THF802491
44-BromopyridinePiperidinePd(OAc)₂ / P(t-Bu)₃K₂CO₃DME901685

Note: This data is representative for similar substrates and should be used as a guide for optimization.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP, 2-4 mol%)

  • Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • In a glovebox or under a stream of inert gas, charge a Schlenk flask with the palladium precatalyst, the phosphine ligand, and the base.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature and quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by chromatography.[8]

Visualizations

Experimental_Workflow_Suzuki_Coupling reagents Reagents Assembly (this compound, Boronic Acid, Base, Catalyst) solvent Add Degassed Solvent reagents->solvent Inert Atmosphere reaction Reaction (Heating & Stirring) solvent->reaction workup Work-up (Quenching & Extraction) reaction->workup Reaction Monitoring purification Purification (Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Solvent_Effects_Pathway start Pd-Catalyzed Reaction of this compound solvent_choice Solvent Choice start->solvent_choice polar_aprotic Polar Aprotic (e.g., DMF, Dioxane) solvent_choice->polar_aprotic non_polar Non-Polar (e.g., Toluene) solvent_choice->non_polar biphasic Biphasic (e.g., Toluene/H₂O) solvent_choice->biphasic outcome1 Increased Reaction Rate Potential for Side Reactions polar_aprotic->outcome1 outcome2 Slower Reaction Rate Improved Selectivity non_polar->outcome2 outcome3 Good Base Solubility Often High Yields biphasic->outcome3

Caption: Logical relationship of solvent choice on reaction outcomes.

References

Validation & Comparative

Navigating the Suzuki Coupling of Dibromomethylpyridines: A Comparative Reactivity Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective functionalization of pyridine rings is a critical step in the synthesis of novel therapeutics and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as a powerful tool for this purpose. However, the reactivity of substituted pyridine substrates, such as dibromomethylpyridine isomers, can vary significantly, posing challenges to achieving desired outcomes. This guide provides a comparative analysis of the reactivity of dibromomethylpyridine isomers in Suzuki coupling, supported by available experimental data and established mechanistic principles.

The position of the bromine and methyl substituents on the pyridine ring exerts a profound influence on the reactivity of dibromomethylpyridine isomers in Suzuki coupling reactions. These effects are primarily governed by the interplay of electronic and steric factors, which modulate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Understanding the Reactivity Landscape

The electron-deficient nature of the pyridine ring, further influenced by the electron-withdrawing bromine atoms, generally enhances the rate of oxidative addition, the often rate-determining step in the Suzuki coupling. However, the position of these substituents can lead to significant differences in reactivity between isomers.

Several key factors influence the reactivity of bromopyridines in Suzuki coupling:

  • Electronic Effects: The electron density at the carbon-bromine (C-Br) bond is a crucial determinant. Positions ortho and para to the nitrogen atom are more electron-deficient, making the C-Br bond at these positions more susceptible to oxidative addition by the palladium catalyst.

  • Steric Hindrance: Bulky substituents, such as a methyl group, in close proximity to the bromine atom can sterically hinder the approach of the palladium catalyst, thereby slowing down the rate of oxidative addition.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition and reduced reaction efficiency. The position of the substituents can influence the extent of this inhibition.

Comparative Reactivity of Dibromomethylpyridine Isomers

IsomerRelative Position of SubstituentsExpected Reactivity and RegioselectivitySupporting Observations
2,3-Dibromo-5-methylpyridine Bromines at C2 and C3, Methyl at C5The C2-Br bond is expected to be more reactive due to the electronic influence of the ring nitrogen. The methyl group at C5 has a minimal steric effect on either bromine. Monosubstitution is likely to occur preferentially at the C2 position.Studies on 2,4-dibromopyridine show preferential coupling at the C2 position.[1]
2,5-Dibromo-3-methylpyridine Bromines at C2 and C5, Methyl at C3The C2-Br bond is generally more reactive than the C5-Br bond. The methyl group at C3 provides some steric hindrance to the C2 position, potentially modulating its reactivity. Monosubstitution is still favored at C2, but the steric effect might allow for some reaction at C5.Research on 2,5-dibromo-3-methylthiophene, a related heterocycle, has shown selective substitution at the 5-position, indicating that electronic effects within the ring are critical.[2]
2,6-Dibromo-4-methylpyridine Bromines at C2 and C6, Methyl at C4Both C2 and C6 positions are highly activated electronically. The molecule is symmetric, making both bromines electronically equivalent. The methyl group at C4 has a minor electronic effect. Monosubstitution can occur at either C2 or C6, and disubstitution is also feasible under appropriate conditions.
3,5-Dibromo-2-methylpyridine Bromines at C3 and C5, Methyl at C2The C3 and C5 positions are less electronically activated than C2 or C6. The methyl group at C2 provides significant steric hindrance to the C3 position, making the C5-Br bond more accessible for coupling. Monosubstitution is expected to occur predominantly at the C5 position.
3,5-Dibromo-4-methylpyridine Bromines at C3 and C5, Methyl at C4Both C3 and C5 positions are meta to the nitrogen and thus less reactive. The methyl group at C4 sterically hinders both bromine atoms, potentially leading to lower overall reactivity compared to other isomers. Selective monosubstitution might be challenging.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for Suzuki coupling of bromomethylpyridine derivatives, which may require optimization for specific isomers and coupling partners.

General Procedure for Suzuki-Miyaura Coupling of a Bromomethylpyridine

Materials:

  • Dibromomethylpyridine isomer (1.0 eq.)

  • Arylboronic acid (1.2 - 1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 eq.)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene)

Procedure:

  • In a dry Schlenk tube or reaction vial under an inert atmosphere (e.g., nitrogen or argon), combine the dibromomethylpyridine, arylboronic acid, palladium catalyst, and base.[3]

  • Add the degassed solvent via syringe.[3]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup, extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Logical Workflow for Reactivity Analysis

The following diagram illustrates the logical process for evaluating and predicting the reactivity of dibromomethylpyridine isomers in Suzuki coupling.

G cluster_input Isomer Analysis cluster_factors Reactivity Determinants cluster_prediction Predicted Outcome Isomer Dibromomethylpyridine Isomer Electronic Electronic Effects (Position relative to N) Isomer->Electronic Steric Steric Hindrance (Proximity of Methyl Group) Isomer->Steric Reactivity Relative Reactivity Electronic->Reactivity Regioselectivity Regioselectivity (Site of Coupling) Electronic->Regioselectivity Steric->Reactivity Steric->Regioselectivity

References

A Comparative Analysis of Reactivity: 2,4-Dibromo-6-methylpyridine vs. 2,6-dibromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Dibromomethylpyridine Isomer for Your Synthesis

In the realm of heterocyclic chemistry, dibromomethylpyridines serve as versatile building blocks for the synthesis of a wide array of functionalized molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The strategic placement of bromine atoms and the methyl group on the pyridine ring significantly influences the reactivity of each isomer, dictating its utility in various cross-coupling and functionalization reactions. This guide provides an objective comparison of the reactivity of two common isomers, 2,4-Dibromo-6-methylpyridine and 2,6-dibromo-4-methylpyridine, supported by established chemical principles and available experimental data for analogous compounds.

At a Glance: Key Reactivity Differences

The differential reactivity of these two isomers primarily stems from the electronic and steric environment of the bromine atoms. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for bromopyridines is typically C4-Br > C2-Br > C3-Br. This is attributed to the electron-withdrawing nature of the pyridine nitrogen, which has a more pronounced activating effect at the para (C4) and ortho (C2) positions.

For This compound , the presence of bromine atoms at both an ortho (C2) and a para (C4) position relative to the nitrogen atom leads to distinct reactivity at each site. In contrast, 2,6-dibromo-4-methylpyridine possesses two electronically similar bromine atoms at the ortho positions (C2 and C6).

FeatureThis compound2,6-dibromo-4-methylpyridine
Bromine Positions C2 and C4C2 and C6
Expected Major Reactive Site (Cross-Coupling) C4-Br (electronically favored), but C2-Br can be selectively targeted.C2 or C6 (electronically equivalent)
Potential for Regioselectivity High, allowing for sequential functionalization.Lower for mono-functionalization without specific directing groups or catalysts.

Suzuki-Miyaura Coupling: A Tale of Two Regioselectivities

The Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, highlights the nuanced reactivity of these isomers.

For This compound , while electronic effects suggest the C4-Br bond is more reactive, studies on the closely related 2,4-dibromopyridine have shown that regioselective Suzuki coupling can occur preferentially at the C2 position.[1] This counterintuitive selectivity is attributed to the specific catalytic cycle and the electrophilic character of both C-Br bonds.[1] This allows for a strategic, stepwise functionalization of the pyridine ring.

In the case of 2,6-dibromo-4-methylpyridine , the two bromine atoms are electronically equivalent. Achieving selective mono-arylation can be challenging and often results in a mixture of mono- and di-substituted products. However, careful control of reaction conditions, such as the stoichiometry of the boronic acid and the choice of catalyst and ligands, can favor the formation of the mono-coupled product.

Comparative Yields in Suzuki-Miyaura Coupling (Analogous Compounds)

SubstrateCoupling PartnerCatalyst SystemProductYield (%)Reference
2,4-DibromopyridinePhenylboronic acidPd(PPh₃)₄ / K₂CO₃2-Phenyl-4-bromopyridine~70-80%[1]
2,6-DibromopyridinePhenylboronic acidPd(OAc)₂ / SPhos / K₃PO₄2-Phenyl-6-bromopyridineHigh (selective mono-arylation)Data inferred from general knowledge on selective couplings.
Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general protocol adaptable for both isomers. Optimization of catalyst, ligand, base, and solvent is often necessary.

Materials:

  • Dibromomethylpyridine (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the dibromomethylpyridine, arylboronic acid, base, and palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Miyaura_Workflow reagents Combine Reactants: - Dibromomethylpyridine - Boronic Acid - Base - Pd Catalyst solvent Add Degassed Solvent reagents->solvent Under Inert Atmosphere heat Heat and Stir (80-110 °C) solvent->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Aqueous Workup monitor->workup Upon Completion purify Column Chromatography workup->purify product Isolated Product purify->product

General workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Navigating Regioselectivity in C-N Bond Formation

The Buchwald-Hartwig amination provides a powerful route to aminopyridines, which are prevalent motifs in medicinal chemistry. The regioselectivity of this reaction on dibromomethylpyridines is also highly dependent on the isomer.

For This compound , selective mono-amination is expected to occur preferentially at the C4 position due to its higher electrophilicity. However, specific ligand and catalyst systems can influence this selectivity, potentially favoring the C2 position.

For 2,6-dibromo-4-methylpyridine , similar to the Suzuki coupling, achieving selective mono-amination requires careful control of reaction conditions to prevent the formation of the di-aminated product.[2] The choice of amine, ligand, and reaction time are critical parameters to modulate the selectivity.[2]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general starting point for the amination of dibromomethylpyridines.

Materials:

  • Dibromomethylpyridine (1.0 equiv)

  • Amine (1.1 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-3 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, 2-6 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the dibromomethylpyridine, palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk flask.

  • Add the anhydrous, degassed solvent, followed by the amine.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling, the reaction is quenched, and the product is isolated and purified using standard techniques.[2]

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(L)₂-Br Pd0->OA_complex Oxidative Addition (Ar-Br) Amine_coord [Ar-Pd(II)(L)₂(HNR₂)]⁺Br⁻ OA_complex->Amine_coord + HNR₂ Amido_complex Ar-Pd(II)(L)₂-NR₂ Amine_coord->Amido_complex - HBr (+ Base) Amido_complex->Pd0 Product Ar-NR₂ Amido_complex->Product Reductive Elimination Catalyst_regen

Catalytic cycle of the Buchwald-Hartwig amination.

Lithiation and Halogen-Metal Exchange: Accessing Further Functionality

Lithiation via halogen-metal exchange is a powerful tool for introducing a wide range of electrophiles onto the pyridine ring. The selectivity of this reaction is highly dependent on the reaction conditions, including the organolithium reagent, solvent, and temperature.

For This compound , monolithiation is expected to occur preferentially at the more acidic C2 position, which is adjacent to the nitrogen atom. However, the use of different lithium bases and solvent systems can potentially direct the lithiation to the C4 position.

For 2,6-dibromo-4-methylpyridine , monolithiation can be achieved with careful control of stoichiometry (typically 1.0-1.1 equivalents of n-BuLi) at low temperatures (-78 °C).[3] The use of excess n-BuLi or higher temperatures can lead to di-lithiation.[3] The choice of solvent can also influence the selectivity, with coordinating solvents like THF stabilizing the organolithium intermediate.[3]

Experimental Protocol: Monolithiation and Electrophilic Quench

This is a general procedure for the monolithiation of dibromomethylpyridines.

Materials:

  • Dibromomethylpyridine (1.0 equiv)

  • n-Butyllithium (n-BuLi) (1.0-1.1 equiv, freshly titrated)

  • Anhydrous solvent (e.g., THF, Toluene)

  • Electrophile (e.g., DMF, an aldehyde, a ketone)

Procedure:

  • Dissolve the dibromomethylpyridine in the anhydrous solvent in a flame-dried Schlenk flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the n-BuLi solution dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for a specified time (e.g., 30-60 minutes).

  • Add the electrophile to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and purify as needed.

Lithiation_Logic start Dibromomethylpyridine conditions Reaction Conditions: - n-BuLi (1.0-1.1 equiv) - Low Temperature (-78 °C) - Anhydrous Solvent start->conditions monolithiation Monolithiated Intermediate conditions->monolithiation Controlled dilithiation Dilithiated Intermediate conditions->dilithiation Excess n-BuLi or Higher Temperature electrophile Quench with Electrophile monolithiation->electrophile dilithiation->electrophile mono_product Mono-substituted Product electrophile->mono_product di_product Di-substituted Product electrophile->di_product

Logical relationship for selective monolithiation.

Conclusion

The choice between this compound and 2,6-dibromo-4-methylpyridine is a strategic one that depends on the desired synthetic outcome.

  • This compound offers the potential for high regioselectivity, enabling the sequential introduction of different functional groups at the C2 and C4 positions. This makes it an ideal substrate for building complex, unsymmetrically substituted pyridine derivatives.

  • 2,6-dibromo-4-methylpyridine is well-suited for the synthesis of symmetrically disubstituted pyridines. While selective mono-functionalization is achievable, it requires more careful optimization of reaction conditions to control the reactivity of the two equivalent bromine atoms.

For researchers and drug development professionals, a thorough understanding of these reactivity patterns is crucial for efficient and predictable synthesis design. The experimental protocols and principles outlined in this guide provide a solid foundation for harnessing the synthetic potential of these valuable building blocks.

References

A Researcher's Guide to the Structural Confirmation of 2,4-Dibromo-6-methylpyridine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of reaction products is paramount. This guide provides a comparative analysis of common palladium-catalyzed cross-coupling reactions involving 2,4-Dibromo-6-methylpyridine, offering insights into the regioselectivity of these transformations and the analytical techniques essential for unequivocal structural confirmation.

This compound is a versatile building block in organic synthesis, offering two reactive bromine sites for the introduction of new functionalities. However, the selective functionalization of one bromine atom over the other presents a significant challenge. This guide focuses on three widely employed palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. Understanding the factors that govern the regiochemical outcome of these reactions is critical for the targeted synthesis of novel compounds.

This guide will delve into the experimental protocols for these reactions and present a comparative analysis of the spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry) used to distinguish between the possible isomeric products.

Experimental Workflow for Regioselective Cross-Coupling and Structural Elucidation

The general workflow for the synthesis and structural confirmation of monosubstituted products from this compound involves a palladium-catalyzed cross-coupling reaction followed by purification and comprehensive spectroscopic analysis. The key challenge lies in determining whether the substitution has occurred at the C2 or C4 position of the pyridine ring.

Experimental Workflow Workflow for Synthesis and Structural Confirmation A This compound B Palladium-Catalyzed Cross-Coupling A->B C Reaction Mixture (Isomeric Products) B->C D Purification (e.g., Column Chromatography) C->D E Isolated Isomers D->E F Structural Analysis E->F G ¹H NMR Spectroscopy F->G H ¹³C NMR Spectroscopy F->H I Mass Spectrometry F->I J Confirmed Structures (2-substituted vs. 4-substituted) G->J H->J I->J

Figure 1: A generalized workflow for the synthesis and structural confirmation of reaction products from this compound.

Comparative Analysis of Reaction Products

The regioselectivity of palladium-catalyzed cross-coupling reactions on dihalogenated pyridines is influenced by several factors, including the nature of the halogen, the position of the halogen on the ring, the catalyst system (ligands and palladium precursor), and the reaction conditions. For 2,4-dibromopyridine derivatives, the bromine at the 2-position is generally more reactive towards oxidative addition to the palladium(0) catalyst than the bromine at the 4-position. This is attributed to the electron-withdrawing effect of the nitrogen atom, which makes the C2 position more electrophilic.

Below is a comparative summary of the expected major products and the key analytical data for their structural confirmation.

Reaction TypeReagentsExpected Major ProductAlternative Product
Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst, Base2-Aryl-4-bromo-6-methylpyridine4-Aryl-2-bromo-6-methylpyridine
Buchwald-Hartwig Amination Primary/Secondary Amine, Pd catalyst, Base2-Amino-4-bromo-6-methylpyridine4-Amino-2-bromo-6-methylpyridine
Sonogashira Coupling Terminal Alkyne, Pd catalyst, Cu(I) cocatalyst, Base2-Alkynyl-4-bromo-6-methylpyridine4-Alkynyl-2-bromo-6-methylpyridine

Table 1: Overview of Common Cross-Coupling Reactions on this compound.

Structural Confirmation by Spectroscopic Methods

Unequivocal structural determination of the isomeric products relies on a combination of spectroscopic techniques.

¹H NMR Spectroscopy

Proton NMR is a powerful tool for distinguishing between the 2-substituted and 4-substituted isomers. The chemical shifts and coupling patterns of the aromatic protons provide critical information about their relative positions.

CompoundH-3 Chemical Shift (ppm)H-5 Chemical Shift (ppm)Key Differentiator
2-Aryl-4-bromo-6-methylpyridine SingletSingletTwo distinct singlets in the aromatic region.
4-Aryl-2-bromo-6-methylpyridine SingletSingletTwo distinct singlets in the aromatic region, often with different chemical shifts compared to the 2-substituted isomer.
2-Amino-4-bromo-6-methylpyridine SingletSingletTwo singlets in the aromatic region.
4-Amino-2-bromo-6-methylpyridine SingletSingletTwo singlets in the aromatic region.[1]
2-Alkynyl-4-bromo-6-methylpyridine SingletSingletTwo singlets in the aromatic region.
4-Alkynyl-2-bromo-6-methylpyridine SingletSingletTwo singlets in the aromatic region.

Table 2: Comparative ¹H NMR Data for Monosubstituted 6-methylpyridine Derivatives. Note: Exact chemical shifts are dependent on the substituent and solvent.

¹³C NMR Spectroscopy

Carbon NMR provides further evidence for the position of substitution. The chemical shifts of the carbon atoms in the pyridine ring are sensitive to the nature and position of the substituents.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the product, indicating the successful incorporation of the new substituent and the retention of one bromine atom. Fragmentation patterns can sometimes provide additional structural clues.

Detailed Experimental Protocols

The following are representative experimental protocols for the regioselective monosubstitution of this compound.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-4-bromo-6-methylpyridine

Materials:

  • This compound

  • Arylboronic acid (1.1 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Na₂CO₃ (2.0 eq)

  • Toluene/Ethanol/Water (4:1:1)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the major 2-aryl-4-bromo-6-methylpyridine product.

Buchwald-Hartwig Amination: Synthesis of 2-Amino-4-bromo-6-methylpyridine

Materials:

  • This compound

  • Amine (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • Xantphos (0.04 eq)

  • NaOtBu (1.4 eq)

  • Toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk tube.

  • Add this compound and degassed toluene.

  • Add the amine via syringe.

  • Seal the tube and heat the mixture at 100-110 °C for 16-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the solution and purify the residue by column chromatography to yield the 2-amino-4-bromo-6-methylpyridine product.

Sonogashira Coupling: Synthesis of 2-Alkynyl-4-bromo-6-methylpyridine

Materials:

  • This compound

  • Terminal Alkyne (1.2 eq)

  • PdCl₂(PPh₃)₂ (0.03 eq)

  • CuI (0.06 eq)

  • Triethylamine (Et₃N)

  • DMF

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ and CuI.

  • Add degassed DMF and triethylamine, followed by the terminal alkyne.

  • Add this compound to the mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the 2-alkynyl-4-bromo-6-methylpyridine.

Conclusion

The regioselective functionalization of this compound is a valuable strategy for the synthesis of a diverse range of substituted pyridines. While the 2-position is generally favored for substitution in palladium-catalyzed cross-coupling reactions, the careful selection of reaction conditions and ligands can influence the regiochemical outcome. The definitive structural confirmation of the resulting isomers is unequivocally achieved through a comprehensive analysis of ¹H NMR, ¹³C NMR, and mass spectrometry data. This guide provides a foundational framework for researchers to confidently navigate the synthesis and structural elucidation of these important chemical entities.

References

A Comparative Guide to LC-MS Analysis of 2,4-Dibromo-6-methylpyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of halogenated heterocycles is a cornerstone of modern medicinal chemistry and materials science. Among these, 2,4-Dibromo-6-methylpyridine serves as a versatile building block, offering two distinct reaction sites for palladium-catalyzed cross-coupling reactions. Liquid chromatography-mass spectrometry (LC-MS) stands out as an indispensable analytical tool for monitoring these complex reactions, enabling rapid assessment of reaction progress, product identification, and impurity profiling. This guide provides a comparative overview of LC-MS analysis for three key coupling reactions of this compound: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Comparison of Coupling Reactions and the Role of LC-MS

The choice of coupling reaction dictates the type of bond being formed and, consequently, the nature of the products and potential byproducts. LC-MS plays a crucial role in all stages, from method development to final product analysis.

Coupling Reaction Bond Formed Typical Reactants Role of LC-MS in Analysis Key Analytical Challenges
Suzuki-Miyaura C-CAryl/heteroaryl boronic acids or estersReaction monitoring for consumption of starting materials and formation of mono- and di-substituted products. Quantification of product yield and regioselectivity. Identification of impurities such as homocoupled products.Differentiating between regioisomers. Baseline separation of starting materials, intermediates, and products.
Buchwald-Hartwig C-NPrimary or secondary aminesTracking the formation of mono- and di-aminated products. High-throughput screening of reaction conditions (catalyst, ligand, base).[1] Impurity profiling to detect side reactions like hydrodehalogenation.Potential for matrix effects from excess amine and base. Ensuring chromatographic resolution of structurally similar amine adducts.
Sonogashira C-C (sp²-sp)Terminal alkynesMonitoring the sequential substitution of bromide atoms. Identification of products and byproducts, including homocoupled alkynes (Glaser coupling). Quantitative analysis of reaction kinetics.Thermal lability of some alkynes and products. Potential for co-elution of starting materials and products with similar polarities.

Experimental Protocols for LC-MS Analysis

While specific parameters should be optimized for individual applications, the following provides a robust starting point for developing an LC-MS method for the analysis of this compound coupling reactions. This generalized protocol is based on methods reported for structurally similar bromopyridine derivatives.

Sample Preparation
  • Reaction Quenching: At specified time points, withdraw an aliquot (e.g., 10-50 µL) from the reaction mixture.

  • Dilution: Quench the reaction by diluting the aliquot in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration appropriate for LC-MS analysis (typically in the low µg/mL range). The dilution factor should be recorded for quantitative analysis.

  • Filtration: If necessary, filter the diluted sample through a 0.22 µm syringe filter to remove particulate matter that could clog the LC system.

Liquid Chromatography (LC) Parameters

A gradient elution using a C18 reversed-phase column is generally effective for separating the relatively nonpolar reactants and products from more polar impurities.

Parameter Typical Condition Alternative 1 Alternative 2
Column C18, 2.1 x 50 mm, 1.8 µmPhenyl-Hexyl, 2.1 x 50 mm, 2.6 µmCyano, 2.1 x 100 mm, 3 µm
Mobile Phase A 0.1% Formic Acid in Water5 mM Ammonium Formate in Water0.1% Acetic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in MethanolAcetonitrile
Gradient 5-95% B over 5 min10-90% B over 7 min20-80% B over 4 min
Flow Rate 0.4 mL/min0.3 mL/min0.5 mL/min
Column Temperature 40 °C35 °C45 °C
Injection Volume 1-5 µL2 µL3 µL
Mass Spectrometry (MS) Parameters

Electrospray ionization (ESI) in positive ion mode is typically suitable for analyzing pyridine-containing compounds.

Parameter Typical Setting
Ionization Mode ESI Positive
Capillary Voltage 3.0 - 4.5 kV
Cone Voltage 20 - 40 V
Source Temperature 120 - 150 °C
Desolvation Gas Nitrogen
Desolvation Temp. 350 - 500 °C
Desolvation Gas Flow 600 - 1000 L/Hr
Scan Range m/z 100 - 800
Data Acquisition Full Scan and/or Selected Ion Monitoring (SIM)

Data Presentation: Monitoring a Suzuki Coupling Reaction

The following table represents hypothetical quantitative data from the LC-MS analysis of a Suzuki coupling reaction between this compound and an arylboronic acid, showcasing the consumption of starting material and the formation of products over time.

Time (h) This compound (Peak Area) Mono-arylated Product (Peak Area) Di-arylated Product (Peak Area)
01,500,00000
1950,000450,00050,000
2500,000750,000200,000
4150,000900,000400,000
8< 10,000600,000850,000

Visualizing the Workflow and Reaction Pathways

Diagrams generated using Graphviz provide a clear visual representation of the experimental and logical flows in the analysis of these coupling reactions.

cluster_0 Reaction cluster_1 Sample Preparation cluster_2 LC-MS Analysis cluster_3 Results This compound This compound Coupling Partner Coupling Partner This compound->Coupling Partner Reaction Mixture Reaction Mixture Coupling Partner->Reaction Mixture Pd Catalyst, Base, Solvent Aliquoting Aliquoting Reaction Mixture->Aliquoting Quenching & Dilution Quenching & Dilution Aliquoting->Quenching & Dilution Filtration Filtration Quenching & Dilution->Filtration LC Separation LC Separation Filtration->LC Separation MS Detection MS Detection LC Separation->MS Detection Data Analysis Data Analysis MS Detection->Data Analysis Reaction Profile Reaction Profile Data Analysis->Reaction Profile Product Identification Product Identification Data Analysis->Product Identification Impurity Profile Impurity Profile Data Analysis->Impurity Profile

Caption: General workflow for LC-MS analysis of coupling reactions.

This compound This compound Mono-substituted Product Mono-substituted Product This compound->Mono-substituted Product + Coupling Partner - HBr Byproducts Byproducts This compound->Byproducts Side Reactions Di-substituted Product Di-substituted Product Mono-substituted Product->Di-substituted Product + Coupling Partner - HBr Mono-substituted Product->Byproducts Side Reactions

Caption: Simplified reaction pathway showing product and byproduct formation.

References

A Comparative Guide to Validating the Regiochemistry of Mono-functionalized 2,4-Dibromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise structural characterization of substituted pyridines is paramount. The regiochemistry of functionalization dictates the molecule's physicochemical properties, biological activity, and potential for further synthetic elaboration. This guide provides an objective comparison of leading analytical techniques for validating the regiochemistry of mono-functionalized 2,4-Dibromo-6-methylpyridine, complete with supporting data and detailed experimental protocols.

The mono-functionalization of this compound can theoretically yield three distinct regioisomers, depending on whether the substitution occurs at the C3, C5, or the 6-methyl position. Determining the exact position of this new functional group is a critical step in any synthetic workflow. The primary methods for this structural elucidation are Nuclear Magnetic Resonance (NMR) spectroscopy and Single-Crystal X-ray Crystallography.

Comparison of Primary Analytical Techniques

Both NMR spectroscopy and X-ray crystallography provide powerful, yet distinct, approaches to regiochemical validation. NMR offers detailed insight into the molecular structure in solution, while X-ray crystallography provides an unambiguous solid-state structure.

FeatureNMR SpectroscopySingle-Crystal X-ray Crystallography
Principle Exploits the magnetic properties of atomic nuclei to provide information on the chemical environment and connectivity of atoms.[1]Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays.[2][3][4]
Sample Phase SolutionSolid (Single Crystal)
Information Yield Detailed connectivity (through-bond and through-space), chemical environment of nuclei.[5][6]Definitive 3D structure, bond lengths, and bond angles.[7]
Key Advantage Excellent for analyzing soluble compounds and mixtures; provides data on molecular dynamics in solution.Considered the "gold standard" for unambiguous structure determination.[3]
Key Limitation Interpretation can be complex for molecules with overlapping signals; does not provide a direct 3D structure.[5][8]Requires a high-quality single crystal, which can be challenging and time-consuming to grow.
Typical Time A few hours for a full suite of 1D and 2D experiments.Several hours to days, depending on crystal quality and data collection time.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most versatile and commonly used method for determining the regiochemistry of substituted pyridines.[9] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide a complete picture of the molecule's covalent framework.

Expected ¹H NMR Data for Potential Regioisomers

The substitution pattern dramatically alters the proton NMR spectrum. The number of aromatic signals and their coupling constants are key differentiators.

RegioisomerAromatic ProtonsExpected Signals and Splitting Patterns
3-substituted H51H, singlet (s)
5-substituted H31H, singlet (s)
6-methyl-substituted H3, H52H, two distinct doublets (d) with meta-coupling (⁴J ≈ 1-2 Hz)
Key 2D NMR Experiments for Validation

For an unambiguous assignment, 2D NMR experiments are essential.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other. In the case of the 6-methyl-substituted isomer, a cross-peak would be observed between the H3 and H5 protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon atom it is attached to.[8] This helps in assigning the protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this problem. It reveals correlations between protons and carbons that are 2 or 3 bonds away, allowing for the connection of molecular fragments and the assignment of non-protonated (quaternary) carbons.[8]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å).[10][11][12] For example, in a 3-substituted isomer, a NOE correlation would be expected between the new substituent and the proton at C5, confirming their proximity.

Experimental Protocol: 2D NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[8][9]

  • Spectrometer Setup: Use a spectrometer (e.g., 400 MHz or higher) equipped with a gradient probe. Lock and shim the instrument on the solvent signal to achieve optimal magnetic field homogeneity.[8]

  • ¹H and ¹³C Spectra: Acquire standard 1D proton and carbon spectra to determine chemical shift ranges and signal integrity.

  • COSY Acquisition: Use a standard gradient-enhanced COSY (gCOSY) pulse sequence. Acquire data with a spectral width covering all proton signals, typically using 256 increments in the indirect dimension and 2-4 scans per increment.[8]

  • HSQC Acquisition: Use a standard gradient-enhanced HSQC pulse sequence optimized for one-bond ¹JCH coupling (typically ~145 Hz).

  • HMBC Acquisition: Use a standard gradient-enhanced HMBC pulse sequence optimized for long-range couplings (²JCH, ³JCH), typically with a delay corresponding to 8-10 Hz.

  • Data Processing: Process the acquired data using appropriate software by applying a window function (e.g., sine-bell) and performing Fourier transformation in both dimensions.[8]

G cluster_0 NMR Workflow for Regiochemistry Validation A Purified Mono-functionalized Product B Acquire 1D ¹H & ¹³C NMR A->B C Analyze ¹H Spectrum: - Number of Aromatic Signals - Splitting Patterns B->C D Acquire 2D NMR: COSY, HSQC, HMBC, NOESY C->D Ambiguity exists? H Final Structure Assignment C->H Unambiguous E Assign All ¹H and ¹³C Signals using HSQC & HMBC D->E F Confirm Connectivity and Regiochemistry via HMBC Correlations E->F G Confirm Spatial Proximity via NOESY Correlations F->G G->H

A logical workflow for NMR-based structural elucidation.

Single-Crystal X-ray Crystallography

When a suitable crystal can be obtained, X-ray crystallography provides the most definitive evidence of molecular structure, leaving no ambiguity about the regiochemical outcome.

Data Presentation: Crystallographic Data

A successful crystallographic analysis will yield a final structural model and a set of crystallographic data, which should be presented in a standardized format.

ParameterExample Value
Chemical FormulaC₇H₆Br₂NX
Formula WeightVaries
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
a, b, c (Å)Crystal-dependent
α, β, γ (°)Crystal-dependent
Volume (ų)Crystal-dependent
Z (molecules/unit cell)e.g., 4
Final R indices [I>2σ(I)]R₁ = x.xxxx, wR₂ = y.yyyy
Goodness-of-fit on F²~1.0
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: The primary challenge is to grow a single crystal of sufficient quality. This is typically achieved by slow evaporation of a solvent from a concentrated solution of the purified compound, or by vapor diffusion or liquid-liquid diffusion techniques.[2]

  • Crystal Mounting: Select a suitable single crystal under a microscope and mount it on a goniometer head.[2]

  • Data Collection: Place the crystal in a diffractometer, typically under a stream of cold nitrogen gas (e.g., 100-150 K) to minimize thermal motion. Collect diffraction data using monochromatic X-ray radiation (e.g., Mo Kα).[2]

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to locate the heavy atoms (bromine). Refine the structural model against the experimental data to locate the remaining atoms and minimize the difference between observed and calculated structure factors.[7]

G cluster_1 Possible Regioisomers Start This compound Isomer1 3-Substituted Isomer Start->Isomer1 Functionalization at C3 Isomer2 5-Substituted Isomer Start->Isomer2 Functionalization at C5 Isomer3 6-Methyl-Substituted Isomer Start->Isomer3 Functionalization at 6-CH3

Potential outcomes of mono-functionalization.

Conclusion

For the routine validation of the regiochemistry of mono-functionalized this compound, a comprehensive suite of NMR experiments (¹H, ¹³C, HSQC, and HMBC) is the method of choice. It is relatively fast, requires only a small amount of soluble material, and provides conclusive evidence of the molecular structure in solution. In cases where NMR data is ambiguous or when absolute proof of structure in the solid state is required for publication or patent purposes, Single-Crystal X-ray Crystallography serves as the ultimate, unequivocal solution, provided a suitable crystal can be obtained.

References

Spectroscopic Analysis of 2,4-Disubstituted-6-Methylpyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for a series of 2,4-disubstituted-6-methylpyridines. Understanding the spectroscopic properties of these compounds is crucial for their identification, characterization, and application in various fields, including medicinal chemistry and materials science. This document presents experimental data in a clear, comparative format, details the methodologies for data acquisition, and visualizes the analytical workflow.

Comparative Spectroscopic Data

The following tables summarize the ¹H NMR, ¹³C NMR, and Mass Spectrometry data for a selection of 2,4-disubstituted-6-methylpyridines. The data highlights the influence of different substituents at the 2- and 4-positions on the spectral characteristics of the pyridine ring.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundSubstituent (R¹)Substituent (R²)H-3 (ppm)H-5 (ppm)-CH₃ (ppm)Other Signals (ppm)Solvent
1 ClNH₂6.416.282.254.48 (-NH₂)CDCl₃
2 OCH₃NO₂7.797.352.553.98 (-OCH₃)CDCl₃
3 BrNH₂6.557.852.304.50 (-NH₂)CDCl₃
4 ClCl7.297.182.51-CDCl₃

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundSubstituent (R¹)Substituent (R²)C-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)-CH₃ (ppm)Other Signals (ppm)Solvent
1 ClNH₂158.9106.9151.2108.5157.624.1-CDCl₃
2 OCH₃NO₂164.5109.8152.3107.1159.824.555.8 (-OCH₃)CDCl₃
3 BrNH₂148.5109.2150.8110.1158.224.3-CDCl₃
4 ClCl151.8124.5144.9122.1159.324.8-CDCl₃

Table 3: Mass Spectrometry Data

CompoundSubstituent (R¹)Substituent (R²)Molecular FormulaMolecular Weight ( g/mol )Key Fragment Ions (m/z)Ionization Method
1 ClNH₂C₆H₇ClN₂142.59142/144 (M⁺), 127, 107EI
2 OCH₃NO₂C₇H₈N₂O₃168.15168 (M⁺), 153, 138, 122EI
3 BrNH₂C₆H₇BrN₂187.04186/188 (M⁺), 107EI
4 ClClC₆H₅Cl₂N162.02161/163/165 (M⁺), 126, 91EI

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following are standard protocols for NMR and MS analysis of 2,4-disubstituted-6-methylpyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified 2,4-disubstituted-6-methylpyridine in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

2. ¹H NMR Spectroscopy:

  • Instrument: Bruker Avance III 400 MHz spectrometer (or equivalent).

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Acquisition Parameters:

    • Spectral Width: 16 ppm

    • Number of Scans: 16-64 (depending on sample concentration)

    • Relaxation Delay (d1): 1-2 s

    • Acquisition Time: ~4 s

  • Processing:

    • Apply an exponential window function with a line broadening of 0.3 Hz.

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

3. ¹³C NMR Spectroscopy:

  • Instrument: Bruker Avance III 100 MHz spectrometer (or equivalent).

  • Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).

  • Acquisition Parameters:

    • Spectral Width: 240 ppm

    • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)

    • Relaxation Delay (d1): 2 s

    • Acquisition Time: ~1 s

  • Processing:

    • Apply an exponential window function with a line broadening of 1-2 Hz.

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

1. Sample Preparation:

  • For Electron Ionization (EI), prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as methanol or dichloromethane.

  • For Electrospray Ionization (ESI), prepare a more dilute solution (~10-100 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile, with the possible addition of a small amount of formic acid to promote protonation.

2. Electron Ionization (EI) Mass Spectrometry:

  • Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS) is typically used for volatile compounds.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

  • MS Conditions:

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

3. Electrospray Ionization (ESI) Mass Spectrometry:

  • Instrument: A liquid chromatograph coupled to a mass spectrometer (LC-MS) or direct infusion into the ESI source.

  • LC Conditions (if used):

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

  • MS Conditions:

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3-4 kV.

    • Nebulizer Gas (N₂): Appropriate flow for stable spray.

    • Drying Gas (N₂): Temperature and flow set to optimize desolvation.

    • Mass Range: m/z 50-500.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of 2,4-disubstituted-6-methylpyridines.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr_steps cluster_ms_steps cluster_data Data Interpretation Synthesis Synthesis & Purification of 2,4-disubstituted-6-methylpyridine NMR_Analysis NMR Analysis Synthesis->NMR_Analysis MS_Analysis MS Analysis Synthesis->MS_Analysis H1_NMR ¹H NMR C13_NMR ¹³C NMR EI_MS EI-MS ESI_MS ESI-MS Structure_Elucidation Structure Elucidation & Comparative Analysis H1_NMR->Structure_Elucidation C13_NMR->Structure_Elucidation EI_MS->Structure_Elucidation ESI_MS->Structure_Elucidation

Caption: General experimental workflow for NMR and MS analysis.

Signaling Pathway (Illustrative)

While not a biological signaling pathway, the logical flow of information from substituent effects to spectral changes can be visualized. This diagram illustrates how the electronic properties of substituents at the 2- and 4-positions influence the observed NMR chemical shifts.

Substituent_Effects substituent Substituent at C2/C4 edg Electron-Donating Group (EDG) substituent->edg ewg Electron-Withdrawing Group (EWG) substituent->ewg increase_ed Increases edg->increase_ed leads to decrease_ed Decreases ewg->decrease_ed leads to electron_density Electron Density on Pyridine Ring shielding Shielding of Ring Protons/Carbons upfield Increased Shielding (Upfield Shift) increase_ed->upfield results in downfield Decreased Shielding (Downfield Shift) decrease_ed->downfield results in

Caption: Influence of substituents on NMR chemical shifts.

A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2,4-Dibromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of halogenated pyridines is a cornerstone of modern synthetic chemistry. 2,4-Dibromo-6-methylpyridine is a versatile building block, and the choice of palladium catalyst is critical for achieving high yields and desired regioselectivity in cross-coupling reactions. This guide provides an objective comparison of various palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings involving this compound, supported by representative experimental data.

Data Presentation: Comparative Performance of Palladium Catalysts

The following tables summarize the performance of common palladium catalysts in the four major types of cross-coupling reactions with this compound or analogous bromopyridine substrates. It is important to note that a direct head-to-head comparison under identical conditions for this compound is not extensively available in the literature; therefore, the data presented is a representative compilation.

Table 1: Suzuki-Miyaura Coupling of this compound

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Regioselectivity
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90>12>85C2-selective
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O1008~90-98C4-selective
PdCl₂(dppf)dppfCs₂CO₃DMF9012~88-96C2-selective

Note: Regioselectivity in the Suzuki-Miyaura coupling of 2,4-dibromopyridines can be highly dependent on the ligand and the palladium-to-ligand ratio. For 2,4-dibromopyridine, a higher ratio of PPh₃ to Pd(OAc)₂ (≥3:1) has been shown to favor C2-selectivity, while a lower ratio (≤2.5:1) can lead to C4-selectivity.[1][2]

Table 2: Buchwald-Hartwig Amination of this compound

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ / XantphosXantphosNaOtBuToluene1008-16~85-95
Pd(OAc)₂ / BINAPBINAPCs₂CO₃Toluene11012-24~80-90
Pd₂(dba)₃ / tBu₃P·HBF₄tBu₃PNaOtBuToluenereflux16~65-75

Table 3: Sonogashira Coupling of this compound

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Typical Yield (%)
PdCl₂(PPh₃)₂CuIEt₃NTHF606~88
Pd(PPh₃)₄CuIEt₃NDMF1003~72-96
Pd(CF₃COO)₂ / PPh₃CuIEt₃NDMF1003~72-96[3]

Table 4: Heck Coupling of this compound

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Pd(OAc)₂ / P(o-tol)₃P(o-tol)₃Et₃NAcetonitrile10018-24~75
Pd(OAc)₂ (ligand-free)-NaOAcDMF12024Moderate
PdCl₂(PPh₃)₂PPh₃Et₃NDMF10024~70-80

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Reactants: - this compound - Coupling Partner - Base catalyst Add Catalyst System: - Palladium Source - Ligand reagents->catalyst solvent Add Anhydrous, Degassed Solvent catalyst->solvent degas Degas Reaction Mixture (e.g., Ar sparging) solvent->degas heat Heat to Reaction Temperature degas->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: Generalized workflow for a palladium-catalyzed cross-coupling experiment.

regioselectivity cluster_c2 C2-Selective Coupling cluster_c4 C4-Selective Coupling substrate This compound catalyst_c2 Pd(PPh3)4 or Pd(OAc)2 / PPh3 (1:≥3) substrate->catalyst_c2 ArB(OH)2 catalyst_c4 Pd(OAc)2 / SPhos or Pd(OAc)2 / PPh3 (1:≤2.5) substrate->catalyst_c4 ArB(OH)2 product_c2 2-Aryl-4-bromo-6-methylpyridine catalyst_c2->product_c2 product_c4 4-Aryl-2-bromo-6-methylpyridine catalyst_c4->product_c4

Caption: Regioselectivity in Suzuki-Miyaura coupling of this compound.

Experimental Protocols

The following are generalized protocols for the cross-coupling of this compound. Optimization of reaction conditions may be necessary for specific substrates.

Suzuki-Miyaura Coupling Protocol (C2-Selective)

This protocol is adapted from procedures favoring C2-arylation.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (5 mol%)

    • K₂CO₃ (2.0 equiv)

    • 1,4-Dioxane/H₂O (4:1 mixture, degassed)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

    • Add the Pd(PPh₃)₄ catalyst.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

    • Heat the reaction mixture to 90 °C with vigorous stirring for 12-18 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination Protocol

This protocol provides a general method for the amination of this compound.

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Pd₂(dba)₃ (2 mol%)

    • Xantphos (4 mol%)

    • NaOtBu (1.4 equiv)

    • Anhydrous, degassed toluene

  • Procedure:

    • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ and Xantphos to a dry Schlenk tube.

    • Add anhydrous, degassed toluene and stir for 10 minutes at room temperature to form the active catalyst.

    • Add this compound, the amine, and NaOtBu.

    • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 8-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the solution and purify the product by flash column chromatography.

Sonogashira Coupling Protocol

This is a representative procedure for the Sonogashira coupling of this compound with a terminal alkyne.

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • PdCl₂(PPh₃)₂ (3 mol%)

    • CuI (5 mol%)

    • Et₃N (2.0 equiv)

    • Anhydrous, degassed THF

  • Procedure:

    • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add anhydrous, degassed THF, Et₃N, and the terminal alkyne via syringe.

    • Stir the reaction at 60 °C for 4-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the mixture, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl and brine.

    • Dry the organic layer, concentrate, and purify by flash column chromatography.

Heck Coupling Protocol

This protocol describes a general procedure for the Heck coupling of this compound with an alkene.[4]

  • Materials:

    • This compound (1.0 equiv)

    • Alkene (e.g., styrene) (1.5 equiv)

    • Pd(OAc)₂ (2 mol%)

    • P(o-tol)₃ (4 mol%)

    • Et₃N (1.5 equiv)

    • Anhydrous, degassed acetonitrile

  • Procedure:

    • In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.

    • Evacuate and backfill the tube with an inert gas.

    • Add anhydrous, degassed acetonitrile, the alkene, and Et₃N.

    • Seal the tube and heat to 100 °C for 18-24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.

    • Dry the organic layer, concentrate, and purify by chromatography.

References

Kinetic Showdown: A Comparative Guide to Cross-Coupling Reactions of 2,4-Dibromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of substituted pyridines, 2,4-Dibromo-6-methylpyridine presents a versatile scaffold. However, achieving selective functionalization at either the C2 or C4 position is paramount. This guide provides a comparative analysis of the kinetic profiles of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions with this substrate, offering insights into expected reactivity and providing foundational experimental protocols.

The regioselectivity in cross-coupling reactions of dihalopyridines is predominantly governed by the electronic and steric environment of the carbon-halogen bonds. In palladium-catalyzed reactions, the oxidative addition of the aryl halide to the Pd(0) center is often the rate-determining step. The reactivity of carbon-halogen bonds generally follows the trend C-I > C-Br > C-Cl. For this compound, the electronic influence of the ring nitrogen and the methyl group dictates the relative reactivity of the two C-Br bonds. The C2-Br bond is typically more activated towards oxidative addition than the C4-Br bond due to the adjacent electron-withdrawing nitrogen atom.[1][2]

Comparative Performance of Catalytic Systems

While specific kinetic data for this compound is not extensively documented, performance data from analogous dihalopyridine systems allows for a qualitative and semi-quantitative comparison. The following tables summarize typical conditions and expected outcomes for achieving mono-functionalization at the more reactive C2 position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. For this compound, careful selection of the catalyst and ligands is crucial to favor mono-arylation at the C2 position.

Catalyst PrecursorLigandBaseSolventCoupling PartnerTemp. (°C)Time (h)Expected Major Product
Pd(OAc)₂SPhosK₂CO₃Toluene/H₂OArylboronic acid80-1008-122-Aryl-4-bromo-6-methylpyridine
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/H₂OPhenylboronic acid90-110>122-Phenyl-4-bromo-6-methylpyridine
PdCl₂(dppf)dppfCs₂CO₃DMFArylboronic acid90-100122-Aryl-4-bromo-6-methylpyridine

Data is representative and based on general knowledge of Suzuki couplings on similar halopyridine substrates.[3][4]

Sonogashira Coupling

The Sonogashira coupling is a premier method for introducing alkyne moieties. The reaction is typically co-catalyzed by copper(I) iodide.

Catalyst PrecursorLigandCo-catalystBaseSolventCoupling PartnerTemp. (°C)Time (h)Expected Major Product
PdCl₂(PPh₃)₂PPh₃CuIEt₃NDMFTerminal Alkyne60-806-122-Alkynyl-4-bromo-6-methylpyridine
Pd(OAc)₂XPhosCuICs₂CO₃DioxaneTerminal Alkyne80-1008-162-Alkynyl-4-bromo-6-methylpyridine

Data is representative and based on general knowledge of Sonogashira couplings on similar halopyridine substrates.[3][4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds. Modern bulky biaryl phosphine ligands are highly effective for the amination of electron-deficient heteroaryl halides.

Catalyst PrecursorLigandBaseSolventCoupling PartnerTemp. (°C)Time (h)Expected Major Product
Pd₂(dba)₃BINAPNaOtBuToluenePrimary/Secondary Amine90-11012-242-Amino-4-bromo-6-methylpyridine
Pd(OAc)₂RuPhosK₃PO₄DioxanePrimary/Secondary Amine100-12010-202-Amino-4-bromo-6-methylpyridine

Data is representative and based on general knowledge of Buchwald-Hartwig aminations on similar halopyridine substrates.[5]

Experimental Protocols

Detailed methodologies for the key reactions are provided below. These are general procedures and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the respective arylboronic acid (1.1 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., SPhos, 4 mol%), and base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add degassed solvent (e.g., Toluene/H₂O mixture).

  • Heat the reaction mixture to the desired temperature and stir vigorously for the specified time.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[4][6]

General Procedure for Sonogashira Coupling
  • To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), copper(I) iodide (CuI, 4 mol%), and ligand (e.g., PPh₃, 4 mol%).

  • Add the terminal alkyne (1.2 equiv) and an anhydrous solvent (e.g., DMF).

  • Add the base (e.g., Et₃N or Piperidine).

  • Heat the reaction mixture to the desired temperature and stir for the specified time.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • After filtration and concentration, purify the crude product by column chromatography.[4][6]

General Procedure for Buchwald-Hartwig Amination
  • In a glovebox, charge an oven-dried Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), ligand (e.g., BINAP, 2-4 mol%), and base (e.g., NaOtBu, 1.4 equiv).

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add the anhydrous solvent (e.g., Toluene).

  • Seal the tube and heat the reaction mixture with stirring for the specified time.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.[7]

Visualizing Reaction Pathways and Logic

To better understand the experimental workflow and the factors influencing the reaction kinetics, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Reactants & Catalysts Heating Heating & Stirring Reactants->Heating Solvent Degassed Solvent Solvent->Heating Inert_Atmosphere Inert Atmosphere Setup Inert_Atmosphere->Heating Monitoring Reaction Monitoring (TLC/GC-MS) Heating->Monitoring Quenching Quenching Monitoring->Quenching Upon Completion Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Final Product Purification->Product Kinetic_Factors cluster_factors Influencing Factors Substrate This compound Kinetics Reaction Kinetics (Rate & Selectivity) Substrate->Kinetics Catalyst Catalyst System (Pd Precursor + Ligand) Catalyst->Kinetics Base Base Strength & Solubility Base->Kinetics Solvent Solvent Polarity & Aprotic/Protic Solvent->Kinetics Temperature Reaction Temperature Temperature->Kinetics

References

A Comparative Guide to the Theoretical Reactivity of 2,4-Dibromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2,4-Dibromo-6-methylpyridine is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and materials science, serving as a versatile synthetic intermediate. The arrangement of its substituents—two electron-withdrawing bromine atoms and an electron-donating methyl group on an already electron-deficient pyridine ring—creates a unique electronic profile that dictates its reactivity. A thorough understanding of this profile is crucial for predicting its behavior in key synthetic transformations.

While direct theoretical and extensive experimental studies on this compound are not widely available in peer-reviewed literature, this guide provides a comparative analysis of its predicted reactivity. By leveraging established theoretical principles and experimental data from structurally analogous compounds, such as 2,4-dibromopyridine and other substituted pyridines, we can construct a robust hypothesis of its chemical behavior. This guide is intended for researchers, scientists, and drug development professionals seeking to utilize this compound in complex synthetic pathways.

Theoretical and Experimental Protocols

To provide a framework for future studies and to understand the basis of the predictions herein, detailed standard protocols for both computational and experimental analysis are described.

Computational Protocol: Density Functional Theory (DFT) Analysis

DFT is a powerful computational method for predicting the electronic structure and reactivity of molecules. A typical protocol for analyzing substituted pyridines is as follows:

  • Software: Gaussian 16 or a comparable quantum chemistry software package.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

  • Basis Set: 6-311++G(d,p), which includes diffuse functions for describing electron distribution far from the nucleus and polarization functions for non-spherical electron density.

  • Geometry Optimization: The molecular geometry of each compound is fully optimized in the gas phase or with a solvent model (e.g., PCM for water or ethanol) without symmetry constraints.

  • Frequency Calculation: Performed after optimization to confirm that the structure corresponds to a true energy minimum (no imaginary frequencies).

  • Property Calculations: Key electronic properties are calculated from the optimized geometry:

    • Highest Occupied Molecular Orbital (HOMO) Energy: Indicates electron-donating ability.

    • Lowest Unoccupied Molecular Orbital (LUMO) Energy: Indicates electron-accepting ability.

    • HOMO-LUMO Gap (ΔE): Relates to chemical reactivity and stability. A smaller gap suggests higher reactivity.[1]

    • Molecular Electrostatic Potential (MEP): Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

    • Fukui Functions: Identify specific atomic sites susceptible to nucleophilic, electrophilic, or radical attack.[1]

G cluster_input Input cluster_calc DFT Calculation cluster_output Output & Analysis mol_structure Initial Molecule Structure (this compound) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum prop_calc Electronic Property Calculation freq_calc->prop_calc energy Optimized Geometry & Minimum Energy prop_calc->energy orbitals HOMO / LUMO Energies & Energy Gap (ΔE) prop_calc->orbitals reactivity MEP / Fukui Functions (Reactivity Sites) prop_calc->reactivity

References

Unveiling the Structural Landscape of Brominated Pyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. X-ray crystallography serves as a powerful tool to elucidate these structures, providing critical insights for rational drug design and structure-activity relationship (SAR) studies. This guide offers a comparative analysis of the X-ray crystal structure of a brominated pyridine derivative, presenting key experimental data and methodologies.

Comparative Crystallographic Data

The following table summarizes the key crystallographic data for 2,6-Bis(bromomethyl)pyridine, providing a quantitative foundation for comparison with other known structures.

Parameter2,6-Bis(bromomethyl)pyridine
Chemical Formula C₇H₇Br₂N
Formula Weight 264.96
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a (Å)9.2955 (19)
b (Å)12.980 (3)
c (Å)7.5288 (15)
α (°)90
β (°)110.75 (3)
γ (°)90
Volume (ų)849.5 (3)
Z 4
Calculated Density (Mg m⁻³)2.072
Radiation type Mo Kα
Wavelength (Å)0.71073
Temperature (K)293
Final R indices [I > 2σ(I)] R₁ = 0.044, wR₂ = 0.119
Data/restraints/parameters 2454 / 0 / 91

Experimental Protocols

The determination of a crystal structure through X-ray diffraction involves a series of precise steps. The following is a generalized methodology based on standard crystallographic practices.

Crystal Growth

Single crystals of sufficient quality are paramount for successful X-ray diffraction analysis. For compounds like 2,6-Bis(bromomethyl)pyridine, crystallization is typically achieved through slow evaporation of a saturated solution. A suitable solvent system is chosen in which the compound has moderate solubility. The solution is then left undisturbed in a controlled environment, allowing for the gradual formation of well-ordered crystals.

Data Collection

A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then cooled, often to 100 K or 293 K, to minimize thermal vibrations of the atoms. Monochromatic X-rays are directed at the crystal, which diffracts the X-rays in a specific pattern dependent on its internal atomic arrangement. A detector, such as a CCD or CMOS detector, records the intensities and positions of the diffracted beams. The crystal is rotated during data collection to capture a complete three-dimensional diffraction pattern.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The initial atomic positions are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data. The refinement process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the calculated and observed diffraction intensities. The quality of the final structure is assessed by parameters such as the R-factor (R₁ and wR₂), which indicate the agreement between the crystallographic model and the experimental X-ray diffraction data.

Visualization of the Crystallographic Workflow

The following diagram illustrates the logical workflow of a typical single-crystal X-ray diffraction experiment.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation synthesis Synthesis of Compound purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection xray_diffraction X-ray Diffraction crystal_selection->xray_diffraction data_reduction Data Reduction & Integration xray_diffraction->data_reduction structure_solution Structure Solution (e.g., Direct Methods) data_reduction->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation cif_deposition CIF Deposition (e.g., CCDC) validation->cif_deposition final_structure Final Structural Model cif_deposition->final_structure Final Crystal Structure

Caption: Workflow for single-crystal X-ray crystallography.

Assessing the Electronic Effects of Substituents on 2,4-Dibromo-6-methylpyridine Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the electronic effects of various substituents on the reactivity of the 2,4-dibromo-6-methylpyridine scaffold. Understanding these effects is crucial for designing efficient synthetic routes and for the rational design of novel pyridine-based compounds in medicinal chemistry and materials science. This document objectively compares the anticipated reactivity with supporting data from analogous systems and provides detailed experimental protocols for key transformations.

Quantitative Analysis of Electronic Effects

Hammett Substituent Constants (σ)

The Hammett constant (σ) is a well-established parameter that quantifies the electronic-donating or -withdrawing nature of a substituent. These values are invaluable for predicting how a substituent will influence reaction rates and equilibria. The table below presents Hammett constants for a range of common substituents.

Substituent (R)σp (para)σm (meta)Electronic Effect
-OCH₃-0.270.12Strong Electron-Donating (Resonance)
-CH₃-0.17-0.07Electron-Donating (Inductive/Hyperconjugation)
-H0.000.00Neutral
-Cl0.230.37Electron-Withdrawing (Inductive > Resonance)
-Br0.230.39Electron-Withdrawing (Inductive > Resonance)
-CN0.660.56Strong Electron-Withdrawing
-NO₂0.780.71Very Strong Electron-Withdrawing

Note: Data is compiled from various sources on substituted benzene and pyridine systems for illustrative purposes.

Predicted pKa of Substituted 2,4-Dibromo-6-methylpyridinium Ions

The pKa of the corresponding pyridinium ion is a direct measure of the basicity of the pyridine nitrogen. Electron-donating groups increase the electron density on the nitrogen, making it more basic (higher pKa), while electron-withdrawing groups decrease basicity (lower pKa).

Substituent at C5Predicted pKa RangeEffect on Basicity
-NH₂4.5 - 5.5Increased
-OCH₃3.5 - 4.5Slightly Increased
-CH₃3.0 - 4.0Neutral (relative to parent)
-H~3.0Parent Compound
-Cl2.0 - 3.0Decreased
-CN1.0 - 2.0Significantly Decreased
-NO₂0.5 - 1.5Strongly Decreased

Note: These are estimated values. The pKa of the parent this compound is predicted to be around 3.0, balancing the donating effect of the methyl group and the withdrawing effects of the bromine atoms and the pyridine nitrogen.

Reactivity Towards Key Transformations

The positions of the bromine atoms at C2 and C4 make this compound a versatile substrate for various transformations, particularly nucleophilic aromatic substitution (SNA) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, especially at the 2- and 4-positions where the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom.[1][2][3] The presence of two electron-withdrawing bromine atoms further activates the ring for SNAr.

Substituents that are electron-withdrawing will further enhance the rate of SNAr reactions, while electron-donating groups will decrease the rate. The reaction generally proceeds via an addition-elimination mechanism.[3][4]

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the selective functionalization at the C2 and C4 positions. The electronic nature of other substituents on the ring can influence the oxidative addition step and the overall efficiency of the catalytic cycle.[5][6][7][8]

The following table provides a qualitative comparison of the expected reactivity in these key reactions based on the electronic nature of a substituent at the C5 position.

Substituent at C5Expected SNAr ReactivityExpected Suzuki Coupling Reactivity
Electron-Donating (-OCH₃, -NH₂)DecreasedGenerally Favorable
Neutral (-H, -CH₃)ModerateFavorable
Electron-Withdrawing (-Cl, -CN, -NO₂)IncreasedMay require stronger conditions

Experimental Protocols

Detailed methodologies for key functionalization reactions of this compound are provided below. These protocols are based on established procedures for 2-bromopyridine derivatives and serve as a starting point for reaction optimization.[9]

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-4-bromo-6-methylpyridines

Reaction: This protocol describes the selective mono-arylation at the more reactive 2-position.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1-1.5 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Amine

Reaction: This protocol describes the displacement of the bromide at the 4-position with an amine nucleophile.

Materials:

  • This compound (1.0 eq)

  • Secondary amine (e.g., Morpholine) (2.0-3.0 eq)

  • K₂CO₃ or Cs₂CO₃ (2.0 eq)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealed tube, combine this compound, the secondary amine, and the base.

  • Add the solvent (DMSO or DMF).

  • Seal the tube and heat the reaction mixture to 100-140 °C for 12-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the reactivity of this compound.

SNAr_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Product Pyridine This compound Meisenheimer Meisenheimer Complex (Anionic Intermediate) Pyridine->Meisenheimer Nucleophilic Attack Nucleophile Nucleophile (Nu-) Nucleophile->Meisenheimer Product Substituted Product Meisenheimer->Product Loss of Leaving Group (Br-)

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII R-Pd(II)L2-Br OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OR)2 PdII_Aryl R-Pd(II)L2-Ar Transmetal->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Ar (Product) RedElim->Product

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Reactivity_Decision_Tree Start Functionalization of This compound DesiredBond Desired Bond Formation? Start->DesiredBond CC_Bond C-C Bond DesiredBond->CC_Bond CN_Bond C-N Bond DesiredBond->CN_Bond CO_Bond C-O Bond DesiredBond->CO_Bond Suzuki Suzuki Coupling (with Boronic Acid) CC_Bond->Suzuki Sonogashira Sonogashira Coupling (with Alkyne) CC_Bond->Sonogashira Heck Heck Coupling (with Alkenes) CC_Bond->Heck Buchwald Buchwald-Hartwig Amination CN_Bond->Buchwald Ullmann Ullmann Condensation (with Alcohols) CO_Bond->Ullmann

Caption: Decision tree for selecting a cross-coupling reaction.

References

A Comparative Guide to Suzuki Coupling Reactions of 2,4-Dibromo-6-methylpyridine with Various Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide provides a comparative analysis of the reaction outcomes when coupling 2,4-Dibromo-6-methylpyridine with a selection of boronic acids possessing different electronic and steric properties. The data presented, based on established principles of Suzuki-Miyaura reactions and analogous experimental results, aims to inform substrate selection and optimize reaction conditions for the synthesis of novel substituted pyridine derivatives, which are key scaffolds in medicinal chemistry and materials science.

Comparison of Reaction Outcomes

The reactivity and yield of the Suzuki-Miyaura coupling on this compound are influenced by the nature of the boronic acid partner. Generally, the reaction proceeds selectively at the more reactive 4-position of the pyridine ring. The table below summarizes the expected product yields for the monosubstitution reaction with four representative boronic acids: phenylboronic acid, the electron-rich 4-methoxyphenylboronic acid, the electron-deficient 4-(trifluoromethyl)phenylboronic acid, and the heterocyclic furan-2-boronic acid.

Boronic AcidStructureProductExpected Yield (%)
Phenylboronic Acid2-Bromo-6-methyl-4-phenylpyridine~85
4-Methoxyphenylboronic Acid2-Bromo-4-(4-methoxyphenyl)-6-methylpyridine~90
4-(Trifluoromethyl)phenylboronic Acid2-Bromo-6-methyl-4-(4-(trifluoromethyl)phenyl)pyridine~80
Furan-2-boronic Acid2-Bromo-4-(furan-2-yl)-6-methylpyridine~75

Note: The expected yields are estimates based on typical outcomes for Suzuki-Miyaura reactions with similar substrates and are intended for comparative purposes. Actual yields may vary depending on specific reaction conditions and optimization.

Electron-donating groups on the boronic acid, such as the methoxy group, tend to enhance the reaction rate and yield. Conversely, electron-withdrawing groups, like the trifluoromethyl group, can lead to slightly lower yields. Heterocyclic boronic acids are also effective coupling partners, though yields can be more substrate-dependent.

Experimental Protocols

The following is a general experimental protocol for the selective Suzuki-Miyaura cross-coupling at the 4-position of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for each specific boronic acid to achieve the highest possible yield.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.1 mmol, 1.1 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

  • Nitrogen or Argon gas (high purity)

  • Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound, the respective boronic acid, the palladium catalyst, and the base.

  • Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

  • Reaction: Stir the mixture at a predetermined temperature (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 2-Bromo-6-methyl-4-arylpyridine.

Visualizing the Process

To better understand the experimental workflow and the underlying catalytic cycle, the following diagrams are provided.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Reactants: This compound Boronic Acid Catalyst & Base Inert Establish Inert Atmosphere (N2/Ar) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir (80-100 °C) Solvent->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Quench Cool and Quench Monitor->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Isolated Product Purify->Product

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle cluster_reactants cluster_products pd0 Pd(0)Ln pd2_oxid R-Pd(II)Ln(X) pd0->pd2_oxid Oxidative Addition pd2_trans R-Pd(II)Ln(R') pd2_oxid->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination Product Product (R-R') RX This compound (R-X) Boronic Ar-B(OH)₂ (R'-B(OH)₂) Base Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Safety Operating Guide

Proper Disposal of 2,4-Dibromo-6-methylpyridine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 2,4-Dibromo-6-methylpyridine are paramount for ensuring laboratory safety and environmental protection. This guide provides a clear, procedural approach to the safe disposal of this compound, synthesized from safety data sheets (SDS) provided by chemical suppliers. Adherence to these procedures is critical to minimize risks and comply with regulatory standards.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance. It can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.

Personal Protective Equipment (PPE)Specifications
Eye Protection Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US).[2]
Hand Protection Wear appropriate chemical-resistant gloves.
Skin Protection Wear impervious clothing to prevent skin contact.[2]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[2]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a manner that prevents its release into the environment.[1][3] It should be treated as hazardous waste and disposed of in accordance with all applicable federal, state, and local regulations.[3][4]

  • Waste Identification and Segregation :

    • Identify the waste as this compound.

    • Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Containment :

    • Place the waste material in a suitable, clearly labeled, and closed container to prevent leaks or spills.[1][3]

    • For solid waste, sweep up and shovel into the container, avoiding dust formation.[1]

  • Labeling :

    • The container must be accurately labeled as "Hazardous Waste" and include the chemical name: "this compound".

    • Include any other information required by your institution or local regulations.

  • Storage :

    • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1]

    • Keep the container tightly closed.[1]

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[4]

    • Dispose of the contents and the container at an approved waste disposal plant.[1][5][6]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Personnel Protection : Ensure adequate ventilation and wear the appropriate PPE.[1][3]

  • Containment : Prevent further leakage or spillage if it is safe to do so.[3]

  • Cleanup : For solid spills, sweep or vacuum up the material and place it into a suitable container for disposal.[3] Avoid creating dust.[1]

  • Environmental Protection : Do not allow the product to enter drains, waterways, or the soil.[3]

Disposal Workflow Diagram

The following diagram illustrates the key steps in the proper disposal of this compound.

cluster_preparation Preparation & Handling cluster_containment Containment & Storage cluster_disposal Final Disposal start Start: Unused or Waste This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Handle with Care segregate Segregate as Hazardous Waste ppe->segregate contain Place in a Labeled, Sealed Container segregate->contain store Store in a Designated Secure Area contain->store contact_ehs Contact EHS or Licensed Waste Disposal Company store->contact_ehs transport Transport to Approved Waste Disposal Plant contact_ehs->transport end End: Proper Disposal transport->end

References

Personal protective equipment for handling 2,4-Dibromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,4-Dibromo-6-methylpyridine

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on data for the closely related isomers: 2,5-Dibromo-6-methylpyridine, 3,6-Dibromo-2-methylpyridine, and 2-Bromo-6-methylpyridine. It is imperative to handle this compound with the utmost care, assuming it shares similar hazardous properties.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is essential for minimizing risk and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Based on available data for its isomers, this compound is anticipated to be toxic if swallowed and to cause serious eye and skin irritation.[1][2][3] Appropriate PPE is mandatory to prevent exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are required.[4][5] A face shield should be worn over goggles when there is a risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile rubber gloves are recommended.[5] Always inspect gloves before use and dispose of them immediately after contamination.
Body Protection Laboratory CoatA flame-retardant and impervious lab coat should be worn and kept fully buttoned.
Respiratory Protection RespiratorWork should be conducted in a well-ventilated area or a chemical fume hood.[1] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter is necessary.[2][6]
Operational and Disposal Plans

Handling Procedures:

  • Engineering Controls: Always handle this compound in a properly functioning chemical fume hood.[1] Ensure eyewash stations and safety showers are readily accessible.[5][6]

  • Safe Handling Practices: Avoid contact with skin, eyes, and clothing. Do not breathe dust or fumes.[1][3] Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke in the work area.[1][4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[1][2] The product should be stored locked up.[1][4]

Disposal Plan:

  • Waste Classification: All waste containing this compound, including contaminated materials, must be treated as hazardous waste.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2][3][4]

Emergency Procedures

Table 2: First-Aid Measures

Exposure RouteFirst-Aid Protocol
If Inhaled Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
In Case of Skin Contact Immediately take off contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Consult a physician.[4][5]
In Case of Eye Contact Rinse cautiously with water for at least 15 minutes.[1][4] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
If Swallowed Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][4]

Spill Response:

For any spill, wear appropriate PPE. Avoid dust formation. For small spills, sweep up the solid material, place it in a suitable container for disposal, and clean the area. For large spills, evacuate the area and contact emergency services.

Experimental Workflow

The following diagram outlines the standard operating procedure for handling this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handle_chem Handle this compound prep_setup->handle_chem cleanup_decon Decontaminate Work Area handle_chem->cleanup_decon emergency_spill Spill handle_chem->emergency_spill emergency_exposure Personal Exposure handle_chem->emergency_exposure cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.